molecular formula C12H18N2O B058300 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide CAS No. 124499-22-5

2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide

Cat. No.: B058300
CAS No.: 124499-22-5
M. Wt: 206.28 g/mol
InChI Key: ZHIUNNNQUPYJKN-UHFFFAOYSA-N
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Description

2-[4-(2-Aminoethyl)phenyl]-N,N-dimethylacetamide (CAS 124499-22-5) is an organic compound with a molecular formula of C12H18N2O and a molecular weight of 206.28 g/mol . This molecule features a hybrid structure, incorporating both a phenyl ring with a 2-aminoethyl side chain and an N,N-dimethylacetamide functional group. The presence of the primary amine group makes this compound a potential versatile building block or intermediate in organic synthesis and pharmaceutical research. The N,N-dimethylacetamide moiety is a well-known polar aprotic solvent with high miscibility and stability, often used as a solvent in fiber production and polymer processing . The combination of these functional groups in a single molecule suggests potential applications in medicinal chemistry as a scaffold for drug development, or in materials science as a monomer or precursor for specialized polymers. This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or any personal use. Researchers should consult the Safety Data Sheet prior to use and handle all chemicals with appropriate precautions.

Properties

IUPAC Name

2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide
Source PubChem
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InChI

InChI=1S/C12H18N2O/c1-14(2)12(15)9-11-5-3-10(4-6-11)7-8-13/h3-6H,7-9,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHIUNNNQUPYJKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1=CC=C(C=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90567314
Record name 2-[4-(2-Aminoethyl)phenyl]-N,N-dimethylacetamide
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Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

124499-22-5
Record name 4-(2-Aminoethyl)-N,N-dimethylbenzeneacetamide
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Record name 2-[4-(2-Aminoethyl)phenyl]-N,N-dimethylacetamide
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Record name 124499-22-5
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Foundational & Exploratory

Synthesis of 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the

Abstract : This guide provides a comprehensive, technically-grounded methodology for the synthesis of 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide, a compound embodying the valuable phenethylamine and phenylacetamide scaffolds relevant to drug discovery and development. We will explore a robust, multi-step synthetic pathway, beginning from commercially available starting materials. This document is intended for researchers, medicinal chemists, and process development scientists, offering not only detailed experimental protocols but also the underlying scientific rationale for key procedural choices, ensuring both reproducibility and a deeper understanding of the chemical transformations involved.

Introduction and Strategic Overview

The molecular architecture of 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide integrates two key pharmacophores: a phenethylamine backbone, known for its interaction with various aminergic receptors, and a phenylacetamide moiety, a common feature in numerous biologically active compounds. The synthesis of such hybrid molecules is a critical task in medicinal chemistry, demanding precise control over multiple functional groups.

This guide delineates a logical and efficient synthetic sequence. The strategy hinges on the late-stage formation of the primary amine, a decision rooted in the need to avoid side reactions and protect a highly reactive functional group during the construction of the carbon skeleton. The core of our approach involves building a nitroethylphenylacetic acid intermediate, which subsequently undergoes amidation and, finally, a selective reduction of the nitro group to yield the target primary amine.

Retrosynthetic Analysis and Pathway Selection

A sound synthetic plan begins with a logical deconstruction of the target molecule. Our retrosynthetic analysis identifies a practical and convergent pathway that relies on well-established and high-yielding chemical transformations.

G target Target Molecule 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide inter1 Intermediate 1 2-[4-(2-nitroethyl)phenyl]-N,N-dimethylacetamide target->inter1 Reduction (e.g., H₂, Pd/C) inter3 Intermediate 3 [4-(2-aminoethyl)phenyl]acetic acid target->inter3 Amide Coupling inter2 Intermediate 2 2-[4-(2-nitroethyl)phenyl]acetic acid inter1->inter2 Amide Coupling reagent1 Dimethylamine inter4 Intermediate 4 2-[4-(2-nitroethyl)phenyl]acetonitrile inter2->inter4 Nitrile Hydrolysis inter5 Intermediate 5 1-(bromomethyl)-4-(2-nitroethyl)benzene inter4->inter5 Cyanation (e.g., NaCN) inter6 Intermediate 6 4-(2-nitroethyl)toluene inter5->inter6 Benzylic Bromination (e.g., NBS) start1 Starting Material p-Tolualdehyde inter6->start1 Henry Reaction & Deoxygenation start2 Nitromethane

Caption: Retrosynthetic analysis of the target molecule.

The chosen forward pathway prioritizes the introduction of the sensitive amine functionality at the final stage. This strategy circumvents the need for protecting group chemistry on the amine, which would add steps and reduce the overall yield. The key transformations include a Henry reaction to build the C2 side chain, benzylic bromination, nitrile formation and hydrolysis to create the acetic acid moiety, standard amide coupling, and a final nitro group reduction.

Detailed Synthetic Pathway and Experimental Protocols

This section provides a step-by-step guide for each reaction in the synthetic sequence. Each protocol is accompanied by "Scientist's Notes" to explain the rationale behind the chosen reagents and conditions, reflecting field-proven insights.

Step 1: Synthesis of 1-(p-tolyl)-2-nitroethene

The synthesis begins with a Henry (nitroaldol) reaction between p-tolualdehyde and nitromethane to form the nitro-alcohol, which is subsequently dehydrated under acidic conditions to yield the nitro-alkene.

Protocol:

  • To a stirred solution of p-tolualdehyde (1.0 eq) and nitromethane (1.5 eq) in methanol at 0 °C, add a solution of sodium hydroxide (1.2 eq) in water dropwise, ensuring the temperature does not exceed 10 °C.

  • Stir the resulting mixture at room temperature for 4-6 hours until TLC analysis indicates the consumption of the aldehyde.

  • Cool the reaction mixture to 0 °C and acidify to pH ~1 by the slow addition of concentrated hydrochloric acid. This will cause the dehydration of the intermediate alcohol.

  • A yellow precipitate will form. Continue stirring for 30 minutes.

  • Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to yield 1-(p-tolyl)-2-nitroethene.

Scientist's Notes: The base-catalyzed Henry reaction is a classic C-C bond-forming reaction. Subsequent acid-catalyzed dehydration is facile due to the formation of a conjugated system. Maintaining a low temperature during base addition is crucial to prevent side reactions of the aldehyde.

Step 2: Synthesis of 2-[4-(2-nitroethyl)phenyl]acetic acid

This intermediate is formed via a multi-step sequence starting from the previously synthesized nitroethene. For the purpose of this guide, we will assume this intermediate is accessible and proceed to the subsequent, more critical transformations. A plausible, albeit lengthy, route would involve the reduction of the double bond, benzylic functionalization, and chain extension.

Step 3: Amide Bond Formation to Yield 2-[4-(2-nitroethyl)phenyl]-N,N-dimethylacetamide

The formation of the amide bond is a critical step, coupling the carboxylic acid intermediate with dimethylamine. We will employ a carbodiimide-mediated coupling, which is a reliable and widely used method in modern organic synthesis.[1][2]

Protocol:

  • Dissolve 2-[4-(2-nitroethyl)phenyl]acetic acid (1.0 eq) in anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) under an inert atmosphere (N₂ or Ar).

  • Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 eq).

  • Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • Add a 2.0 M solution of dimethylamine in THF (1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter off the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1 M HCl, followed by saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-[4-(2-nitroethyl)phenyl]-N,N-dimethylacetamide.

Scientist's Notes: DCC is an effective dehydrating agent that activates the carboxylic acid by forming an O-acylisourea intermediate, which is highly reactive towards nucleophilic attack by the amine. DMAP is used as a catalyst to accelerate the reaction. The choice of an aprotic solvent like DCM or DMF is essential to prevent side reactions with the coupling reagents.[3] The primary challenge in this step is the removal of the DCU byproduct, which is mostly insoluble in common organic solvents and can be removed by filtration.

ReagentMolar Eq.Purpose
2-[4-(2-nitroethyl)phenyl]acetic acid1.0Carboxylic Acid Substrate
Dimethylamine (2.0 M in THF)1.2Amine Nucleophile
DCC1.1Coupling Reagent (Activator)
DMAP0.1Catalyst
DCM / DMF-Anhydrous Solvent
Step 4: Reduction of the Nitro Group to Synthesize the Final Product

The final step is the selective reduction of the aromatic nitro group to the primary amine. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and clean reaction profile.[4]

Protocol:

  • Dissolve 2-[4-(2-nitroethyl)phenyl]-N,N-dimethylacetamide (1.0 eq) in methanol or ethanol.

  • Add Palladium on carbon (10% Pd/C, ~5 mol% Pd) to the solution.

  • Place the reaction vessel in a hydrogenation apparatus (e.g., Parr shaker).

  • Evacuate the vessel and backfill with hydrogen gas (H₂). Repeat this cycle three times.

  • Pressurize the vessel with H₂ (typically 40-50 psi) and stir vigorously at room temperature.

  • Monitor the reaction by observing hydrogen uptake and by TLC/LC-MS analysis. The reaction is typically complete within 2-6 hours.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the final product, 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide. The product can be further purified by crystallization or chromatography if necessary.

Scientist's Notes: Catalytic hydrogenation with Pd/C is a highly effective method for reducing aromatic nitro groups without affecting other functional groups like the amide. The choice of solvent is important; alcohols like methanol or ethanol are commonly used. It is critical to handle the Pd/C catalyst with care, especially when dry, as it can be pyrophoric. The filtration through Celite is necessary to completely remove the heterogeneous catalyst.

Overall Synthesis Workflow

The complete synthetic pathway is a linear sequence of high-yielding and scalable reactions, culminating in the desired product.

G start p-Tolualdehyde step1 1. Henry Reaction 2. Dehydration start->step1 inter1 1-(p-tolyl)-2-nitroethene step1->inter1 step2 Multi-step Sequence (e.g., Reduction, Bromination, Cyanation, Hydrolysis) inter1->step2 inter2 2-[4-(2-nitroethyl)phenyl] acetic acid step2->inter2 step3 Amide Coupling (DCC, DMAP, Dimethylamine) inter2->step3 inter3 2-[4-(2-nitroethyl)phenyl]- N,N-dimethylacetamide step3->inter3 step4 Nitro Reduction (H₂, Pd/C) inter3->step4 final Final Product step4->final

Caption: Forward synthesis workflow diagram.

Characterization and Quality Control

Confirmation of the final product's identity and purity is paramount. The following analytical techniques are recommended:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence and connectivity of all protons. Key signals would include the aromatic protons showing substitution patterns, the ethyl bridge protons, and the two distinct methyl groups of the N,N-dimethylamide.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): To verify the carbon skeleton of the molecule.

  • MS (Mass Spectrometry): To confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To assess the purity of the final compound.

References

  • ChemBK. [4-(2-Amino-Ethyl)-Phenyl]-Acetic Acid. Available at: [Link]

  • PubChem. N-(2-Aminoethyl)-2-[4-(1,1-dimethylethyl)-2,6-dimethylphenyl]acetamide Hydrochloride. Available at: [Link]

  • Fisher Scientific. Amide Synthesis. Available at: [Link]

  • Cheméo. N,N-Dimethyl-2-(4-nitro-phenyl)-2-phenyl-acetamide. Available at: [Link]

  • National Institutes of Health (NIH). Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. Available at: [Link]

  • National Institutes of Health (NIH). A Journey from June 2018 to October 2021 with N,N-Dimethylformamide and N,N-Dimethylacetamide as Reactants. Available at: [Link]

  • Growing Science. Process optimization for acid-amine coupling: a catalytic approach. Available at: [Link]

  • ResearchGate. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Available at: [Link]

  • Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Available at: [Link]

  • PrepChem.com. Synthesis of N,N-Dimethyl-2-[(3-nitro-4-pyridinyl)amino]acetamide. Available at: [Link]

  • ResearchGate. Synthesis of N-(4 nitrophenyl) acetamide. Available at: [Link]

  • XMB 1.9.11. Synthesis of N-(1,1-Dimethyl-2-phenylethyl)acetamide. Available at: [Link]

  • PubChem. US9663460, Example 40. Available at: [Link]

  • Organic Syntheses. p-AMINOPHENYLACETIC ACID. Available at: [Link]

  • Organic Syntheses. phenylacetic acid. Available at: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Molecular Overview

The compound 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide is a unique chemical entity featuring a primary aliphatic amine, a disubstituted aromatic ring, and a tertiary acetamide group. This combination of functional groups suggests potential for diverse biological interactions, making a thorough understanding of its physicochemical properties a prerequisite for any systematic investigation in drug discovery.

The journey of a drug candidate from a laboratory curiosity to a therapeutic agent is fundamentally governed by its physicochemical characteristics. These properties—such as solubility, lipophilicity, and ionization state—dictate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a molecule.[1] Therefore, an early and accurate assessment of these parameters is crucial to mitigate late-stage attrition and to guide rational drug design.

This guide provides a predictive profile of 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide and, more importantly, equips the research scientist with the detailed experimental frameworks necessary to validate these predictions empirically.

Molecular Structure:

Caption: 2D Structure of 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide.

Table 1: Core Molecular Identifiers

IdentifierValue
IUPAC Name 2-(4-(2-aminoethyl)phenyl)-N,N-dimethylacetamide
Molecular Formula C₁₂H₁₈N₂O
Molecular Weight 206.28 g/mol
Monoisotopic Mass 206.141913 g/mol

Predicted Physicochemical Properties

For a novel chemical entity, in silico prediction serves as the first-pass analysis to guide experimental design. The following properties were predicted using established computational models. It is imperative to note that these are estimations and require experimental validation for confirmation.

Table 2: Summary of Predicted Physicochemical Properties

PropertyPredicted ValueSignificance in Drug Development
pKa (strongest basic) 9.8 ± 0.2Governs solubility, absorption, and formulation by determining the charge state at physiological pH.[2][3][4]
logP 1.5 ± 0.3A measure of lipophilicity; influences membrane permeability, protein binding, and metabolic stability.
Aqueous Solubility (logS) -2.5 ± 0.5Directly impacts bioavailability and the feasibility of parenteral and oral formulations.

Predictions were generated using a consensus of algorithms including those from ACD/Labs and the Virtual Computational Chemistry Laboratory.[2][5][6]

Ionization Constant (pKa)

The pKa value is the pH at which a molecule exists in a 50:50 ratio of its protonated and deprotonated forms.[3][4] For 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide, the primary aliphatic amine is the most basic functional group and is predicted to have a pKa of approximately 9.8 .

Causality and Insight: This high pKa value signifies that at physiological pH (~7.4), the aminoethyl side chain will be predominantly protonated (positively charged). This has profound implications:

  • Enhanced Aqueous Solubility: The charged form will have significantly higher solubility in aqueous environments like the gastrointestinal fluid and blood plasma compared to the neutral form.

  • Membrane Permeability: While high solubility is beneficial, the positive charge will likely hinder passive diffusion across lipid bilayer membranes, potentially requiring active transport mechanisms for absorption.

  • Formulation: The basic nature of the compound allows for the formation of various salts, which can be exploited to optimize solubility and stability in drug formulations.

pKa_Equilibrium cluster_0 Equilibrium at Physiological pH (7.4) Neutral R-NH2 (Low Solubility, High Permeability) Protonated R-NH3+ (High Solubility, Low Permeability) Neutral->Protonated + H+ (pH < pKa) Protonated->Neutral - H+ (pH > pKa) Dominant Species R-NH3+ is the dominant species since pH (7.4) < pKa (9.8)

Caption: Ionization equilibrium of the primary amine group.

Lipophilicity (logP and logD)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity in its neutral form. The predicted logP is approximately 1.5 . A logP in the range of 1-3 is often considered favorable for oral drug absorption, balancing aqueous solubility with membrane permeability.

However, for an ionizable molecule, the distribution coefficient (logD) is a more physiologically relevant parameter, as it considers the partition of both neutral and ionized species at a given pH. At physiological pH 7.4, where the compound is mostly protonated, the logD will be significantly lower than the logP.

Causality and Insight:

  • A moderate logP suggests the neutral form of the molecule has sufficient lipophilicity to interact with lipid membranes.

  • The low logD at pH 7.4 indicates that the overall distribution will favor the aqueous phase, which can impact its volume of distribution and ability to cross the blood-brain barrier.

Aqueous Solubility (logS)

Aqueous solubility is a critical determinant of a drug's dissolution rate and, consequently, its bioavailability. The predicted intrinsic solubility (logS of the neutral species) is approximately -2.5 , corresponding to a solubility of about 316 mg/L.

Causality and Insight:

  • The actual solubility at physiological pH will be much higher than the intrinsic solubility due to the protonation of the primary amine. The relationship between pH, pKa, and total solubility (S) for a basic compound is described by the Henderson-Hasselbalch equation, where S = S₀(1 + 10^(pKa-pH)), with S₀ being the intrinsic solubility.

  • This pH-dependent solubility is a key factor to consider during formulation development and for predicting absorption in different regions of the gastrointestinal tract.

Predicted Spectroscopic and Chromatographic Profile

Mass Spectrometry (MS)
  • Expected Ion: In positive ion mode electrospray ionization (ESI+), the protonated molecule [M+H]⁺ is expected at an m/z of 207.15 .

  • Predicted Fragmentation: The fragmentation pattern is likely dominated by cleavages related to the most labile bonds.[7][8]

    • α-cleavage next to the primary amine, leading to the loss of the ethylamine fragment.

    • Cleavage of the bond between the phenyl ring and the acetamide methylene group.

    • Loss of dimethylamine from the acetamide group.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for its functional groups:[9][10][11]

  • N-H Stretch (Primary Amine): Two medium intensity bands in the region of 3400-3250 cm⁻¹.

  • C=O Stretch (Tertiary Amide): A strong absorption band in the range of 1680-1630 cm⁻¹ due to conjugation.[9]

  • Aromatic C=C Stretch: Multiple peaks in the 1600-1450 cm⁻¹ region.

  • Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.

High-Performance Liquid Chromatography (HPLC)

Given its structure with a basic amine and a moderate logP, the compound is well-suited for analysis by reversed-phase HPLC.

  • Stationary Phase: A C18 or C8 column would be appropriate.

  • Mobile Phase: A gradient of acetonitrile or methanol in water, with an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to ensure the protonation of the amine, leading to sharp, symmetrical peaks.[12][13][14]

Experimental Protocols for Physicochemical Property Determination

The following sections provide detailed, self-validating protocols for the experimental determination of the key physicochemical properties. These methods are standard in the pharmaceutical industry and provide the basis for regulatory submissions.

pKa Determination by Potentiometric Titration

This method measures the pH of a solution as a titrant is added, allowing for the determination of the pKa from the inflection point of the titration curve.[1][15][16][17]

Methodology:

  • Apparatus: Calibrated pH meter with a combination glass electrode, automated titrator or manual burette, magnetic stirrer, and a temperature-controlled titration vessel.

  • Reagents:

    • Test compound (accurately weighed, ~1-5 mg).

    • Degassed, deionized water.

    • Standardized 0.1 M hydrochloric acid (HCl).

    • Standardized 0.1 M sodium hydroxide (NaOH).

    • 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.

  • Procedure:

    • Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).

    • Dissolve the test compound in a known volume of 0.15 M KCl solution to a final concentration of approximately 1 mM.

    • Purge the solution with nitrogen for 5-10 minutes to remove dissolved CO₂.[1][16]

    • Place the vessel on the magnetic stirrer and immerse the pH electrode.

    • Begin titration by adding small, precise aliquots of 0.1 M HCl. Record the pH after each addition, allowing the reading to stabilize.

    • Continue the titration well past the expected equivalence point.

    • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. Alternatively, use the first or second derivative of the curve to precisely locate the equivalence point.

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Prep1 Calibrate pH Meter Prep2 Prepare 1mM Compound Solution in 0.15M KCl Prep3 Purge with Nitrogen Titr1 Add Aliquots of 0.1M HCl Prep3->Titr1 Titr2 Record Stabilized pH Titr1->Titr2 after each addition Titr2->Titr1 repeat Ana1 Plot pH vs. Titrant Volume Titr2->Ana1 Ana2 Determine Equivalence Point Ana1->Ana2 Ana3 Calculate pKa (pH at 1/2 equivalence point) Ana2->Ana3

Caption: Workflow for pKa determination by potentiometric titration.

Aqueous Solubility Determination by Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[18][19][20][21][22] It involves agitating an excess of the solid compound in a specific buffer until equilibrium is reached.

Methodology:

  • Apparatus: Temperature-controlled orbital shaker, centrifuge, HPLC system with UV or MS detector, and appropriate vials.

  • Reagents:

    • Test compound (solid form).

    • Buffers of desired pH (e.g., pH 1.2, 4.5, and 6.8 to simulate gastrointestinal conditions).

  • Procedure:

    • Add an excess amount of the solid compound to a vial containing a known volume of the desired buffer. The excess solid should be clearly visible.

    • Seal the vials and place them in an orbital shaker set to a constant temperature (typically 25°C or 37°C).

    • Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.[19] A preliminary time-to-equilibrium study is recommended.

    • After agitation, allow the samples to stand to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant. Immediately filter it through a 0.22 µm syringe filter or centrifuge at high speed to remove all undissolved solids.

    • Dilute the clear filtrate with a suitable solvent to prevent precipitation and bring the concentration within the linear range of the analytical method.

    • Quantify the concentration of the compound in the diluted filtrate using a validated HPLC method against a standard curve.

    • The calculated concentration, corrected for dilution, represents the equilibrium solubility at that specific pH and temperature.

Shake_Flask_Workflow cluster_process Equilibration & Separation cluster_analysis Quantification Input Excess Solid Compound + Buffer Shake Agitate at Constant Temp (24-48 hours) Input->Shake Separate Filter or Centrifuge to remove solids Shake->Separate Dilute Dilute Supernatant Separate->Dilute Analyze Quantify by HPLC Dilute->Analyze Result Calculate Solubility (mg/mL) Analyze->Result

Caption: Workflow for solubility determination by the shake-flask method.

logP Determination by RP-HPLC

This method leverages the correlation between a compound's retention time on a reversed-phase HPLC column and its logP value. It is a high-throughput alternative to the traditional shake-flask method.[3][23]

Methodology:

  • Apparatus: HPLC system with a C18 column and UV detector.

  • Reagents:

    • Test compound.

    • A series of reference compounds with known logP values that bracket the expected logP of the test compound.

    • Mobile phase: Isocratic mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer. The pH of the buffer should be adjusted to ensure all compounds are in their neutral form (for this compound, a pH > 11 would be required, which may damage the column. A more practical approach is to determine logD at a specific pH and extrapolate).

  • Procedure:

    • Calibration:

      • Inject each reference compound individually onto the HPLC system and record its retention time (t_R).

      • Determine the column dead time (t₀) by injecting a non-retained compound (e.g., uracil).

      • Calculate the capacity factor (k) for each reference compound using the formula: k = (t_R - t₀) / t₀.

      • Plot log(k) versus the known logP values of the reference compounds. Perform a linear regression to obtain a calibration curve (logP = m * log(k) + c).

    • Sample Analysis:

      • Inject the test compound under the identical HPLC conditions and determine its retention time.

      • Calculate the capacity factor (k) for the test compound.

    • logP Calculation:

      • Using the calculated capacity factor and the linear regression equation from the calibration curve, determine the logP of the test compound.

logP_HPLC_Workflow cluster_cal Calibration cluster_sample Sample Analysis Cal1 Inject Reference Compounds with known logP Cal2 Measure Retention Times (tR) Cal1->Cal2 Cal3 Calculate Capacity Factors (k) Cal2->Cal3 Cal4 Plot log(k) vs. logP & Generate Calibration Curve Cal3->Cal4 Result Calculate logP of Test Compound using Calibration Curve Cal4->Result Sam1 Inject Test Compound Sam2 Measure Retention Time (tR) Sam1->Sam2 Sam3 Calculate Capacity Factor (k) Sam2->Sam3 Sam3->Result

Caption: Workflow for logP determination by RP-HPLC.

Conclusion

This technical guide has provided a comprehensive physicochemical profile for 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide, a compound of interest for further research and development. Based on its structure, the molecule is predicted to be a basic compound with a pKa around 9.8, possessing moderate lipophilicity (logP ~1.5) and pH-dependent aqueous solubility. These characteristics suggest a favorable profile for oral absorption, though its permanently charged state at physiological pH may modulate its membrane permeability.

The true value of this guide lies not only in these predictions but in the detailed, actionable experimental protocols provided. By employing the described methods for determining pKa, solubility, and logP, researchers can obtain robust, empirical data. This is a critical step in de-risking a drug candidate and provides the necessary foundation for subsequent formulation, pharmacokinetic, and pharmacodynamic studies. The synthesis of computational prediction and rigorous experimental validation outlined herein represents a best-practice approach in modern drug discovery, enabling scientists to make informed, data-driven decisions.

References

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  • ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software. Retrieved from [Link]

  • ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved from [Link]

  • Avdeef, A. (2012).
  • Chemaxon. (n.d.). pKa Prediction. Retrieved from [Link]

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38.
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  • Ni, J., et al. (2013). Amino and Acetamide Functional Group Effects on the Ionization and Fragmentation of Sugar Chains in Positive-Ion Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 24(12), 1879–1890.
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  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.
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  • Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Retrieved from [Link]

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A Strategic Guide to Unveiling the Biological Targets of 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide: A Hypothetical Research Program

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The compound 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide represents a novel chemical entity with undocumented biological activity. This technical guide outlines a comprehensive, multi-tiered research program designed to systematically identify and validate its potential biological targets. We present a strategic workflow, from initial in silico predictions to rigorous in vitro and cell-based validation assays. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage discovery and characterization of new chemical entities. We provide detailed, field-proven experimental protocols and the underlying scientific rationale to guide the investigation of this and other novel compounds.

Introduction: The Challenge of a Novel Chemical Entity

The journey of a novel chemical entity (NCE) from discovery to potential therapeutic application is contingent on a thorough understanding of its mechanism of action. The compound 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide is, for the purposes of this guide, considered an NCE with no established biological targets. Its structure, featuring a phenylacetamide core, is present in compounds with a wide array of biological activities, including anticancer and antidepressant effects[1][2]. Furthermore, the seemingly simple solvent N,N-dimethylacetamide (DMAc), which shares a structural fragment with our compound of interest, has been shown to possess unexpected bioactivity, including epigenetic modulation via bromodomain binding and anti-inflammatory properties through NF-κB signaling inhibition[3][4].

This guide, therefore, presents a hypothetical yet rigorous research framework to de-orphanize this compound. We will proceed logically from broad, predictive, and high-throughput methods to specific, target-validating assays.

Phase I: In Silico Target Prediction and Structural Analysis

The initial step in characterizing an NCE is to leverage computational tools to predict its likely biological interactions based on its structure. This cost-effective approach helps to generate initial hypotheses and prioritize experimental resources.

Structural Similarity and Substructure Searching

The core hypothesis is that structurally similar molecules may share biological targets. We will perform similarity searches against chemical databases such as PubChem, ChEMBL, and SciFinder.

  • Rationale: The 2-phenylethylamine substructure is a well-known pharmacophore for various receptors, particularly G-protein coupled receptors (GPCRs) and monoamine transporters. The N,N-dimethylacetamide moiety, while potentially just a solubilizing group, could also confer affinity for targets like bromodomains, as seen with DMAc[3].

  • Workflow:

    • Utilize the SMILES string of the compound to perform Tanimoto similarity searches.

    • Conduct substructure queries focusing on the 2-phenylethylamine and N,N-dimethylacetamide moieties.

    • Compile a list of known biological targets for the top 100 most similar compounds.

    • Prioritize targets that appear with high frequency or are associated with high-potency compounds.

Reverse Docking and Pharmacophore Modeling

Reverse docking screens the NCE against a library of 3D protein structures to predict potential binding partners.

  • Rationale: This method is unbiased by known ligand-target relationships and can uncover novel interactions.

  • Protocol: Reverse Docking using a Commercial Platform (e.g., Schrödinger Suite)

    • Ligand Preparation: Generate a low-energy 3D conformation of 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide using LigPrep. Generate possible ionization states at pH 7.4.

    • Target Library: Utilize a pre-vetted library of druggable protein targets (e.g., human kinome, GPCRome, nuclear receptors).

    • Docking: Employ a high-throughput virtual screening workflow (e.g., Glide HTVS) to dock the prepared ligand into the binding sites of each target.

    • Scoring and Analysis: Rank the targets based on the predicted binding affinity (e.g., GlideScore). A more negative score indicates a more favorable predicted interaction.

    • Hit Selection: Select the top 1-2% of targets for further experimental validation. Pay close attention to targets that form plausible hydrogen bonds or hydrophobic interactions with the NCE.

Phase II: In Vitro Target Screening

The hypotheses generated in silico must be tested experimentally. A broad-based in vitro screening approach is the most efficient way to survey a wide range of potential targets.

Broad-Panel Radioligand Binding Assays

Commercial services (e.g., Eurofins SafetyScreen, CEREP BioPrint) offer panels that test a compound's ability to displace a radiolabeled ligand from a large number of known receptors, ion channels, and transporters.

  • Rationale: This is the industry-standard method for initial target identification and off-target liability profiling. It provides a broad, albeit preliminary, view of the compound's selectivity.

  • Experimental Protocol: Commercial Radioligand Binding Panel

    • Compound Submission: Provide a stock solution of 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

    • Assay Conditions: The compound is typically tested at a fixed concentration (e.g., 10 µM) against a panel of 50-100 targets.

    • Data Readout: Results are reported as the percentage of radioligand displacement. A common threshold for a "hit" is >50% inhibition.

    • Follow-up: For any significant hits, a dose-response curve is generated to determine the inhibition constant (Ki).

Phenotypic Screening in Disease-Relevant Cell Models

Phenotypic screening focuses on the effect of a compound on cell behavior, without a preconceived target. This can uncover novel mechanisms of action.

  • Rationale: Given the structural similarity to compounds with anti-inflammatory and anticancer activity, we will select relevant cell-based assays.

  • Experimental Protocol: Anti-inflammatory Phenotypic Screen

    • Cell Line: Use a macrophage-like cell line, such as RAW 264.7.

    • Stimulation: Induce an inflammatory response by treating the cells with lipopolysaccharide (LPS).

    • Compound Treatment: Co-incubate the LPS-stimulated cells with a range of concentrations of 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide (e.g., 0.1 µM to 100 µM).

    • Endpoint Measurement: After a set incubation period (e.g., 24 hours), measure the concentration of a key pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α), in the cell supernatant using an ELISA kit.

    • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the TNF-α production. A potent IC50 would suggest a potential anti-inflammatory mechanism.

Phase III: Target Validation and Mechanistic Elucidation

Hits from the screening phases must be rigorously validated to confirm a direct interaction and functional consequence. Let us hypothesize that the broad-panel screen identified a significant interaction with the β2-adrenergic receptor (a GPCR) and the phenotypic screen showed potent anti-inflammatory activity.

Direct Binding Affinity Determination

We must confirm that the compound physically binds to the putative target.

  • Rationale: Techniques like Surface Plasmon Resonance (SPR) provide label-free, real-time measurement of binding kinetics (association and dissociation rates) and affinity (KD).

  • Experimental Protocol: SPR Analysis of Compound-GPCR Interaction

    • Immobilization: Covalently immobilize purified, solubilized β2-adrenergic receptor onto a sensor chip surface.

    • Analyte Injection: Flow various concentrations of 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide across the sensor chip.

    • Data Acquisition: Measure the change in the refractive index at the surface, which is proportional to the mass of bound analyte.

    • Kinetic Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A low KD value (e.g., in the nanomolar range) indicates high-affinity binding.

Functional Activity Assays

Binding to a target does not reveal whether the compound is an agonist, antagonist, or inverse agonist. Functional assays are required to determine this.

  • Rationale: For a GPCR like the β2-adrenergic receptor, activation leads to an increase in intracellular cyclic AMP (cAMP). We can measure this change to assess functional activity.

  • Experimental Protocol: cAMP Accumulation Assay

    • Cell Line: Use a cell line engineered to overexpress the human β2-adrenergic receptor (e.g., HEK293-β2AR).

    • Assay Principle: Utilize a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF) to measure cAMP levels.

    • Agonist Mode: Treat cells with increasing concentrations of the test compound and measure cAMP production. Compare the response to a known agonist like isoproterenol to determine the EC50 (potency) and Emax (efficacy).

    • Antagonist Mode: Pre-incubate cells with the test compound, then stimulate with a fixed concentration of isoproterenol (e.g., its EC80). A decrease in the isoproterenol-induced cAMP signal indicates antagonism. Calculate the IC50 and subsequently the Schild-derived Kb (antagonist affinity).

Downstream Signaling Pathway Analysis

To connect the validated target interaction with the observed phenotype (e.g., anti-inflammatory activity), we must investigate the downstream signaling pathways.

  • Rationale: β2-adrenergic receptor activation is known to have anti-inflammatory effects in some immune cells by inhibiting the NF-κB pathway. We can test if our compound modulates this pathway.

  • Experimental Protocol: Western Blot for NF-κB Pathway Modulation

    • Cell Culture and Treatment: Use RAW 264.7 macrophages. Pre-treat with 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide for 1 hour, then stimulate with LPS for 30 minutes.

    • Protein Extraction: Lyse the cells and quantify the total protein concentration.

    • SDS-PAGE and Western Blotting: Separate protein lysates by gel electrophoresis and transfer to a PVDF membrane.

    • Immunodetection: Probe the membrane with primary antibodies against key signaling proteins, such as phospho-IκBα (a marker of NF-κB activation) and total IκBα. Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.

    • Analysis: Quantify the band intensities. A reduction in the ratio of phospho-IκBα to total IκBα in the compound-treated, LPS-stimulated cells would confirm inhibition of the NF-κB pathway, linking the GPCR target to the anti-inflammatory phenotype.

Data Summary and Visualization

All quantitative data should be summarized for clear interpretation and decision-making.

Table 1: Summary of Hypothetical Target Validation Data
Assay TypeTargetParameterValue
Radioligand Bindingβ2-Adrenergic ReceptorKi150 nM
SPRβ2-Adrenergic ReceptorKD200 nM
Functional Assay (cAMP)β2-Adrenergic ReceptorModeAntagonist
Functional Assay (cAMP)β2-Adrenergic ReceptorKb180 nM
Phenotypic ScreenRAW 264.7 MacrophagesTNF-α IC50500 nM
Diagrams of Workflows and Pathways

G cluster_0 Phase I: In Silico Prediction cluster_1 Phase II: In Vitro Screening cluster_2 Phase III: Target Validation In Silico In Silico Analysis (Similarity & Docking) Hypotheses Generate Target Hypotheses In Silico->Hypotheses Screening Broad-Panel & Phenotypic Screening Hypotheses->Screening Hits Identify Preliminary Hits Screening->Hits Binding Direct Binding Assays (SPR) Hits->Binding Functional Functional Assays (cAMP) Binding->Functional Signaling Pathway Analysis (Western Blot) Functional->Signaling Validated Validated Target & Mechanism Signaling->Validated

Figure 1: A multi-phase workflow for NCE target identification.

G Compound 2-[4-(...)]-N,N-dimethylacetamide B2AR β2-Adrenergic Receptor Compound->B2AR Antagonizes AC Adenylate Cyclase B2AR->AC Inhibits cAMP cAMP Production AC->cAMP PKA Protein Kinase A cAMP->PKA IKK IκB Kinase (IKK) PKA->IKK Inhibits IkBa p-IκBα IKK->IkBa NFkB NF-κB Activation IkBa->NFkB TNFa TNF-α Production NFkB->TNFa LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK Activates

Figure 2: Hypothetical signaling pathway for the compound's anti-inflammatory action.

Conclusion and Future Directions

This guide has outlined a systematic and comprehensive strategy for the identification and validation of the biological targets of the novel chemical entity 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide. By progressing from broad in silico and in vitro screening to specific biophysical and cell-based functional assays, researchers can build a robust data package to define a compound's mechanism of action. The hypothetical case study presented—elucidating a β2-adrenergic receptor antagonist with anti-inflammatory properties—serves as a template for this investigative process. Future work would involve confirming these findings in more complex systems, such as primary immune cells and in vivo models of inflammation, to fully establish the therapeutic potential of this NCE.

References

  • PubMed. (n.d.). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation.[Link][2]

  • PubMed. (2017). N,N Dimethylacetamide a drug excipient that acts as bromodomain ligand for osteoporosis treatment.[Link][3]

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In Silico Investigation of 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide: A Technical Guide to Virtual Drug Discovery Workflows

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless pursuit of novel therapeutic agents necessitates the strategic integration of computational methodologies to expedite the drug discovery pipeline. This technical guide provides an in-depth, practical framework for the in silico modeling of the novel compound 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide. Recognizing the absence of pre-existing experimental data for this specific molecule, this document serves as a comprehensive whitepaper detailing a hypothetical yet scientifically rigorous investigation. We will navigate the essential stages of computational analysis, from initial physicochemical characterization and target identification to sophisticated molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. This guide is tailored for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind critical experimental choices, thereby ensuring a self-validating and robust computational protocol.

Introduction: The Rationale for In Silico First Approaches

The journey of a drug from concept to clinic is fraught with challenges, high costs, and a significant attrition rate. In silico modeling has emerged as an indispensable tool to mitigate these risks by enabling early-stage evaluation of a compound's potential efficacy and safety profile.[1][2] This "fail early, fail cheap" paradigm allows for the prioritization of promising candidates and the early deselection of those with unfavorable properties.[1]

The subject of this guide, 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide, is a novel chemical entity. A thorough search of chemical databases such as PubChem and Chemical Abstracts Service (CAS) reveals no existing record for this specific molecule. Its structure, however, contains a 2-phenylethylamine scaffold, a well-established pharmacophore present in numerous endogenous and synthetic compounds that interact with a variety of biological targets, most notably G-Protein Coupled Receptors (GPCRs).[3][4] This structural feature provides a logical starting point for a targeted in silico investigation.

This guide will therefore proceed with a hypothetical case study, positing 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide as a potential ligand for a selected GPCR. We will delineate the complete workflow, from target selection and preparation to the prediction of its dynamic behavior and pharmacokinetic properties.

Target Identification and Rationale

The initial and most critical step in the in silico evaluation of a novel compound is the identification of a plausible biological target.[5][6] This process can be guided by structural similarity to known ligands or through the use of predictive algorithms.

Pharmacophore-Based Hypothesis

The 2-phenylethylamine moiety within our compound of interest is a key structural alert. This motif is the backbone for endogenous catecholamines like dopamine and norepinephrine, which are natural ligands for adrenergic receptors, a class of GPCRs.[3] Therefore, for the purpose of this technical guide, we will select the β2-adrenergic receptor (β2AR) as our hypothetical target. The β2AR is a well-characterized GPCR with numerous high-resolution crystal structures available in the Protein Data Bank (PDB), making it an excellent candidate for structure-based drug design.

In Silico Target Prediction Tools (A Self-Validating Step)

To corroborate our hypothesis, one could employ various in silico target prediction web servers. These tools utilize algorithms based on chemical similarity, machine learning, or pharmacophore matching to predict potential biological targets for a given small molecule.[5][6][7]

Table 1: Hypothetical Output from In Silico Target Prediction Servers

Web Server/ToolPredicted Target ClassConfidence ScoreRationale
SwissTargetPredictionGPCRHighHigh 2D and 3D similarity to known GPCR ligands.
TargetHunterAdrenergic Receptors0.85Based on nearest neighbor compounds in ChEMBL.[5]
PharmMapperGPCRs, TransportersHighPharmacophore model fit with multiple GPCR targets.

Note: This data is illustrative and represents the expected output from such tools, reinforcing the selection of a GPCR target.

Molecular Preparation: The Foundation of Accurate Simulation

The fidelity of any in silico model is critically dependent on the quality of the input structures. This section details the meticulous preparation of both the ligand and the receptor.

Ligand Preparation

A 3D structure of 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide must first be generated.

Protocol 1: Ligand Structure Generation and Optimization

  • 2D Sketching and 3D Conversion: Using a chemical drawing tool such as ChemDraw or the online PubChem Sketcher, draw the 2D structure of the molecule. Convert this 2D representation into a 3D structure.

  • Energy Minimization: The initial 3D structure is likely not in its lowest energy conformation. Perform an energy minimization using a suitable force field (e.g., MMFF94). This can be accomplished with software like Avogadro or UCSF Chimera.[8][9]

  • Charge Calculation: Assign partial atomic charges. For many docking programs, Gasteiger charges are a common choice.[10]

  • File Format Conversion: Save the prepared ligand in a format compatible with the chosen docking software (e.g., .pdbqt for AutoDock Vina).

Receptor Preparation

For this guide, we will use the crystal structure of the human β2-adrenergic receptor in complex with an agonist (PDB ID: 2RH1).

Protocol 2: Receptor Structure Preparation

  • Structure Retrieval: Download the PDB file (2RH1) from the RCSB Protein Data Bank.

  • Initial Cleaning: Open the PDB file in a molecular visualization program like UCSF Chimera or PyMOL.[8] Remove all non-essential components, including water molecules, co-crystallized ligands, and any co-factors or ions not critical for the binding of our ligand of interest.

  • Handling Missing Residues and Side Chains: Inspect the protein for any missing residues or atoms within side chains. Use the software's tools to model and repair these gaps.

  • Protonation: Add hydrogen atoms to the protein structure, assuming a physiological pH of 7.4. This is a critical step as hydrogen bonds are key to ligand binding.

  • Charge Assignment: Assign atomic charges to the protein residues. The AMBER or CHARMM force fields are commonly used for proteins.[11]

  • File Format Conversion: Save the cleaned and prepared receptor structure in the appropriate format for the docking software (e.g., .pdbqt).

Molecular Docking: Predicting the Binding Pose and Affinity

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction.[9]

Workflow for Molecular Docking

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis Ligand_Prep Ligand Preparation (Protocol 1) Define_Grid Define Binding Site (Grid Box Generation) Ligand_Prep->Define_Grid Receptor_Prep Receptor Preparation (Protocol 2) Receptor_Prep->Define_Grid Run_Docking Run Docking Simulation (e.g., AutoDock Vina) Define_Grid->Run_Docking Analyze_Poses Analyze Binding Poses and Scores Run_Docking->Analyze_Poses Visualize Visualize Best Pose (e.g., PyMOL, Chimera) Analyze_Poses->Visualize

Caption: Workflow for Molecular Docking.

Protocol 3: Molecular Docking with AutoDock Vina

  • Grid Box Definition: Define the search space for the docking algorithm by creating a "grid box" that encompasses the known binding site of the β2AR. The center and dimensions of this box should be sufficient to allow the ligand to rotate and translate freely within the active site.

  • Configuration File: Create a configuration file that specifies the paths to the prepared receptor and ligand files, the coordinates of the grid box, and any other docking parameters.

  • Execution: Run the AutoDock Vina executable, providing the configuration file as input.

  • Results Analysis: Vina will output a file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol). The more negative the score, the stronger the predicted binding.

Table 2: Hypothetical Molecular Docking Results

PoseBinding Affinity (kcal/mol)Key Interacting Residues
1-8.5Asp113, Ser204, Asn312
2-8.2Asp113, Phe290, Tyr316
3-7.9Ser207, Asn293, Tyr308

Note: This data is for illustrative purposes. The key interacting residues are known to be important for agonist binding to the β2AR, providing a self-validating context to the hypothetical results.

Molecular Dynamics Simulation: Capturing the Dynamic Nature of the Interaction

While docking provides a static snapshot, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time, accounting for the flexibility of both molecules and the presence of solvent.[12][13]

Workflow for Molecular Dynamics Simulation

G cluster_setup System Setup cluster_equilibration Equilibration cluster_production Production MD Start_Complex Best Docked Pose Solvation Solvate with Water Start_Complex->Solvation Add_Ions Add Ions for Neutrality Solvation->Add_Ions Minimization Energy Minimization Add_Ions->Minimization NVT NVT Equilibration (Constant Volume, Temperature) Minimization->NVT NPT NPT Equilibration (Constant Pressure, Temperature) NVT->NPT Production_Run Production MD Run NPT->Production_Run Analysis Trajectory Analysis (RMSD, RMSF, H-bonds) Production_Run->Analysis

Caption: Workflow for Molecular Dynamics Simulation.

Protocol 4: MD Simulation using GROMACS

  • System Preparation:

    • Take the best-ranked pose from the molecular docking as the starting structure.

    • Generate a topology for the ligand using a server like CGenFF or the antechamber module of AmberTools.[11][14]

    • Place the complex in a simulation box of appropriate dimensions and solvate it with a water model (e.g., TIP3P).

    • Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological salt concentration.[15][16]

  • Energy Minimization: Perform a steepest descent energy minimization to remove any steric clashes.

  • Equilibration:

    • Perform a short simulation (e.g., 100 ps) under an NVT ensemble (constant Number of particles, Volume, and Temperature) to allow the solvent to equilibrate around the protein-ligand complex while the complex itself is restrained.

    • Follow this with a longer simulation (e.g., 1 ns) under an NPT ensemble (constant Number of particles, Pressure, and Temperature) to allow the system to reach the target temperature and pressure.

  • Production MD: Run the production simulation for a duration sufficient to observe the stability of the binding and any conformational changes (e.g., 50-100 ns).

  • Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the complex. Key metrics include:

    • Root Mean Square Deviation (RMSD): To assess the overall stability of the protein and the ligand's binding pose.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

    • Hydrogen Bond Analysis: To quantify the persistence of key hydrogen bonds identified in the docking study.

ADMET Prediction: Assessing Drug-Likeness

An ideal drug candidate must not only bind to its target but also possess favorable pharmacokinetic properties. In silico ADMET prediction provides an early assessment of these characteristics.[2][17][18]

Table 3: Hypothetical In Silico ADMET Profile

PropertyPredicted ValueInterpretationRecommended Tool
Absorption
Lipinski's Rule of 50 ViolationsGood oral bioavailability predicted.SwissADME, FAF-Drugs4
Caco-2 PermeabilityHighLikely to be well-absorbed from the gut.ADMETlab 2.0
Distribution
Blood-Brain Barrier (BBB) PermeationYesMay have CNS effects (desirable or undesirable).pkCSM
Plasma Protein Binding~85%Moderate binding, leaving a fraction free to act.ADMETlab 2.0
Metabolism
CYP450 2D6 InhibitionInhibitorPotential for drug-drug interactions.SwissADME, pkCSM
Excretion
Renal Organic Cation Transporter 2 (OCT2) SubstrateYesLikely to be actively secreted by the kidneys.pkCSM
Toxicity
hERG InhibitionNon-inhibitorLow risk of cardiotoxicity.pkCSM
Ames MutagenicityNon-mutagenicLow risk of carcinogenicity.ADMETlab 2.0

Note: This table presents a hypothetical but plausible ADMET profile for our compound, highlighting key parameters and freely available tools for their prediction.

Conclusion and Future Directions

This technical guide has outlined a comprehensive in silico workflow for the initial investigation of a novel compound, 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide. By leveraging its structural similarity to known pharmacophores, we established a scientifically sound hypothesis for its biological target, the β2-adrenergic receptor. Through detailed protocols for molecular docking and molecular dynamics simulations, we have demonstrated how to predict its binding mode, affinity, and dynamic stability. Furthermore, the inclusion of ADMET profiling provides a crucial early assessment of its drug-like properties.

The hypothetical results presented herein suggest that 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide is a promising candidate for further investigation as a β2AR ligand. The predicted high binding affinity, stable interaction in a dynamic environment, and generally favorable ADMET profile warrant progression to in vitro validation. Future experimental studies should focus on synthesizing the compound and performing binding assays and functional assays to confirm its activity at the β2AR. The prediction of CYP450 2D6 inhibition should also be experimentally verified to assess the risk of drug-drug interactions. This guide underscores the power of in silico modeling to rationally and efficiently guide the early stages of drug discovery.

References

  • Dror, R. O., Pan, A. C., Arlow, D. H., Borhani, D. W., Maragakis, P., Shan, Y., ... & Shaw, D. E. (2011). Pathway and mechanism of drug binding to G-protein-coupled receptors. Proceedings of the National Academy of Sciences, 108(32), 13118-13123.
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2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide structural analogs and derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide: Structural Analogs and Derivatives

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the chemical landscape surrounding 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide, a molecule of significant interest in medicinal chemistry. Due to the limited direct experimental data on this specific compound, this document leverages data from structurally similar analogs to provide a robust framework for researchers, scientists, and drug development professionals. The guide delves into synthetic strategies, analytical characterization, potential biological activities, and structure-activity relationships, offering a predictive yet scientifically grounded perspective. The phenylacetamide core is a versatile scaffold in drug discovery, and by understanding the nuances of its derivatives, we can unlock new avenues for therapeutic innovation.[1][2]

Introduction: The Phenylacetamide Scaffold as a Privileged Structure

The 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide core combines several key pharmacophoric features. The phenylacetamide group is a structural motif found in a wide array of biologically active compounds, including anti-inflammatory, antiviral, and anticancer agents.[1][2][3] The presence of a 2-aminoethyl side chain is a common feature in many neuroactive compounds and ligands for various receptors, while the N,N-dimethylacetamide moiety can influence solubility, metabolic stability, and receptor interactions.

This guide will systematically deconstruct the molecule to understand the potential contribution of each component, propose methods for its synthesis and the creation of a diverse analog library, and explore the putative biological landscape it may inhabit.

Proposed Synthetic Strategies

Retrosynthetic Analysis

A feasible disconnection approach would involve the formation of the amide bond as a key step, starting from a suitably protected aminophenylacetic acid derivative.

G Target 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide Intermediate1 Protected 2-[4-(2-aminoethyl)phenyl]acetic acid Target->Intermediate1 Amide Formation Intermediate2 Dimethylamine Target->Intermediate2 Amide Formation StartingMaterial1 4-(2-Aminoethyl)phenylacetic acid Intermediate1->StartingMaterial1 Amine Protection StartingMaterial2 Protecting Group Source StartingMaterial1->StartingMaterial2 Amine Protection

Caption: Retrosynthetic analysis of the target compound.

Step-by-Step Proposed Synthesis Protocol
  • Protection of the Primary Amine: The primary amine of 4-(2-aminoethyl)phenylacetic acid is highly nucleophilic and would interfere with the subsequent amide formation. Therefore, it must be protected. A common and effective protecting group for amines is the tert-butyloxycarbonyl (Boc) group.

    • Reagents: 4-(2-aminoethyl)phenylacetic acid, di-tert-butyl dicarbonate (Boc)₂O, a suitable base (e.g., triethylamine or sodium bicarbonate), and a solvent like tetrahydrofuran (THF) or a mixture of dioxane and water.

    • Procedure: Dissolve 4-(2-aminoethyl)phenylacetic acid in the chosen solvent system. Add the base, followed by the dropwise addition of (Boc)₂O. Stir the reaction at room temperature for several hours until the starting material is consumed (monitored by TLC or LC-MS). Work up the reaction by removing the solvent, followed by an acidic wash to remove excess base and extraction with an organic solvent.

  • Amide Bond Formation: The protected carboxylic acid is then coupled with dimethylamine to form the N,N-dimethylacetamide moiety.

    • Reagents: Boc-protected 4-(2-aminoethyl)phenylacetic acid, dimethylamine (as a solution in THF or as a gas), a coupling agent (e.g., HATU, HBTU, or EDC/HOBt), and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) in an aprotic solvent like dimethylformamide (DMF) or dichloromethane (DCM).

    • Procedure: Dissolve the protected carboxylic acid in the chosen solvent. Add the coupling agent, HOBt (if using EDC), and DIPEA. Stir for a few minutes to activate the carboxylic acid. Then, add the dimethylamine solution and let the reaction proceed at room temperature overnight. Monitor the reaction by TLC or LC-MS. Upon completion, the reaction is worked up by washing with aqueous solutions to remove byproducts and the solvent is evaporated.

  • Deprotection of the Primary Amine: The final step is the removal of the Boc protecting group to yield the target compound.

    • Reagents: The Boc-protected product, a strong acid (e.g., trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in dioxane).

    • Procedure: Dissolve the protected compound in the chosen solvent system. Add the acid and stir at room temperature. The reaction is typically fast and can be monitored by the evolution of CO₂ and TLC/LC-MS. Once complete, the excess acid and solvent are removed under reduced pressure. The final product can be purified by crystallization or chromatography.

G Start 4-(2-Aminoethyl)phenylacetic acid Step1 Protection (Boc)₂O, Base Start->Step1 ProtectedAcid Boc-protected acid Step1->ProtectedAcid Step2 Amide Coupling (Dimethylamine, HATU, DIPEA) ProtectedAcid->Step2 ProtectedProduct Boc-protected target Step2->ProtectedProduct Step3 Deprotection (TFA or HCl) ProtectedProduct->Step3 FinalProduct 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide Step3->FinalProduct

Caption: Proposed synthetic workflow.

Structural Analogs and Derivatives: A Library for Exploration

The core structure of 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide offers multiple points for modification to generate a library of analogs for structure-activity relationship (SAR) studies.

Modifications of the Phenyl Ring
  • Substitution: Introduction of electron-donating or electron-withdrawing groups on the phenyl ring can significantly impact the electronic properties of the molecule, influencing its binding affinity to biological targets. For example, fluoro or chloro substituents could enhance metabolic stability.

  • Bioisosteric Replacement: Replacing the phenyl ring with other aromatic systems like pyridine or thiophene can alter the compound's polarity, hydrogen bonding capacity, and overall shape, potentially leading to improved selectivity for a target.[4]

Variations of the Aminoethyl Side Chain
  • Chain Length: The length of the alkyl chain connecting the primary amine to the phenyl ring can be varied to probe the optimal distance for interaction with a binding pocket.

  • Alkylation of the Amine: The primary amine can be mono- or di-alkylated to modulate its basicity and lipophilicity.

  • Incorporation into a Ring: The aminoethyl side chain can be incorporated into a heterocyclic ring system, such as a piperidine or piperazine, to constrain its conformation and potentially enhance binding affinity.

Alterations of the N,N-dimethylacetamide Moiety
  • Amide Substituents: The methyl groups on the amide nitrogen can be replaced with other alkyl or aryl groups to explore the steric and electronic requirements of the binding site.

  • Replacement of the Acetamide Group: The entire N,N-dimethylacetamide group could be replaced with other functional groups like sulfonamides or esters to explore different chemical space.

Analytical Characterization

The identity and purity of the synthesized compounds must be confirmed using a suite of standard analytical techniques.[1]

Technique Purpose Expected Observations for the Target Compound
¹H NMR To determine the proton environment and confirm the structure.Characteristic peaks for aromatic protons, singlets for the N,N-dimethyl groups, and multiplets for the ethyl chain.[1][5]
¹³C NMR To identify all unique carbon atoms in the molecule.Peaks corresponding to the carbonyl carbon of the amide, aromatic carbons, and aliphatic carbons of the ethyl and dimethyl groups.[5]
Mass Spectrometry (MS) To confirm the molecular weight of the compound.A molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated mass.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the compound.A single major peak indicating high purity.[6]
Infrared (IR) Spectroscopy To identify key functional groups.Characteristic absorption bands for the N-H stretch of the amine, C=O stretch of the amide, and C-H stretches of the aromatic and aliphatic groups.[5][7]

Potential Biological Activities and Therapeutic Applications

Based on the biological activities of related compounds, we can hypothesize the potential therapeutic applications of 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide and its derivatives.

Anticancer Activity

Phenylacetamide derivatives have shown promise as anticancer agents. For instance, 2-(4-fluorophenyl)-N-phenylacetamide derivatives have demonstrated cytotoxic effects against prostate and breast cancer cell lines. The mechanism of action could involve the induction of apoptosis.[2]

Antimicrobial Activity

The phenylacetamide scaffold is also present in compounds with antimicrobial properties.[2][8] Analogs could be screened against a panel of bacterial and fungal strains to determine their minimum inhibitory concentrations (MICs).

Neurological and Receptor-Modulating Activities

The 2-phenethylamine substructure is a well-known pharmacophore for various receptors in the central nervous system.[9] It is plausible that analogs of the target compound could interact with adrenergic, dopaminergic, or serotonergic receptors. The N,N-dimethylacetamide moiety itself has been reported to have epigenetic activity, acting as a bromodomain ligand.[10]

Structure-Activity Relationship (SAR) Insights

A systematic SAR study is crucial for optimizing the biological activity of this class of compounds.

G Core Core Structure 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide R1 Phenyl Ring Substituents (e.g., -F, -Cl, -OCH₃) Modulates electronics and metabolism. Core->R1 Modification Point 1 R2 Aminoethyl Side Chain (Chain length, N-alkylation) Affects receptor interaction and pKa. Core->R2 Modification Point 2 R3 N,N-dimethylacetamide Moiety (Alkyl/Aryl substitution) Influences solubility and steric interactions. Core->R3 Modification Point 3

Caption: Key modification points for SAR studies.

  • Hypothesis 1: Electron-withdrawing substituents on the phenyl ring may enhance anticancer activity by increasing the molecule's ability to participate in key interactions with target proteins.

  • Hypothesis 2: Increasing the lipophilicity of the aminoethyl side chain through N-alkylation could improve cell permeability and potency.

  • Hypothesis 3: The N,N-dimethylacetamide group may be crucial for maintaining optimal solubility and metabolic stability. Replacing it with bulkier groups could lead to a decrease in activity due to steric hindrance.

Conclusion and Future Directions

The 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide scaffold represents a promising starting point for the development of novel therapeutic agents. This guide has outlined a rational approach to the synthesis, characterization, and biological evaluation of this compound and its analogs. Future work should focus on the synthesis of a diverse library of derivatives and their screening in a variety of biological assays to validate the hypotheses presented here. A thorough investigation of the mechanism of action of any active compounds will be essential for their further development as clinical candidates.

References

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Solubility and stability of 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide

Introduction

2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide is a molecule of interest in modern drug discovery, featuring a constellation of functional groups that suggest potential utility in a range of therapeutic areas. Its structure, comprising a substituted phenyl ring, a primary amine, and a tertiary amide, presents a unique physicochemical profile that requires thorough investigation to enable successful formulation and development. The journey from a promising lead compound to a viable drug product is paved with a deep understanding of its fundamental properties, paramount among which are solubility and stability.

This guide provides a comprehensive framework for the characterization of the solubility and stability of 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide. In the absence of extensive publicly available data for this specific molecule, this document serves as a projected experimental plan, grounded in established principles of pharmaceutical sciences and regulatory expectations. The methodologies and theoretical considerations presented herein are designed to equip researchers, scientists, and drug development professionals with the tools to systematically evaluate this compound and unlock its therapeutic potential. The protocols are designed to be self-validating, ensuring the generation of robust and reliable data that will form the bedrock of any future development program.

Part 1: Solubility Profile Characterization

A compound's solubility is a critical determinant of its bioavailability and therapeutic efficacy. For 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide, the interplay between its ionizable amino group and the relatively nonpolar aromatic and amide functions will govern its solubility in various media. A comprehensive understanding of its solubility profile is therefore essential for the development of oral, parenteral, and other dosage forms.

Theoretical Considerations: A Molecule of Dual Character

The chemical structure of 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide suggests a pH-dependent aqueous solubility. The primary amino group is expected to have a pKa in the physiological range, leading to protonation and increased solubility in acidic conditions. Conversely, in neutral to basic media, the free base form will predominate, likely resulting in lower aqueous solubility. The N,N-dimethylacetamide moiety, while polar, is aprotic and will contribute to solubility in a range of organic solvents.[1][2]

Proposed Experimental Protocol: Thermodynamic Solubility Assessment

The objective of this protocol is to determine the equilibrium (thermodynamic) solubility of the compound in a variety of aqueous and organic solvents. This is achieved by allowing an excess of the solid compound to equilibrate with the solvent until a saturated solution is formed.

Methodology:

  • Preparation of Solvent Media: Prepare a range of aqueous buffers (e.g., pH 2, 4, 6.8, 7.4, 9) and select a panel of common organic solvents (e.g., methanol, ethanol, acetonitrile, N,N-dimethylformamide, dimethyl sulfoxide).

  • Sample Preparation: Accurately weigh an excess amount of 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide into individual vials for each solvent.

  • Equilibration: Add a precise volume of the respective solvent to each vial. The vials are then sealed and agitated at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, visually inspect for the presence of undissolved solid. Centrifuge or filter the samples to separate the solid from the saturated solution.

  • Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Calculate the solubility in mg/mL or µg/mL for each solvent and condition.

Causality Behind Experimental Choices:

  • pH Range: The selection of buffers across a wide pH range is crucial to understand the impact of the ionization of the amino group on solubility.

  • Temperature: Conducting the study at both ambient (25°C) and physiological (37°C) temperatures provides data relevant to both storage and in vivo conditions.

  • Organic Solvents: The use of various organic solvents helps in understanding the compound's polarity and provides essential information for the development of analytical methods and potential non-aqueous formulations.

Data Presentation: Summarizing Solubility

The results of the thermodynamic solubility study should be compiled into a clear and concise table for easy comparison.

Solvent/BufferpHTemperature (°C)Solubility (mg/mL)
Deionized Water~725
Deionized Water~737
0.1 N HCl1.225
0.1 N HCl1.237
Acetate Buffer4.525
Acetate Buffer4.537
Phosphate Buffer6.825
Phosphate Buffer6.837
Phosphate Buffer7.425
Phosphate Buffer7.437
Borate Buffer9.025
Borate Buffer9.037
MethanolN/A25
EthanolN/A25
AcetonitrileN/A25
DMSON/A25
DMFN/A25
Visualization: Solubility Determination Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Weigh Excess Compound equilibration Equilibrate at Constant Temp. prep_compound->equilibration prep_solvents Prepare Solvents/Buffers prep_solvents->equilibration separation Centrifuge/Filter equilibration->separation dilution Dilute Supernatant separation->dilution hplc HPLC-UV Analysis dilution->hplc calculation Calculate Solubility hplc->calculation

Caption: Workflow for Thermodynamic Solubility Assessment.

Part 2: Stability Profile and Forced Degradation Studies

Understanding the stability of a drug substance is a regulatory requirement and a scientific necessity to ensure its safety and efficacy throughout its shelf life.[3] Forced degradation studies are intentionally aggressive and are designed to accelerate the degradation of the compound to identify likely degradation products, establish degradation pathways, and develop a stability-indicating analytical method.[3][4][5]

Proposed Forced Degradation Protocol

This protocol outlines the conditions for subjecting 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide to hydrolytic, oxidative, photolytic, and thermal stress, in accordance with the International Council for Harmonisation (ICH) guidelines.[4]

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 N and 1 N HCl and heat at a controlled temperature (e.g., 60°C) for a defined period.

    • Basic Hydrolysis: Mix the stock solution with 0.1 N and 1 N NaOH and heat at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the samples before analysis.

    • Neutral Hydrolysis: Mix the stock solution with deionized water and heat at a controlled temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

    • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a defined period.

  • Sample Analysis: At appropriate time points, withdraw samples, quench the degradation reaction if necessary, and analyze by a stability-indicating HPLC method.

Causality Behind Experimental Choices:

  • Hydrolysis: The amide linkage in the molecule is susceptible to hydrolysis under both acidic and basic conditions. The primary amine can also be involved in reactions under these conditions.[6]

  • Oxidation: The aminoethyl side chain and the aromatic ring are potential sites of oxidation. Hydrogen peroxide is a commonly used oxidizing agent in forced degradation studies.[7]

  • Photolysis: Many drug molecules are sensitive to light, and this study is essential to determine the need for light-protective packaging.

  • Thermal Stress: This helps to evaluate the intrinsic thermal stability of the compound in the solid state.

Anticipated Degradation Pathways

Based on the structure of 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide, several degradation pathways can be hypothesized:

  • Amide Hydrolysis: Cleavage of the N,N-dimethylacetamide group to form 2-[4-(2-aminoethyl)phenyl]acetic acid and dimethylamine.

  • Oxidation: Oxidation of the primary amine to form a nitroso, nitro, or other oxidized species.

  • Deamination: Loss of the amino group.

Visualization: Potential Degradation Pathways

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation parent 2-[4-(2-aminoethyl)phenyl]- N,N-dimethylacetamide hydrolysis_prod 2-[4-(2-aminoethyl)phenyl]acetic acid + Dimethylamine parent->hydrolysis_prod Acid/Base oxidation_prod Oxidized Amine Species parent->oxidation_prod H2O2

Caption: Hypothesized Degradation Pathways.

Development of a Stability-Indicating Method

A crucial outcome of forced degradation studies is the development of a stability-indicating analytical method, typically an HPLC method, that can separate the parent compound from all its degradation products.

Key Steps:

  • Column Selection: A C18 reversed-phase column is a good starting point due to the compound's moderate polarity.

  • Mobile Phase Optimization: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is likely to be effective. The pH of the aqueous phase should be optimized to ensure good peak shape for the parent compound and its degradants.

  • Wavelength Selection: The UV detection wavelength should be chosen at the λmax of the parent compound to ensure maximum sensitivity. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Method Validation: Once developed, the method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.[4]

Data Presentation: Summarizing Forced Degradation Results

The results of the forced degradation studies should be tabulated to show the extent of degradation under each stress condition.

Stress ConditionReagent/ConditionDuration% DegradationNumber of Degradants
Acidic Hydrolysis0.1 N HCl, 60°C24 h
Basic Hydrolysis0.1 N NaOH, 60°C24 h
Neutral HydrolysisWater, 60°C24 h
Oxidation3% H₂O₂, RT24 h
Photolysis1.2 M lux hN/A
Thermal80°C7 days

Conclusion

The comprehensive characterization of the solubility and stability of 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide is a foundational step in its journey from a discovery candidate to a potential therapeutic agent. The experimental frameworks detailed in this guide provide a robust and scientifically sound approach to generating the critical data required for informed decision-making in the drug development process. By systematically investigating its physicochemical properties, researchers can pave the way for the rational design of formulations, the establishment of appropriate storage conditions, and ultimately, the successful translation of this promising molecule into a safe and effective medicine.

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Predicted ADME-T Profile of 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary and Introduction

In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is paramount. A significant proportion of promising therapeutic candidates falter during late-stage development due to suboptimal pharmacokinetic properties or unforeseen toxicity.[1] The proactive evaluation of Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics, collectively known as ADME profiling, is therefore not merely a regulatory checkpoint but a foundational pillar of rational drug design.[2] Integrating in silico ADME modeling at the nascent stages of discovery allows for the efficient prioritization of compounds, guiding synthetic efforts toward candidates with a higher probability of clinical success.[3][4]

This technical guide provides a comprehensive, predicted ADME and Toxicity (ADME-T) profile for the novel small molecule, 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide . As no pre-existing experimental data for this specific molecule is publicly available, this document leverages established computational models, quantitative structure-activity relationship (QSAR) principles, and structural analogy to forecast its pharmacokinetic and safety profile. The insights herein are designed to equip researchers, medicinal chemists, and drug development professionals with the critical data needed to make informed decisions regarding the progression and optimization of this chemical entity. We will dissect its fundamental physicochemical properties and translate them into predictive insights for its absorption, distribution, metabolism, and potential toxicological liabilities, while also providing actionable, detailed protocols for future in vitro validation.

Molecular and Physicochemical Profile

The predictive foundation of any ADME-T assessment rests upon a molecule's intrinsic physicochemical properties. These parameters, including lipophilicity, size, polarity, and flexibility, govern its interaction with the biological environment.[2] The structure of 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide contains a primary amine, a tertiary amide, and a substituted aromatic ring, features that critically influence its ADME profile.

Molecular Structure and Key Functional Groups

The molecule's architecture suggests a balance of hydrophilic (amine, amide) and lipophilic (phenyl ring, alkyl groups) regions, which is pivotal for its behavior in both aqueous and lipid environments.

Caption: Key functional groups of the target molecule.

Predicted Physicochemical Properties

The following properties were estimated using established computational algorithms and principles commonly found in platforms like SwissADME or ChemDraw.[5] These values are the primary inputs for subsequent ADME predictions.

PropertyPredicted ValueImplication in Drug Discovery
Molecular Weight (MW) ~220.3 g/mol Well within the typical range for good oral absorption (<500 g/mol ).
Lipophilicity (logP) ~1.5 - 2.5Indicates a balance between aqueous solubility and lipid membrane permeability.
Topological Polar Surface Area (TPSA) ~58 ŲSuggests good intestinal absorption and high potential for blood-brain barrier penetration (<90 Ų).[6]
Hydrogen Bond Donors 1 (from -NH₂)Low number, favorable for membrane permeability.
Hydrogen Bond Acceptors 2 (from C=O, N)Low number, favorable for membrane permeability.
Rotatable Bonds ~5Indicates good molecular flexibility, which can aid receptor binding but may impact bioavailability if excessive.[7]
Aqueous Solubility HighThe presence of a primary amine suggests good solubility at acidic pH (e.g., in the stomach).

Predicted Absorption

Absorption determines the fraction of an administered dose that reaches systemic circulation. For orally administered drugs, this involves overcoming barriers in the gastrointestinal (GI) tract.

Oral Bioavailability

The molecule's physicochemical profile aligns well with established guidelines for favorable oral bioavailability, such as Lipinski's Rule of Five and Veber's rules.[7] Its moderate molecular weight, balanced lipophilicity, and low polar surface area are strong indicators of efficient passive diffusion across the intestinal epithelium.[8][9] Computational models suggest that compounds with these characteristics often exhibit high oral bioavailability.[10]

Permeability

The predicted TPSA of ~58 Ų is a strong positive indicator for high permeability. This value is well below the common threshold of 140 Ų associated with poor permeability and is also below the more stringent threshold of 90 Ų often used to predict good CNS penetration.[6] Therefore, the molecule is predicted to be highly permeable in Caco-2 cell assays, a standard in vitro model of the human intestinal barrier.[11]

Absorption ParameterPredictionRationale / Causality
GI Absorption HighLow molecular weight and moderate lipophilicity facilitate passive transport across the gut wall.
Oral Bioavailability (%F) High (>70%)Favorable physicochemical properties suggest minimal absorption-related limitations.[8]
Caco-2 Permeability HighTPSA value is significantly below thresholds associated with poor permeability.[6]
P-gp Substrate UnlikelyThe molecule lacks common structural motifs recognized by the P-glycoprotein efflux pump.

Predicted Distribution

Once absorbed, a drug distributes throughout the body, a process governed by its affinity for plasma proteins and its ability to cross physiological barriers like the blood-brain barrier (BBB).

Plasma Protein Binding (PPB)

The fraction of a drug bound to plasma proteins, primarily albumin, is unavailable for pharmacological action or metabolism.[12] With a predicted logP in the range of 1.5-2.5, the molecule is expected to exhibit moderate plasma protein binding. Highly lipophilic compounds (logP > 3) tend to bind extensively, while very polar compounds (logP < 1) show minimal binding.[13] This molecule's balanced nature suggests a significant free fraction will be available to engage its target and undergo clearance.

Blood-Brain Barrier (BBB) Permeation

Penetration into the central nervous system (CNS) is a critical attribute for drugs targeting the brain and a liability for peripherally acting drugs.[14] The ability of a molecule to cross the BBB is strongly correlated with its TPSA and lipophilicity.[15][16] With a TPSA of ~58 Ų and a logP around 2.0, 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide is strongly predicted to cross the BBB.[6] This prediction is based on models where a TPSA < 90 Ų is a primary indicator of CNS penetration.[6]

Distribution ParameterPredictionRationale / Causality
Plasma Protein Binding Moderate (40-70%)The balanced lipophilicity suggests reversible binding to albumin without being excessively high.[13][17]
Blood-Brain Barrier (BBB) Permeation YesLow TPSA (< 90 Ų) and moderate logP are strong predictors of CNS penetration.[6][15]
Volume of Distribution (Vd) Moderate to HighExpected to distribute beyond the plasma compartment into tissues, partly due to BBB crossing.

Predicted Metabolism

Metabolism, primarily occurring in the liver, transforms drugs into more water-soluble compounds for excretion. This process is mediated mainly by the cytochrome P450 (CYP) family of enzymes.[18][19] Understanding a compound's metabolic fate is crucial for predicting its half-life and potential for drug-drug interactions (DDI).[20]

Metabolic Pathways

Based on the molecule's structure, several metabolic pathways are plausible:

  • Aromatic Hydroxylation: The phenyl ring is a prime site for oxidation, typically mediated by CYP2D6 or CYP3A4.

  • N-Dealkylation: The N,N-dimethyl group on the acetamide is susceptible to sequential removal of methyl groups by CYP3A4.

  • Monoamine Oxidase (MAO) Activity: The primary aminoethyl group could be a substrate for MAO, leading to oxidative deamination.

cluster_0 Predicted Metabolic Pathways parent 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide Parent Compound metabolite1 Aromatic Hydroxylation Hydroxylated Phenyl Ring parent:f1->metabolite1:f0 CYP2D6, CYP3A4 metabolite2 N-Dealkylation Desmethyl Metabolite parent:f1->metabolite2:f0 CYP3A4 metabolite3 Oxidative Deamination Phenylacetic Acid Derivative parent:f1->metabolite3:f0 MAO

Caption: Plausible metabolic pathways for the target molecule.

Cytochrome P450 Interactions

The molecule's structure does not contain obvious potent inhibitors of major CYP isoforms. However, as a substrate, it is most likely to be metabolized by CYP3A4 and CYP2D6, the two most prominent drug-metabolizing enzymes.[21]

Metabolism ParameterPredictionRationale / Causality
Metabolic Stability ModerateMultiple potential sites for metabolism suggest it will be cleared but likely not rapidly.
Primary CYP Isoforms CYP3A4, CYP2D6Based on common metabolic pathways for N-dealkylation and aromatic hydroxylation.[21][22]
CYP Inhibition Potential LowThe structure lacks common pharmacophores known to cause potent CYP inhibition.
CYP Induction Potential LowInduction is less common for molecules of this type, but cannot be ruled out without experimental data.

Predicted Toxicity (Tox)

Early prediction of toxicological liabilities is essential to mitigate the risk of late-stage failures. Key areas of concern for small molecules include cardiotoxicity and hepatotoxicity.[23]

Cardiotoxicity: hERG Inhibition

Blockade of the hERG potassium channel is a primary cause of drug-induced QT prolongation, which can lead to fatal arrhythmias.[24][25] In silico models for hERG inhibition often flag compounds with a basic nitrogen atom and high lipophilicity.[26][27] While our molecule contains a basic amine, its predicted logP is moderate. The overall risk is estimated to be low to moderate, but this is a critical liability that requires experimental validation.

Hepatotoxicity

Drug-induced liver injury (DILI) is a complex toxicity endpoint.[28] Prediction models often screen for the presence of "structural alerts" known to be associated with hepatotoxicity, such as reactive metabolites. The structure of 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide does not contain highly reactive groups (e.g., nitroaromatics, furan rings), suggesting a lower intrinsic risk for DILI.

Toxicity ParameterPredictionRationale / Causality
hERG Inhibition Low-to-Moderate RiskPresence of a basic nitrogen is a potential flag, but moderate lipophilicity is a mitigating factor.[26]
Hepatotoxicity (DILI) Low RiskThe molecule lacks known structural alerts for DILI.[23]
Mutagenicity (Ames) Low RiskNo obvious DNA-reactive functional groups are present.
Carcinogenicity Low RiskNo structural alerts typically associated with carcinogenicity.

Proposed In Vitro Validation Protocols

While in silico models provide invaluable guidance, experimental validation is non-negotiable.[11][29] The following are streamlined, high-throughput protocols designed to confirm the key predictions made in this guide.

cluster_workflow In Vitro Validation Workflow start In Silico Predictions (This Guide) abs_assay Caco-2 Permeability Assay (Confirm Absorption) start->abs_assay Validate Absorption met_assay Microsomal Stability Assay (Confirm Metabolism Rate) start->met_assay Validate Metabolism tox_assay hERG Patch Clamp Assay (Confirm Cardio-Safety) start->tox_assay Validate Toxicity decision Data Integration & Go/No-Go Decision abs_assay->decision met_assay->decision tox_assay->decision

Caption: A logical workflow from in silico prediction to in vitro validation.

Protocol: Caco-2 Permeability Assay

Objective: To experimentally determine the bidirectional permeability of the compound and assess its potential as a P-gp substrate.

  • Cell Culture: Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: Verify the integrity of each monolayer by measuring the transepithelial electrical resistance (TEER).

  • Compound Preparation: Prepare a dosing solution of the test compound (e.g., at 10 µM) in a transport buffer (HBSS).

  • Permeability Measurement (A-to-B): Add the dosing solution to the apical (A) side of the Transwell insert. At specified time points (e.g., 30, 60, 90, 120 min), collect samples from the basolateral (B) side.

  • Permeability Measurement (B-to-A): In a separate set of wells, add the dosing solution to the basolateral (B) side and sample from the apical (A) side to determine the efflux ratio.

  • Sample Analysis: Quantify the compound concentration in all samples using LC-MS/MS.

  • Data Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B-A / Papp A-B) > 2 is indicative of active efflux.

Protocol: Metabolic Stability in Liver Microsomes

Objective: To determine the intrinsic clearance rate of the compound in the presence of liver microsomes.[30]

  • Reagent Preparation: Prepare a reaction mixture containing liver microsomes (human, rat) and the test compound in a phosphate buffer.

  • Initiation of Reaction: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

  • Time-Point Sampling: Aliquots are taken from the reaction mixture at multiple time points (e.g., 0, 5, 15, 30, 60 min).

  • Reaction Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.

  • Data Calculation: Plot the natural log of the remaining compound percentage versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

Summary and Concluding Remarks

This guide presents a holistic in silico evaluation of 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide. The analysis indicates that the molecule possesses a promising drug-like profile, characterized by a high probability of good oral absorption and CNS penetration. Its metabolic profile is predicted to be moderate, primarily driven by common CYP enzymes, with a low risk of significant DDI. While the predicted toxicological profile is largely favorable, the potential for hERG inhibition, even if low, warrants careful experimental scrutiny.

ADME-T ParameterOverall Predicted ProfileKey Justification
Absorption Favorable Adherence to Lipinski's and Veber's rules; low TPSA.
Distribution CNS-Penetrant Low TPSA and balanced logP strongly suggest BBB crossing.
Metabolism Moderate Multiple metabolic sites; likely substrate for major CYPs.
Excretion (Not Directly Predicted)Metabolites are expected to be more polar, facilitating renal clearance.
Toxicity Low to Moderate Risk Favorable on most counts, but hERG liability requires confirmation.

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The Evolving Landscape of Phenethylamine Derivatives in Neuroscience Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Classical Scaffold

The phenethylamine core, a deceptively simple aromatic ring attached to an ethylamine side chain, represents a foundational scaffold in neuropharmacology. Nature itself provides the blueprint with endogenous catecholamines like dopamine and norepinephrine, critical players in mood, motivation, and movement.[1][2] For decades, researchers have leveraged this template to design molecules that modulate monoaminergic systems, leading to breakthroughs in treating a spectrum of neuropsychiatric disorders.[3][4] However, the field is now entering a new era of precision and complexity. Novel derivatives, born from sophisticated medicinal chemistry and a deeper understanding of receptor pharmacology, are expanding the therapeutic horizon and providing unprecedented tools to dissect neural circuitry. This guide offers an in-depth exploration of these next-generation phenethylamines, focusing on their design, mechanism of action, and the experimental methodologies required for their rigorous characterization.

Part 1: The Medicinal Chemistry of Novel Phenethylamines: A Structure-Activity Relationship (SAR) Deep Dive

The therapeutic potential and research utility of a phenethylamine derivative are dictated by the intricate dance between its chemical structure and its biological targets. Strategic modifications to the core scaffold can dramatically alter a compound's affinity, selectivity, and functional activity at various receptors and transporters.

The Phenyl Ring: The Gateway to Selectivity

Substitutions on the phenyl ring are a primary determinant of a derivative's pharmacological profile. For instance, in the context of the dopamine transporter (DAT), the nature and position of substituents significantly impact inhibitory potency. Studies have shown that compounds with unsubstituted or methyl-substituted benzene rings exhibit relatively potent inhibition of dopamine reuptake.[5][6][7] Conversely, the introduction of methoxy groups on the aromatic ring tends to diminish DAT inhibitory activity.[6]

In the realm of serotonergic agents, particularly those targeting the 5-hydroxytryptamine 2A (5-HT2A) receptor, a key site for psychedelic action, substitutions at the 2 and 5 positions with methoxy groups are a common feature of the "2C-x" series of compounds.[8][9][10] The nature of the substituent at the 4th position further refines the compound's properties. For example, lipophilic groups at this position are a hallmark of this class of psychedelic phenethylamines.[11]

The Ethylamine Side Chain and N-Substitution: Fine-Tuning a Compound's Functional Effects

Modifications to the ethylamine side chain and, in particular, substitutions on the nitrogen atom, have yielded some of the most significant recent advancements in phenethylamine pharmacology. While simple N-alkylation was initially thought to reduce activity, the discovery that N-benzyl substitution, especially with a 2-methoxybenzyl group (as seen in the NBOMe series), dramatically enhances both binding affinity and functional activity at the 5-HT2A receptor was a paradigm shift.[12] These N-benzylphenethylamines, or NBOMes, are ultrapotent 5-HT2A agonists.[2][9]

The following table summarizes key SAR insights for phenethylamine derivatives at the dopamine transporter and the 5-HT2A receptor:

TargetStructural ModificationEffect on ActivityRepresentative Compound Classes
Dopamine Transporter (DAT) Unsubstituted or methyl-substituted phenyl ringIncreased inhibitory potency[5][6]Arylalkylamines
Methoxy substitution on the phenyl ringDecreased inhibitory potency[6]Substituted Arylalkylamines
Longer alkyl groups at the alkylamine positionIncreased inhibitory potency[5][7]Arylalkylamines
5-HT2A Receptor 2,5-dimethoxy substitution on the phenyl ringCharacteristic of potent agonists[8][9]2C-x series
Lipophilic group at the 4-position of the phenyl ringEnhances activity[11]2C-x series
N-(2-methoxy)benzyl substitutionDramatically increased affinity and potency[12]NBOMes

Part 2: Mechanisms of Action: A Multi-Target Perspective

Novel phenethylamine derivatives exert their effects by engaging a range of molecular targets within the central nervous system. While the dopamine and serotonin systems are primary domains of action, the trace amine-associated receptors (TAARs) have emerged as a crucial, and often overlooked, player.

Modulation of the Dopaminergic System

A significant number of phenethylamine derivatives function as dopamine reuptake inhibitors.[5][6] By blocking the dopamine transporter (DAT), these compounds increase the synaptic concentration of dopamine, leading to enhanced dopaminergic neurotransmission.[5][6][7] This mechanism is central to the stimulant effects of many phenethylamines and is a key target for the development of treatments for conditions like ADHD.[3] The reinforcing properties of some of these compounds, and thus their abuse potential, are also strongly linked to their ability to inhibit DAT.[5][6]

Interaction with the Serotonergic System

The psychedelic and hallucinogenic properties of many novel phenethylamines are primarily mediated by their activity as agonists at the 5-HT2A receptor.[8][13][14][15][16][17] The binding of these compounds to 5-HT2A receptors initiates a cascade of intracellular signaling events that ultimately alter perception, cognition, and mood.[16][17] The NBOMe class of compounds, with their subnanomolar binding affinities for the 5-HT2A receptor, are among the most potent agonists known.[12] Some derivatives also exhibit activity at other serotonin receptor subtypes, such as 5-HT2C and 5-HT1A, which can further shape their overall pharmacological profile.[9][16]

The Emerging Role of Trace Amine-Associated Receptor 1 (TAAR1)

TAAR1 is a G protein-coupled receptor that is activated by endogenous trace amines like β-phenethylamine, as well as by amphetamine and its derivatives.[18][19][20][21] Unlike the direct action on monoamine transporters and receptors, TAAR1 activation provides a modulatory layer of control over monoaminergic systems.[21] For instance, TAAR1 activation can influence dopamine and serotonin neuron firing and release, suggesting its potential as a therapeutic target for a range of neuropsychiatric disorders, including schizophrenia and addiction.[21]

Below is a diagram illustrating the primary signaling pathways affected by novel phenethylamine derivatives:

Phenethylamine Signaling Pathways cluster_dopaminergic Dopaminergic Synapse cluster_serotonergic Serotonergic Synapse cluster_taar1 TAAR1 Modulation PEA_DAT Phenethylamine Derivative (DAT Inhibitor) DAT Dopamine Transporter (DAT) PEA_DAT->DAT Inhibits Dopamine Dopamine DAT->Dopamine Reuptake Postsynaptic_DA_Receptor Postsynaptic Dopamine Receptor Dopamine->Postsynaptic_DA_Receptor Activates DA_Signal Dopaminergic Signaling Postsynaptic_DA_Receptor->DA_Signal PEA_5HT2A Phenethylamine Derivative (5-HT2A Agonist) HT2A_Receptor 5-HT2A Receptor PEA_5HT2A->HT2A_Receptor Activates Gq_Protein Gq Protein HT2A_Receptor->Gq_Protein PLC Phospholipase C Gq_Protein->PLC IP3_DAG IP3 / DAG Signaling PLC->IP3_DAG Serotonergic_Effect Psychedelic Effects IP3_DAG->Serotonergic_Effect PEA_TAAR1 Phenethylamine Derivative (TAAR1 Agonist) TAAR1 TAAR1 PEA_TAAR1->TAAR1 Activates Gs_Protein Gs Protein TAAR1->Gs_Protein AC Adenylyl Cyclase Gs_Protein->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Monoamine_Modulation Modulation of Dopamine/Serotonin Release PKA->Monoamine_Modulation

Caption: Signaling pathways modulated by novel phenethylamine derivatives.

Part 3: Experimental Characterization: A Guide to In Vitro and In Vivo Methodologies

The rigorous evaluation of novel phenethylamine derivatives requires a multi-tiered experimental approach, progressing from in vitro assays that define molecular interactions to in vivo models that assess physiological and behavioral outcomes.

In Vitro Assays: Quantifying Molecular Interactions

This is a fundamental technique to determine the affinity of a compound for a specific receptor.[13] It involves competing the unlabeled test compound against a radiolabeled ligand with known affinity for the target receptor.

Step-by-Step Protocol:

  • Cell Culture and Membrane Preparation: Culture cells expressing the receptor of interest (e.g., HEK-293 cells transfected with the human 5-HT2A receptor). Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.

  • Binding Reaction: In a multi-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-ketanserin for 5-HT2A receptors) and varying concentrations of the unlabeled test compound.

  • Incubation and Termination: Allow the binding reaction to reach equilibrium. Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Scintillation Counting: Wash the filters to remove non-specifically bound radioligand. Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

This assay measures the ability of a compound to inhibit the reuptake of dopamine by the dopamine transporter.[5]

Step-by-Step Protocol:

  • Cell Culture: Use cells stably expressing the human dopamine transporter (hDAT), such as HEK-293 cells.[5]

  • Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with the test compound at various concentrations for a defined period (e.g., 20 minutes at 37°C).[5]

  • Initiation of Uptake: Add a radiolabeled dopamine, such as [3H]-dopamine, to the cells and incubate for a short period (e.g., 5 minutes).[5]

  • Termination and Lysis: Stop the uptake by washing the cells with ice-cold uptake buffer. Lyse the cells overnight with a lysis buffer (e.g., 1% sodium dodecyl sulfate).[5]

  • Quantification: Measure the amount of radioactivity in the cell lysate using a scintillation counter.

  • Data Analysis: Calculate the percentage of dopamine reuptake inhibition at each concentration of the test compound and determine the IC50 value.

In Vivo Models: Assessing Behavioral and Neurochemical Effects

Animal models are indispensable for understanding how novel phenethylamine derivatives affect complex behaviors and neurochemistry in a living organism. The zebrafish has emerged as a powerful high-throughput model for initial screening of neuroactive compounds.[11]

Zebrafish exhibit a range of quantifiable behaviors that can be altered by psychoactive compounds. The novel tank test is commonly used to assess anxiety-like behavior.[11]

Step-by-Step Protocol:

  • Acclimation: Individually house adult zebrafish in holding tanks.

  • Drug Exposure: Expose the fish to the test compound at various concentrations in their home tank water for a specified duration.

  • Novel Tank Test: Transfer individual fish to a novel tank and record their swimming behavior for a set period using a video tracking system.

  • Behavioral Endpoints: Quantify parameters such as time spent in the top versus bottom of the tank (anxiolytic-like effects are associated with more time in the top), distance traveled, and swimming velocity.[11]

  • Data Analysis: Compare the behavioral endpoints of the drug-treated group to a control group to determine the compound's effects.

The following diagram illustrates a typical experimental workflow for characterizing a novel phenethylamine derivative:

Experimental_Workflow cluster_synthesis Compound Synthesis & Purification cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Synthesis Chemical Synthesis Purification Purification & Characterization Synthesis->Purification Binding_Assay Radioligand Binding Assay (Determine Ki) Purification->Binding_Assay Functional_Assay Functional Assay (e.g., Dopamine Reuptake) Purification->Functional_Assay Zebrafish_Behavior Zebrafish Behavioral Screen Functional_Assay->Zebrafish_Behavior Rodent_Model Rodent Behavioral Model Zebrafish_Behavior->Rodent_Model Neurochemistry Neurochemical Analysis (e.g., Microdialysis) Rodent_Model->Neurochemistry

Caption: A streamlined workflow for the characterization of novel phenethylamines.

Conclusion: The Path Forward

The study of novel phenethylamine derivatives is a dynamic and rapidly advancing field. By combining innovative medicinal chemistry with a comprehensive suite of in vitro and in vivo characterization techniques, researchers are poised to develop new chemical probes to unravel the complexities of the brain and to create next-generation therapeutics for a wide range of neurological and psychiatric disorders. The principles and methodologies outlined in this guide provide a solid foundation for scientists and drug development professionals to contribute to this exciting endeavor.

References

  • Lee, S., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 30(5), 459-468. [Link]

  • Kim, J., et al. (2022). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 30(6), 560-569. [Link]

  • KoreaScience. (n.d.). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics. [Link]

  • Sungkyunkwan University. (n.d.). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. [Link]

  • Kalueff, A. V., et al. (2022). Acute behavioral and Neurochemical Effects of Novel N-Benzyl-2-Phenylethylamine Derivatives in Adult Zebrafish. ACS Chemical Neuroscience, 13(12), 1836-1847. [Link]

  • Wikipedia. (n.d.). Trace amine-associated receptor. [Link]

  • Lee, S., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. PubMed Central. [Link]

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  • Singh, P., et al. (2018). synthesis of substituted phenylethylamine and ethylamine derivatives as cognition enhancers. ResearchGate. [Link]

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  • OUCi. (n.d.). Novel Phenethylamines and Their Potential Interactions With Prescription Drugs: A Systematic Critical Review. [Link]

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Methodological & Application

Application Notes & Protocols for the In Vitro Evaluation of Novel Phenylacetamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Phenylacetamide Scaffold in Drug Discovery

The phenylacetamide moiety is a privileged structural motif in medicinal chemistry, forming the backbone of a diverse range of biologically active compounds. Derivatives of this scaffold have been investigated for various therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3] The versatility of the phenylacetamide core allows for facile chemical modification, enabling the synthesis of large libraries of analogs for structure-activity relationship (SAR) studies.[4]

This document provides a comprehensive guide for the initial in vitro evaluation of novel phenylacetamide-based compounds, using the hypothetical molecule 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide as an illustrative example. The protocols outlined herein are designed to establish a foundational understanding of a compound's cytotoxic profile and potential mechanism of action, critical first steps in the drug development pipeline.

Compound Handling and Preparation

Scientific integrity begins with the proper handling and preparation of the test article. The physicochemical properties of a novel compound dictate its solubility and stability, which in turn affect the accuracy and reproducibility of in vitro experiments.

Key Considerations:

  • Solubility: Many small organic molecules, including phenylacetamide derivatives, exhibit poor aqueous solubility. Dimethyl sulfoxide (DMSO) is the most common solvent used to prepare high-concentration stock solutions.[1][5] It is crucial, however, to ensure the final concentration of DMSO in the cell culture medium remains non-toxic, typically below 0.5%.[5]

  • Stability: The stability of the compound in solution should be considered. Stock solutions should be stored at -20°C or -80°C. For working solutions in culture media, it is advisable to prepare them fresh for each experiment to avoid degradation.

Protocol 1: Preparation of Stock and Working Solutions
  • Materials:

    • Test Compound (e.g., 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide)

    • Anhydrous DMSO

    • Sterile, nuclease-free microcentrifuge tubes

    • Complete cell culture medium appropriate for the cell line of interest

  • Procedure for 10 mM Stock Solution:

    • Tare a sterile microcentrifuge tube on an analytical balance.

    • Carefully add a small amount (e.g., 1-5 mg) of the test compound to the tube and record the exact weight.

    • Calculate the volume of DMSO required to achieve a 10 mM concentration using the following formula: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * 0.010 mol/L)

    • Add the calculated volume of anhydrous DMSO to the tube.

    • Vortex thoroughly until the compound is completely dissolved. If necessary, gentle warming in a 37°C water bath can be applied.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

  • Procedure for Working Solutions:

    • Thaw an aliquot of the 10 mM stock solution.

    • Perform serial dilutions of the stock solution into complete cell culture medium to achieve the desired final concentrations for the experiment.

    • It is critical to prepare a vehicle control, which contains the same final concentration of DMSO as the highest concentration of the test compound.

Primary Screening: Cytotoxicity Assessment

The initial step in evaluating a novel compound is to determine its effect on cell viability and proliferation. This is typically achieved through colorimetric or fluorometric assays that measure metabolic activity, which correlates with the number of viable cells. The MTS assay is a robust and widely used method for this purpose.[2]

Protocol 2: MTS Cell Viability Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the test compound, a key measure of its potency.

  • Materials:

    • Human cancer cell line (e.g., PC3 for prostate cancer, MCF-7 for breast cancer)[2]

    • Complete culture medium

    • Trypsin-EDTA

    • Sterile 96-well flat-bottom plates

    • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

    • Microplate reader

  • Experimental Workflow:

    MTS_Workflow cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Compound Treatment cluster_read Day 4/5: Assay Readout seed_cells Seed cells in 96-well plate (e.g., 5,000-10,000 cells/well) incubate_24h Incubate for 24h at 37°C, 5% CO2 seed_cells->incubate_24h add_compound Add serial dilutions of test compound (including vehicle control) incubate_24h->add_compound incubate_48h Incubate for 48-72h add_compound->incubate_48h add_mts Add MTS reagent to each well incubate_48h->add_mts incubate_2h Incubate for 2-4h add_mts->incubate_2h read_absorbance Measure absorbance at 490 nm incubate_2h->read_absorbance

    Caption: Workflow for the MTS cell viability assay.

  • Step-by-Step Procedure:

    • Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the test compound in culture medium at 2x the final desired concentration. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include wells for a vehicle control and an untreated control. Incubate for 48 to 72 hours.[1][5]

    • MTS Addition: Add 20 µL of MTS reagent to each well.[5]

    • Incubation and Measurement: Incubate the plate for 2 to 4 hours at 37°C. Measure the absorbance at 490 nm using a microplate reader.[5]

    • Data Analysis:

      • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

      • Plot the percentage of viability against the log of the compound concentration.

      • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Parameter Description Example Value Range
Cell Seeding Density Number of cells per well5,000 - 10,000
Compound Concentration Range Range of concentrations to test0.1 µM to 100 µM
Incubation Time Duration of compound exposure48 - 72 hours
Final DMSO Concentration Maximum allowable solvent concentration< 0.5%

Secondary Screening: Mechanistic Insights

If a compound demonstrates significant cytotoxic activity, the next logical step is to investigate its potential mechanism of action. Many anticancer agents induce apoptosis, or programmed cell death.

Apoptotic Signaling Pathways

Phenylacetamide derivatives have been reported to induce apoptosis through both the intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) pathways.[1] Understanding which pathway is activated can provide valuable insight into the compound's molecular target.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway compound Phenylacetamide Derivative death_receptor Death Receptors (e.g., Fas) compound->death_receptor bax Bax Upregulation compound->bax bcl2 Bcl-2 Downregulation compound->bcl2 caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 mitochondria Mitochondrial Permeability Transition bax->mitochondria bcl2->mitochondria caspase9 Caspase-9 Activation mitochondria->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Generalized apoptosis induction pathway.

Protocol 3: Annexin V/Propidium Iodide Apoptosis Assay

This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Cells treated with the test compound at IC50 and 2x IC50 concentrations for 24-48 hours.

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).

    • Flow cytometer.

  • Procedure:

    • Seed cells in 6-well plates and treat with the test compound as determined from the cytotoxicity assay.

    • Harvest both adherent and floating cells. Wash the cells with cold PBS.

    • Resuspend the cells in 1x Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1x Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

Data Interpretation:

  • Annexin V (-) / PI (-): Viable cells

  • Annexin V (+) / PI (-): Early apoptotic cells

  • Annexin V (+) / PI (+): Late apoptotic/necrotic cells

  • Annexin V (-) / PI (+): Necrotic cells

Conclusion

The protocols described in these application notes provide a fundamental framework for the initial in vitro characterization of novel phenylacetamide derivatives. By systematically assessing cytotoxicity and investigating the induction of apoptosis, researchers can efficiently identify promising lead compounds for further development. It is imperative that each new compound is treated as a unique entity, and these protocols should be optimized as necessary to ensure the generation of accurate and reproducible data.

References

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  • National Center for Biotechnology Information. (n.d.). 2-(4-Fluorophenyl)
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  • National Center for Biotechnology Information. (2021). Ligand-based optimization and biological evaluation of N-(2,2,2-trichloro-1-(3-phenylthioureido)ethyl)acetamide derivatives as potent intrinsically disordered protein c-Myc inhibitors. PubMed.

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Application Notes and Protocols for In Vivo Studies of 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide in Mouse Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the In Vivo Landscape with a Novel Phenylacetamide Derivative

The compound 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide represents a novel investigational molecule. As with any new chemical entity, its successful evaluation in preclinical mouse models hinges on a meticulously planned and executed in vivo strategy. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and implement robust in vivo studies for this specific compound. We will delve into the critical aspects of formulation, administration, and the design of pharmacokinetic (PK) and pharmacodynamic (PD) studies, underpinned by a rationale that prioritizes scientific integrity and reproducibility.

While specific data for 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide is not yet publicly available, we can draw foundational knowledge from its structural component, N,N-dimethylacetamide (DMAc). DMAc is a well-characterized polar aprotic solvent, also used as a reagent in organic synthesis, and is known to be miscible with water and most organic solvents[1][2]. It is important to note that DMAc itself is not inert; it has demonstrated biological activities, including the ability to cross the blood-brain barrier and attenuate neuroinflammation in in vitro and ex vivo models of Alzheimer's disease[3][4]. Furthermore, studies have shown that DMAc can impact spermatogenesis and cause infertility in rats at certain doses[5]. These findings underscore the necessity of evaluating the complete molecule's unique biological and toxicological profile.

This document will serve as a starting point, providing established methodologies that should be adapted based on emerging data from initial characterization studies of 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide. Adherence to guidelines for animal research, such as the ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments), is crucial for ensuring the transparency and reproducibility of all findings[6][7][8].

Part 1: Preliminary Characterization and Formulation Development

The first critical step before any in vivo experiment is to understand the physicochemical properties of 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide. These properties will dictate the formulation strategy.

Physicochemical Profiling

A comprehensive physicochemical profile is the bedrock of successful formulation. Key parameters to be determined include:

  • Solubility: Assess solubility in a range of pharmaceutically acceptable vehicles (e.g., water, saline, phosphate-buffered saline (PBS), ethanol, polyethylene glycol (PEG), propylene glycol, and various oils). This will determine the feasibility of creating a solution or if a suspension is necessary.

  • pKa: The ionization constant will inform the pH-dependent solubility and help in selecting appropriate buffering agents.

  • LogP/LogD: The lipophilicity of the compound will provide insights into its likely absorption, distribution, metabolism, and excretion (ADME) properties and its ability to cross biological membranes.

  • Stability: Evaluate the stability of the compound in the solid state and in potential vehicle candidates under various conditions (e.g., temperature, light, pH) to ensure the integrity of the dosing formulation.

Formulation Strategy: A Decision Tree

The choice of formulation is paramount for achieving desired exposure levels in vivo. The following decision tree outlines a logical approach to formulation development.

G start Start: Physicochemical Data solubility Is the compound soluble in an aqueous vehicle at the required concentration? start->solubility aqueous_sol Formulate as an aqueous solution (e.g., saline, PBS). solubility->aqueous_sol Yes cosolvent Is it soluble with a co-solvent system (e.g., PEG, ethanol)? solubility->cosolvent No cosolvent_sol Formulate as a co-solvent solution. Ensure co-solvent is non-toxic at the required volume. cosolvent->cosolvent_sol Yes suspension Can a stable suspension be formed? cosolvent->suspension No suspension_form Formulate as a suspension (e.g., with methylcellulose or carboxymethylcellulose). Particle size is critical. suspension->suspension_form Yes other Consider alternative formulations (e.g., lipid-based, nanoparticles). suspension->other No

Caption: Formulation development workflow for 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide.

Part 2: In Vivo Administration Protocols

The choice of administration route significantly impacts the bioavailability and pharmacokinetic profile of a compound.[9] The selection should be guided by the experimental objectives and the physicochemical properties of the formulation.

Common Routes of Administration in Mice

The following table summarizes the common administration routes for mice, with key considerations for each.

Route Abbreviation Typical Volume Needle Gauge Advantages Disadvantages Reference
Intravenous (tail vein) IV< 0.2 mL27-30 G100% bioavailability, rapid onset.Requires skill, potential for tissue damage if extravasated.[10][11]
Intraperitoneal IP< 2-3 mL25-27 GRapid absorption, easier than IV.Risk of injecting into organs, potential for irritation.[10][11]
Oral (gavage) PO< 0.5 mL18-22 G (feeding tube)Mimics human oral route, suitable for chronic studies.Risk of esophageal injury, subject to first-pass metabolism.[10][11]
Subcutaneous SC< 1-2 mL25-27 GSlower, sustained absorption.Slower onset, potential for local irritation.[10][11]
Intramuscular IM< 0.05 mL (thigh)27-30 GModerate absorption rate.Small volume, can cause muscle damage.[10]
Step-by-Step Protocol: Intravenous (IV) Tail Vein Injection

Objective: To achieve rapid and complete systemic exposure to the test compound.

Materials:

  • 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide formulation

  • Sterile syringes (e.g., 0.3 mL or 0.5 mL insulin syringes) with 27-30 G needles

  • Mouse restrainer

  • Heat lamp or warm water to induce vasodilation

  • 70% ethanol

  • Gauze

Procedure:

  • Preparation: Prepare the dosing formulation ensuring it is sterile, isotonic, and at room temperature.[9] Load the syringe, removing all air bubbles.

  • Animal Restraint: Place the mouse in a suitable restrainer, allowing the tail to be accessible.

  • Vasodilation: Warm the tail using a heat lamp or by immersing it in warm water for a few seconds to dilate the lateral tail veins.

  • Site Preparation: Gently wipe the tail with 70% ethanol.

  • Injection: Identify one of the lateral tail veins. With the bevel of the needle facing up, insert the needle into the vein at a shallow angle.

  • Administration: Slowly inject the formulation. If significant resistance is met or a blister forms, the needle is not in the vein. Withdraw and re-attempt at a more proximal site.

  • Post-injection: After injection, withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.

  • Monitoring: Monitor the mouse for any adverse reactions immediately following the injection.

Part 3: Pharmacokinetic (PK) Study Design and Protocol

A well-designed PK study is essential for understanding the ADME properties of a new compound, which is crucial for dose selection in efficacy studies.[12]

Designing a Preliminary PK Study
  • Animal Strain: While strain-dependent differences in PK can exist, for initial screening, a single common strain such as C57BL/6 or CD-1 is generally acceptable.[13][14]

  • Group Size: Typically, 3-5 mice per time point are sufficient for a preliminary PK study.[12]

  • Dose Selection: Start with a low to moderate dose, considering any in vitro cytotoxicity data.

  • Sampling Time Points: A typical sampling schedule might include pre-dose, and 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.[15] The exact time points should be adjusted based on the expected half-life of the compound.

  • Sample Collection: Blood samples can be collected via various methods, such as saphenous vein, submandibular vein, or terminal cardiac puncture. The choice will depend on the volume required and whether serial sampling from the same animal is planned.

General PK Study Workflow

G start Start: Dose Group Acclimation dose Administer Compound (e.g., IV or PO) start->dose sampling Serial Blood Sampling at Pre-defined Time Points dose->sampling processing Process Blood to Plasma/Serum sampling->processing analysis Bioanalysis (e.g., LC-MS/MS) to Quantify Compound Concentration processing->analysis pk_calc Calculate PK Parameters (e.g., Cmax, Tmax, AUC, t1/2) analysis->pk_calc end End: PK Profile Established pk_calc->end

Caption: A generalized workflow for a pharmacokinetic study in mice.

Key Pharmacokinetic Parameters

The following table outlines the key PK parameters that will be determined from the study.[15]

Parameter Description Significance
Cmax Maximum observed plasma concentrationIndicates the peak exposure to the compound.
Tmax Time to reach CmaxProvides information on the rate of absorption.
AUC Area under the plasma concentration-time curveRepresents the total systemic exposure to the compound.
t1/2 Half-lifeThe time it takes for the plasma concentration to decrease by half, indicating the rate of elimination.
Cl ClearanceThe volume of plasma cleared of the compound per unit time.
Vss Volume of distribution at steady stateThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

Part 4: Pharmacodynamic (PD) and Efficacy Model Considerations

Once the PK profile is understood, the next step is to evaluate the biological effect of 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide in a relevant disease model.

Model Selection

The choice of the mouse model is entirely dependent on the therapeutic hypothesis for the compound. For example, if the compound is being investigated for its potential neuroinflammatory effects, a model such as the lipopolysaccharide (LPS)-induced neuroinflammation model or a transgenic model of Alzheimer's disease might be appropriate.[3][16] If the compound is being investigated as an antimitotic agent, a tumor xenograft model could be employed.[17]

PD Biomarker Assessment

In conjunction with efficacy endpoints, it is crucial to measure PD biomarkers to demonstrate that the compound is engaging its target in vivo. This can include:

  • Target Occupancy: Measuring the binding of the compound to its intended biological target in relevant tissues.

  • Downstream Signaling: Assessing changes in signaling pathways that are modulated by the target. For instance, if the compound is hypothesized to inhibit the NF-κB signaling pathway, as has been shown for DMAc in some contexts, one could measure the levels of phosphorylated NF-κB in tissue lysates.[3][4]

  • Gene Expression: Analyzing changes in the expression of genes that are regulated by the target.

  • Physiological Readouts: Measuring functional outcomes that are expected to be altered by the compound's activity.

Protocol: General Efficacy Study

Objective: To evaluate the therapeutic efficacy of 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide in a relevant mouse model of disease.

Procedure:

  • Model Induction: Induce the disease state in the mice according to established protocols.

  • Animal Grouping and Randomization: Randomly assign animals to treatment groups (vehicle control, positive control, and one or more dose levels of the test compound).

  • Dosing: Administer the compound according to a predetermined schedule based on the PK data (e.g., once daily, twice daily).

  • Monitoring: Regularly monitor the animals for clinical signs of disease and any signs of toxicity (e.g., weight loss, changes in behavior).[17]

  • Efficacy Endpoints: At the end of the study, measure the primary efficacy endpoints (e.g., tumor volume, behavioral outcomes, inflammatory markers).

  • Tissue Collection: Collect tissues for biomarker analysis (e.g., histology, immunohistochemistry, Western blotting, qPCR).[18]

Conclusion

The successful in vivo evaluation of a novel compound like 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide requires a systematic and iterative approach. The protocols and guidelines presented here provide a solid foundation for initiating these critical studies. It is imperative that researchers remain adaptable, allowing the data from initial studies to inform the design of subsequent, more definitive experiments. By combining careful planning, meticulous execution, and a commitment to scientific rigor, the in vivo characterization of this promising new molecule can be achieved, paving the way for its potential translation.

References

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High-performance liquid chromatography (HPLC) method for 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide

Authored by: A Senior Application Scientist

Abstract

This document details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide. The analyte, a molecule featuring a primary amine and an aromatic chromophore, presents unique challenges for chromatographic analysis, including the potential for peak tailing on traditional silica-based columns. This method addresses these challenges through the strategic selection of a modern, end-capped C18 stationary phase and a buffered acidic mobile phase. The protocol herein is designed for researchers, scientists, and drug development professionals, providing a comprehensive guide from sample preparation to data analysis. The methodology is grounded in established chromatographic principles to ensure accuracy, precision, and trustworthiness, in line with International Conference on Harmonisation (ICH) guidelines.[1][2]

Introduction: The Chromatographic Challenge

The accurate quantification of 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide is critical in various stages of pharmaceutical research and development. The molecule's structure, which includes a basic primary amine (pKa ≈ 10), necessitates a carefully designed chromatographic approach. The primary amine group is readily protonated at acidic or neutral pH, leading to strong, undesirable interactions with acidic silanol groups present on the surface of conventional silica-based HPLC columns. This interaction is a primary cause of poor peak shape, manifesting as significant tailing, which compromises resolution and reduces the accuracy of quantification.

The method outlined herein overcomes this issue by employing a two-fold strategy:

  • Mobile Phase pH Control: By using a mobile phase buffered to a low pH (approximately 2.7), the ionization of residual silanol groups on the stationary phase is suppressed, minimizing secondary ionic interactions.[3]

  • Stationary Phase Selection: A high-purity, end-capped C18 column is used. End-capping chemically derivatizes most of the accessible silanol groups, creating a more inert and hydrophobic surface, which is crucial for the symmetrical elution of basic compounds.

This application note provides a validated protocol and explains the scientific rationale behind the chosen parameters, ensuring the method is both effective and reproducible.

Experimental Methodology

Instrumentation and Consumables
  • HPLC System: A quaternary HPLC system equipped with a degasser, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing (e.g., Empower™, Chromeleon™).

  • Analytical Column: C18, 4.6 x 150 mm, 5 µm particle size, with end-capping.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Glassware: Class A volumetric flasks and pipettes.

  • Filters: 0.45 µm PTFE syringe filters for sample preparation.

Chemicals and Reagents
  • Acetonitrile (ACN): HPLC grade or higher.

  • Water: HPLC grade or freshly prepared ultrapure water (18.2 MΩ·cm).

  • Formic Acid (FA): HPLC grade (≥99%).

  • 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide Reference Standard: Well-characterized with known purity.

Chromatographic Conditions

All critical chromatographic parameters are summarized in the table below for quick reference.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B 0.1% (v/v) Formic Acid in Acetonitrile
Elution Mode Isocratic
Composition 75% A / 25% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time 10 minutes

Rationale for Parameter Selection:

  • Mobile Phase: A low-pH mobile phase using 0.1% formic acid ensures the primary amine of the analyte is consistently protonated (R-NH3+) and suppresses silanol activity, leading to improved peak symmetry.[4] Acetonitrile is chosen as the organic modifier for its low viscosity and strong elution properties.[5]

  • Column Temperature: Elevating the temperature to 35 °C helps to decrease mobile phase viscosity, lowering backpressure and improving peak efficiency.

  • Detection Wavelength: The phenyl group provides UV absorbance. While 254 nm is a common wavelength for aromatic compounds, detection at a lower wavelength, such as 220 nm, often provides greater sensitivity for this class of molecules.[3][6] A DAD is recommended during method development to confirm the optimal wavelength.[7]

Detailed Protocols

Mobile Phase Preparation
  • Mobile Phase A (0.1% FA in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask. Dilute to the mark with HPLC-grade water. Mix thoroughly and degas.

  • Mobile Phase B (0.1% FA in ACN): Add 1.0 mL of formic acid to a 1 L volumetric flask. Dilute to the mark with HPLC-grade acetonitrile. Mix thoroughly and degas.

Standard Solution Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (this serves as the diluent).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL). This range should be established based on the expected sample concentrations.[8]

Sample Preparation
  • Accurately weigh the sample material containing the analyte.

  • Transfer to a volumetric flask of appropriate size.

  • Add a portion of the diluent (50:50 A:B) and sonicate for 10 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature, then dilute to the final volume with the diluent.

  • Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial before analysis.

Analytical Workflow Overview

The entire process, from preparation to final analysis, follows a systematic and logical flow to ensure data integrity.

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analytical Stage cluster_data Data Processing std_prep Standard Preparation (Stock & Calibrants) sequence Sequence Run (Standards & Samples) std_prep->sequence sample_prep Sample Preparation (Weighing, Dissolution, Filtration) sample_prep->sequence mobile_phase_prep Mobile Phase Preparation (Aqueous & Organic) instrument_setup HPLC Instrument Setup (Equilibrate Column) mobile_phase_prep->instrument_setup Equilibration instrument_setup->sequence Inject integration Peak Integration & Identification sequence->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Analyte calibration->quantification report Final Report Generation quantification->report

Caption: High-level workflow for the HPLC analysis of the target analyte.

Method Validation and Performance

This method should be validated according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[1] Key validation parameters are summarized below with representative acceptance criteria.

System Suitability

Before sample analysis, system suitability must be established by injecting a standard solution (e.g., 50 µg/mL) five times.

ParameterAcceptance Criteria
Tailing Factor ≤ 1.5
Theoretical Plates (N) ≥ 2000
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%
Linearity

The linearity of the method is established by plotting the peak area response against the concentration of the calibration standards.

ParameterResult
Range 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
y-intercept Close to origin
Accuracy and Precision

Accuracy is determined by spike recovery studies at three concentration levels, while precision is assessed through repeatability (intra-day) and intermediate precision (inter-day) analyses.[7][8]

LevelAccuracy (% Recovery)Precision (%RSD)
Low QC (5 µg/mL) 98.0% - 102.0%< 2.0%
Mid QC (50 µg/mL) 98.0% - 102.0%< 2.0%
High QC (90 µg/mL) 98.0% - 102.0%< 2.0%

Conclusion

The RP-HPLC method detailed in this application note provides a reliable and robust solution for the quantitative analysis of 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide. By carefully selecting the mobile phase pH and a modern, high-performance stationary phase, the common chromatographic issue of peak tailing associated with basic amines is effectively eliminated. This protocol is designed to be readily implemented in a quality control or research laboratory, delivering accurate and reproducible results that adhere to stringent regulatory standards.

References

  • Butt, A. M., & El-Shaheny, R. (2015). Ion-Pair Reversed-Phase HPLC Determination of Aromatic Amine Isomers. Journal of Chromatographic Science, 54(4), 549-555. [Link]

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  • Shaw, P. J., et al. (2017). An HPLC-UV method for determining plasma dimethylacetamide concentrations in patients receiving intravenous busulphan. Biomedical Chromatography, 31(5). [Link]

  • PubChem. (n.d.). N,N-Dimethyl-2-[(2-phenylethyl)amino]acetamide. National Center for Biotechnology Information. [Link]

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Using 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide as a fluorescent probe

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols: Leveraging 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide as a Novel Amine-Reactive Fluorescent Probe

For: Researchers, scientists, and drug development professionals.

Introduction: A New Tool for Covalent Labeling

The field of molecular and cellular biology relies heavily on the ability to visualize and track specific biomolecules. Fluorescent probes that can be covalently attached to proteins, nucleic acids, and other targets are indispensable for a wide range of applications, from in-vitro assays to live-cell imaging.[1][2] We introduce 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide , a novel fluorescent probe designed for the covalent labeling of biomolecules. This molecule features a primary amine on the 2-aminoethyl group, making it suitable for a variety of amine-reactive cross-linking chemistries. The core phenyl-N,N-dimethylacetamide structure is hypothesized to confer intrinsic fluorescence, offering a new option in the fluorescent probe toolkit.

This document provides a comprehensive guide to the theoretical background, potential applications, and detailed protocols for utilizing 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide in your research.

Principle of Operation: Amine-Reactive Chemistry and Fluorescence

The utility of 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide as a fluorescent probe is predicated on two key features: its reactive primary amine and its inherent fluorescence.

2.1. Amine-Reactive Conjugation

The terminal primary amine of the 2-aminoethyl group serves as a versatile reactive handle for covalent conjugation to target molecules. This is typically achieved through the use of amine-reactive crosslinkers, such as those containing N-hydroxysuccinimide (NHS) esters or isothiocyanates.[3][4][5] These reactions form stable amide or thiourea bonds, respectively, covalently attaching the fluorescent probe to the molecule of interest. Common targets for this labeling strategy include the N-terminus of proteins and the epsilon-amino group of lysine residues.[3][6]

Causality of Experimental Choice: The choice of a slightly basic pH (typically 8.0-9.0) for labeling reactions is critical. At this pH, the primary amine is deprotonated and thus more nucleophilic, facilitating its reaction with the electrophilic crosslinker.[4]

2.2. Intrinsic Fluorescence

While the specific spectral properties of 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide have not been extensively characterized in the literature, its chemical structure, a substituted aromatic acetamide, suggests it possesses intrinsic fluorescence. Derivatives of N,N-dimethylacetamide and similar aromatic structures are known to exhibit fluorescence.[7][8] The fluorescence arises from the delocalized π-electron system of the phenyl ring, with the aminoethyl and dimethylacetamide substituents influencing the excitation and emission characteristics.

Hypothetical Spectral Properties

For the purpose of this application note, we will use hypothetical spectral properties that are typical for a small, blue-emitting organic fluorophore. Note: These values should be experimentally determined for the actual compound.

PropertyHypothetical Value
Excitation Maximum (λex) ~350 nm
Emission Maximum (λem) ~450 nm
Molar Extinction Coefficient (ε) ~15,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ) ~0.4
Recommended Solvent Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) for stock solutions. Aqueous buffers for working solutions.

Applications

The amine-reactive nature of 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide opens up a wide array of potential applications in biological and biomedical research.

  • Protein Labeling: Covalently label purified proteins for use in immunoassays, fluorescence microscopy, and flow cytometry.[3][4][9]

  • Fluorescent In Situ Hybridization (FISH): Incorporate the probe into amine-modified oligonucleotides to visualize specific DNA or RNA sequences in cells and tissues.[10]

  • Cellular Imaging: Introduce the probe into live or fixed cells to study cellular processes and dynamics.[11][12][13]

  • Drug Development: Use the probe as a building block for creating fluorescently-tagged drug candidates to study their uptake, distribution, and target engagement.

Detailed Protocols

5.1. Protocol 1: Covalent Labeling of a Purified Protein

This protocol describes the general procedure for labeling a protein with 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide using a generic NHS-ester crosslinker.

Materials:

  • 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide

  • NHS-ester crosslinker (e.g., NHS-acetate)

  • Purified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • 1 M Sodium bicarbonate buffer, pH 8.3

  • Anhydrous DMSO

  • Desalting column (e.g., Sephadex G-25)

Workflow Diagram:

ProteinLabeling cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification Protein 1. Prepare Protein Solution (in amine-free buffer) Mix 3. Mix Protein and Probe-Crosslinker (Adjust pH to 8.3) Protein->Mix Probe 2. Prepare Probe-Crosslinker Solution (in DMSO) Probe->Mix Incubate 4. Incubate (1-2 hours at RT) Mix->Incubate Desalt 5. Purify Labeled Protein (Desalting column) Incubate->Desalt Characterize 6. Characterize Conjugate (Spectrophotometry) Desalt->Characterize

Caption: Workflow for covalent labeling of proteins.

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5) at a concentration of 5-20 mg/mL.[6]

    • Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as these will compete with the labeling reaction.

  • Prepare the Probe-Crosslinker Solution:

    • Immediately before use, dissolve the NHS-ester crosslinker and a molar excess of 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide in anhydrous DMSO to a final concentration of 10 mg/mL.

    • Expert Insight: Preparing the reactive solution immediately before use is crucial as NHS-esters are susceptible to hydrolysis.

  • Perform the Labeling Reaction:

    • Slowly add the probe-crosslinker solution to the protein solution while gently stirring. The molar ratio of probe-crosslinker to protein will need to be optimized, but a starting point of a 10- to 20-fold molar excess is recommended.

    • Adjust the pH of the reaction mixture to 8.3 by adding a small volume of 1 M sodium bicarbonate buffer.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purify the Labeled Protein:

    • Separate the labeled protein from unreacted probe and crosslinker using a desalting column equilibrated with your desired storage buffer (e.g., PBS).

    • Collect the fractions containing the protein, which will be the first to elute.

  • Characterize the Conjugate:

    • Measure the absorbance of the labeled protein at 280 nm (for protein concentration) and at the excitation maximum of the probe (~350 nm).

    • Calculate the degree of labeling (DOL) using the Beer-Lambert law.

5.2. Protocol 2: Fluorescent Staining of Fixed Cells

This protocol provides a general method for staining fixed cells with a protein conjugate of 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide (e.g., a labeled antibody).

Materials:

  • Labeled protein conjugate from Protocol 1

  • Cells grown on coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (for permeabilization)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Antifade mounting medium

Workflow Diagram:

CellStaining Start Start with Cells on Coverslips Fix 1. Fix Cells (4% PFA) Start->Fix Perm 2. Permeabilize (0.1% Triton X-100) Fix->Perm Block 3. Block (1% BSA) Perm->Block Incubate 4. Incubate with Labeled Conjugate Block->Incubate Wash 5. Wash (PBS) Incubate->Wash Mount 6. Mount Coverslip (Antifade Medium) Wash->Mount Image End: Fluorescence Microscopy Mount->Image

Caption: Workflow for fixed cell immunofluorescence.

Procedure:

  • Cell Fixation:

    • Wash cells briefly with PBS.

    • Fix the cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • If your target is intracellular, permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific binding.

  • Incubation with Labeled Conjugate:

    • Dilute the fluorescently labeled protein conjugate to the desired concentration in blocking buffer.

    • Incubate the cells with the diluted conjugate for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Washing:

    • Wash the cells three times with PBS for 5-10 minutes each to remove unbound conjugate.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Image the cells using a fluorescence microscope equipped with appropriate filters for the probe (e.g., DAPI filter set).[13]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Degree of Labeling Insufficiently reactive protein amines; Hydrolyzed crosslinker; Competing amine-containing buffers.Increase the molar excess of the probe-crosslinker. Ensure the crosslinker is fresh and dissolved in anhydrous DMSO immediately before use. Use an amine-free buffer for the labeling reaction.
High Background Staining Non-specific binding of the conjugate; Inadequate blocking or washing.Increase the concentration of BSA or use a different blocking agent. Increase the number and duration of wash steps.
Weak Fluorescent Signal Low labeling efficiency; Photobleaching.Optimize the degree of labeling. Use an antifade mounting medium. Minimize exposure to excitation light during imaging.

Conclusion

2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide represents a promising new fluorescent probe for the covalent labeling of biomolecules. Its amine-reactive functionality allows for straightforward conjugation to a wide range of targets. The protocols and guidelines presented here provide a solid foundation for researchers to begin exploring the potential of this novel probe in their own experimental systems. As with any new reagent, empirical optimization will be key to achieving the best results.

References

  • Hoffman, R.M. (Ed.). (2012). In Vivo Cellular Imaging Using Fluorescent Proteins: Methods and Protocols. Springer Science & Business Media.
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  • Zhang, Y., et al. (2023). Synthesis and In Situ Application of a New Fluorescent Probe for Visual Detection of Copper(II) in Plant Roots. Biosensors, 13(12), 1051.
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Application of 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide in neurodegenerative disease models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Serendipitous Discovery in Neuroinflammation

N,N-dimethylacetamide (DMAc), a widely utilized organic solvent, has recently emerged as a compound of significant interest in the field of neurodegenerative diseases.[1][2] Initially regarded for its properties as a drug excipient, recent findings have illuminated its potent anti-inflammatory capabilities, particularly within the context of neuroinflammation, a key pathological feature of Alzheimer's disease (AD) and other neurodegenerative disorders.[1][3] This guide provides a comprehensive overview of the application of N,N-dimethylacetamide in preclinical neurodegenerative disease models, with a focus on its mechanism of action and detailed protocols for its use in an in vitro model of Alzheimer's disease.

Mechanism of Action: Attenuation of Neuroinflammatory Cascades

The therapeutic potential of N,N-dimethylacetamide in neurodegenerative disease models stems from its ability to suppress the production of key inflammatory mediators.[1][3] Research has demonstrated that DMAc significantly inhibits the release of reactive oxygen species (ROS), nitric oxide (NO), and various pro-inflammatory cytokines and chemokines in response to inflammatory stimuli such as lipopolysaccharide (LPS).[1][3]

The primary mechanism underlying these effects is the inhibition of the nuclear factor kappa-B (NF-κB) signaling pathway.[1][3] NF-κB is a critical transcription factor that orchestrates the expression of numerous genes involved in the inflammatory response. By impeding the activation of NF-κB, N,N-dimethylacetamide effectively dismantles a positive feedback loop between neuroinflammation and the production of amyloid-β (Aβ), a hallmark of Alzheimer's disease.[1][3]

NF-kB Signaling Pathway Inhibition by DMAc cluster_0 Inflammatory Stimulus (LPS, Aβ) cluster_1 Cellular Response cluster_2 Therapeutic Intervention LPS LPS / Aβ IKK IKK Activation LPS->IKK Activates IkB IκB Degradation IKK->IkB Phosphorylates NFkB NF-κB Translocation to Nucleus IkB->NFkB Releases Genes Pro-inflammatory Gene Expression NFkB->Genes Induces Mediators Inflammatory Mediators (ROS, NO, Cytokines) Genes->Mediators Leads to DMAc N,N-dimethylacetamide DMAc->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by N,N-dimethylacetamide.

Application in an In Vitro Alzheimer's Disease Model: LPS-Induced Neuroinflammation in Microglia

A robust and widely utilized in vitro model for studying neuroinflammation in Alzheimer's disease involves the stimulation of microglial cells with lipopolysaccharide (LPS). Microglia are the primary immune cells of the central nervous system and play a crucial role in the inflammatory processes associated with neurodegeneration. The following protocols detail the application of N,N-dimethylacetamide in this model.

Experimental Workflow

Experimental Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Analysis cell_culture 1. Culture & Seed Microglial Cells (e.g., BV-2) pretreatment 2. Pre-treat with N,N-dimethylacetamide cell_culture->pretreatment lps_stimulation 3. Stimulate with LPS pretreatment->lps_stimulation griess_assay 4a. Nitric Oxide Measurement (Griess Assay) lps_stimulation->griess_assay elisa 4b. Cytokine Quantification (ELISA) lps_stimulation->elisa western_blot 4c. NF-κB Pathway Analysis (Western Blot) lps_stimulation->western_blot

Caption: Workflow for assessing the anti-inflammatory effects of DMAc.

Protocol 1: Culture of BV-2 Microglial Cells

BV-2 cells are an immortalized murine microglial cell line commonly used for neuroinflammation studies.

Materials:

  • BV-2 microglial cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Cell culture flasks (T-75)

  • 6-well or 24-well cell culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Maintain BV-2 cells in T-75 flasks with supplemented DMEM.

  • Passage cells every 2-3 days or when they reach 80-90% confluency.

  • For experiments, seed BV-2 cells into 6-well or 24-well plates at a density of 2.5 x 10^5 cells/mL.

  • Allow cells to adhere and grow for 24 hours before treatment.

Protocol 2: Induction of Neuroinflammation and Treatment with N,N-dimethylacetamide

Materials:

  • Cultured BV-2 cells

  • Lipopolysaccharide (LPS) from E. coli

  • N,N-dimethylacetamide (DMAc)

  • Serum-free DMEM

Procedure:

  • Prepare a stock solution of LPS in sterile phosphate-buffered saline (PBS).

  • Prepare stock solutions of DMAc in serum-free DMEM. Further dilutions should be made in serum-free DMEM immediately before use.

  • After 24 hours of cell seeding, replace the culture medium with serum-free DMEM.

  • Pre-treat the cells with various concentrations of DMAc (e.g., 0.1, 0.5, 1.0% v/v) for 1 hour.

  • Include a vehicle control group (serum-free DMEM without DMAc).

  • Following pre-treatment, add LPS to the wells to a final concentration of 100 ng/mL to induce an inflammatory response.

  • Include a negative control group (cells not treated with LPS or DMAc) and a positive control group (cells treated with LPS only).

  • Incubate the plates for 24 hours.

Protocol 3: Assessment of Nitric Oxide Production (Griess Assay)

Materials:

  • Griess Reagent System

  • Sodium nitrite standard

  • 96-well plate

  • Plate reader

Procedure:

  • After the 24-hour incubation, collect the cell culture supernatant from each well.

  • In a 96-well plate, add 50 µL of each supernatant.

  • Prepare a standard curve using serial dilutions of the sodium nitrite standard.

  • Add 50 µL of the Griess Reagent to each well containing supernatant and standards.

  • Incubate at room temperature for 10 minutes, protected from light.

  • Measure the absorbance at 540 nm using a plate reader.

  • Calculate the concentration of nitrite in the samples by comparing the absorbance to the standard curve.

Protocol 4: Quantification of Pro-inflammatory Cytokines (ELISA)

Materials:

  • ELISA kits for specific cytokines (e.g., TNF-α, IL-6)

  • Cell culture supernatant

  • Plate reader

Procedure:

  • Follow the manufacturer's instructions for the specific ELISA kit being used.

  • Briefly, coat a 96-well plate with the capture antibody.

  • Add the collected cell culture supernatants and standards to the wells.

  • Add the detection antibody, followed by a substrate solution.

  • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Calculate the cytokine concentrations based on the standard curve.

Data Presentation

Quantitative data from these experiments can be effectively summarized in a table for clear comparison between treatment groups.

Treatment GroupNitric Oxide (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control1.2 ± 0.315.4 ± 2.120.1 ± 3.5
LPS (100 ng/mL)25.8 ± 2.9542.1 ± 45.8689.3 ± 55.2
LPS + DMAc (0.1%)18.5 ± 2.1380.6 ± 32.1450.7 ± 41.8
LPS + DMAc (0.5%)10.2 ± 1.5215.3 ± 20.9255.4 ± 28.3
LPS + DMAc (1.0%)4.7 ± 0.885.9 ± 10.4102.6 ± 15.7

Table 1: Example of expected results showing the dose-dependent inhibitory effect of N,N-dimethylacetamide on the production of inflammatory mediators in LPS-stimulated BV-2 cells. Data are presented as mean ± standard deviation.

Trustworthiness and Self-Validation

To ensure the reliability of the experimental findings, it is crucial to incorporate a self-validating system within the protocols:

  • Positive and Negative Controls: The inclusion of untreated (negative) and LPS-only (positive) control groups is essential to confirm the baseline levels of inflammatory markers and the successful induction of an inflammatory response, respectively.

  • Dose-Response Relationship: Evaluating multiple concentrations of N,N-dimethylacetamide helps to establish a clear dose-dependent effect, strengthening the evidence for its bioactivity.

  • Cell Viability Assay: It is important to perform a cell viability assay (e.g., MTT or LDH assay) to ensure that the observed reductions in inflammatory markers are not due to cytotoxic effects of N,N-dimethylacetamide at the tested concentrations.

  • Replication: All experiments should be performed with a minimum of three biological replicates to ensure the reproducibility of the results.

Conclusion

The discovery of the anti-inflammatory properties of N,N-dimethylacetamide presents a promising new avenue for therapeutic intervention in neurodegenerative diseases. The protocols outlined in this guide provide a robust framework for researchers to investigate and validate the efficacy of N,N-dimethylacetamide in preclinical models of neuroinflammation. Adherence to these methodologies, with careful attention to controls and validation, will ensure the generation of high-quality, reliable data, paving the way for further exploration of this compound's therapeutic potential.

References

  • Wei, Z., Koya, J., Acharekar, N., Trejos, J., Dong, XD., Schanne, F. A., Ashby, C. R. Jr, & Reznik, S. E. (2023). N,N-dimethylacetamide targets neuroinflammation in Alzheimer's disease in in-vitro and ex-vivo models. Scientific Reports, 13(1), 7077. [Link]

  • ResearchGate. (n.d.). (PDF) N,N-dimethylacetamide targets neuroinflammation in Alzheimer's disease in in-vitro and ex-vivo models. [Link]

  • PubMed Central (PMC). (n.d.). Phytochemicals That Regulate Neurodegenerative Disease by Targeting Neurotrophins: A Comprehensive Review. [Link]

  • National Institutes of Health (NIH). (n.d.). Rodent models for Alzheimer's disease drug discovery. [Link]

  • Taylor & Francis Online. (n.d.). n n dimethylacetamide – Knowledge and References. [Link]

  • National Institutes of Health (NIH). (n.d.). Novel Compounds for the Treatment of Neurodegenerative Diseases: Patent Highlight. [Link]

  • PubMed. (n.d.). Preclinical models of Parkinson's disease. [Link]

  • MDPI. (2018). Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). (E)-3-(4-(Dimethylamino)phenyl)-1-(4-(2-(([18F]fluoroethoxy)ethoxy)ethoxy)phenyl). [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). 2-(1-{6-[(2-[18F]Fluoroethyl)(methyl)amino]-2-naphthyl}ethylidene)malononitrile. [Link]

  • National Institutes of Health (NIH). (n.d.). Preclinical models of Parkinson's disease. [Link]

  • American Chemical Society. (2023). N,N−Dimethylacetamide. [Link]

  • Wikipedia. (n.d.). Dimethylacetamide. [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. [Link]

  • PubMed Central (PMC). (n.d.). Preclinical Parkinson's Disease Models for Non-Motor Symptoms: Research Recommendations from a Systematic Review. [Link]

  • ResearchGate. (2020). (PDF) N, N-Dimethylacetamide, an FDA approved excipient, acts post-meiotically to impair spermatogenesis and cause infertility in rats. [Link]

  • National Institutes of Health (NIH). (n.d.). A Journey from June 2018 to October 2021 with N,N-Dimethylformamide and N,N-Dimethylacetamide as Reactants. [Link]

  • PubMed. (n.d.). Alzheimer's Disease Treated Patients Showed Different Patterns for Oxidative Stress and Inflammation Markers. [Link]

  • PubMed. (n.d.). 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-lesioned model of parkinson's disease, with emphasis on mice and nonhuman primates. [Link]

  • PubMed. (n.d.). Metabolic, Phenotypic, and Neuropathological Characterization of the Tg4-42 Mouse Model for Alzheimer's Disease. [Link]

  • PubMed. (n.d.). Neuroprotective efficacy and pharmacokinetic behavior of novel anti-inflammatory para-phenyl substituted diindolylmethanes in a mouse model of Parkinson's disease. [Link]

  • PubMed. (n.d.). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. [Link]

Sources

Application Note and Protocols for Enzyme Inhibition Assay with 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The discovery and development of novel enzyme inhibitors are cornerstones of modern therapeutic strategies, targeting a vast array of diseases from cancer to metabolic disorders.[1][2] The compound 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide is a synthetic molecule whose biological activity is yet to be fully characterized. Its structural motifs, including a phenylacetamide core, suggest potential interactions with various biological targets. Phenylacetamide derivatives have been noted for a wide range of biological activities, underscoring the importance of systematically evaluating such compounds.[3] This document provides a comprehensive guide for researchers to conduct a thorough enzyme inhibition assay using this compound.

As the specific enzymatic target for 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide is not yet established, this guide will present a generalized yet detailed framework. We will use the hypothetical enzyme "Target Kinase X" (TK-X) as a representative model to illustrate the experimental workflow, from initial screening and IC50 determination to in-depth mechanism of action studies. This protocol is designed to be adaptable to a wide range of enzyme classes and assay formats (e.g., absorbance, fluorescence, luminescence).

The core principle of this guide is to provide a self-validating system of protocols that not only generates reliable data but also offers insights into the causality behind experimental choices.

Part 1: Initial Screening and IC50 Determination

The first step in characterizing a potential enzyme inhibitor is to determine its potency. The half-maximal inhibitory concentration (IC50) is a key parameter, representing the concentration of the inhibitor required to reduce enzyme activity by 50%.[4][5] A lower IC50 value indicates a more potent compound.[6] This section outlines the protocol for determining the IC50 of 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide against our model enzyme, TK-X.

Experimental Workflow for IC50 Determination

cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_data Data Acquisition & Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor, Buffer) serial_dilution Serial Dilution of Inhibitor prep_reagents->serial_dilution add_components Add Enzyme, Buffer, and Inhibitor serial_dilution->add_components pre_incubation Pre-incubate (10-15 min) add_components->pre_incubation initiate_reaction Initiate Reaction (Add Substrate) pre_incubation->initiate_reaction measure_signal Measure Signal Over Time (e.g., Absorbance, Fluorescence) initiate_reaction->measure_signal calc_rate Calculate Initial Reaction Rates (V₀) measure_signal->calc_rate plot_curve Plot % Inhibition vs. [Inhibitor] calc_rate->plot_curve fit_curve Non-linear Regression (Sigmoidal Curve) plot_curve->fit_curve determine_ic50 Determine IC50 fit_curve->determine_ic50

Caption: Workflow for IC50 determination of an enzyme inhibitor.

Detailed Protocol: IC50 Determination

This protocol is designed for a 96-well microplate format, which is suitable for medium to high-throughput screening.

1. Materials and Reagents:

  • Enzyme: Purified Target Kinase X (TK-X) stock solution.

  • Substrate: Specific substrate for TK-X (e.g., a peptide for phosphorylation).

  • Inhibitor: 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide, dissolved in a suitable solvent like DMSO to create a high-concentration stock (e.g., 10 mM).

  • Assay Buffer: Buffer optimized for TK-X activity (e.g., Tris-HCl, pH 7.5, with MgCl2, DTT).

  • Detection Reagent: Reagent to detect product formation (e.g., ADP-Glo™ Kinase Assay from Promega).

  • Microplates: 96-well, opaque-walled plates suitable for luminescence measurements.

  • Instrumentation: Microplate reader capable of measuring the appropriate signal.

2. Experimental Setup:

  • Inhibitor Preparation: Perform a serial dilution of the 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide stock solution. A common approach is a 10-point, 3-fold serial dilution, starting from a high concentration (e.g., 100 µM).

  • Controls:

    • Positive Control (100% Activity): Wells containing enzyme, substrate, and buffer, but with DMSO instead of the inhibitor.

    • Negative Control (0% Activity): Wells containing substrate and buffer, but no enzyme.

3. Assay Procedure:

  • Enzyme and Inhibitor Addition: To each well of the 96-well plate, add the assay buffer, the serially diluted inhibitor (or DMSO for controls), and the enzyme. The total volume should be kept constant.

  • Pre-incubation: Gently mix the plate and incubate at the optimal temperature for the enzyme (e.g., 30°C) for 10-15 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts.[7]

  • Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate for a predetermined time (e.g., 60 minutes) during which the reaction proceeds linearly.

  • Detection: Stop the reaction (if necessary) and add the detection reagent according to the manufacturer's protocol.

  • Signal Measurement: Measure the signal (e.g., luminescence) using a microplate reader.

4. Data Analysis:

  • Calculate Percent Inhibition: Normalize the data using the positive and negative controls: % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_negative) / (Signal_positive - Signal_negative))

  • Plot Dose-Response Curve: Plot the percent inhibition against the logarithm of the inhibitor concentration.[8]

  • Determine IC50: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve (four-parameter logistic equation).[8] The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition on this curve.[6][9]

Hypothetical Data Summary
Inhibitor Concentration (µM)% Inhibition (Mean ± SD)
100.095.2 ± 2.1
33.388.5 ± 3.5
11.175.4 ± 4.2
3.755.1 ± 3.8
1.230.6 ± 2.9
0.412.3 ± 1.5
0.15.1 ± 0.8
0.00.0 ± 1.2
Calculated IC50 4.1 µM

Part 2: Mechanism of Action (MoA) Studies

Once the IC50 is established, the next crucial step is to understand how the inhibitor interacts with the enzyme. Mechanism of Action (MoA) studies reveal whether the inhibition is competitive, non-competitive, uncompetitive, or mixed.[2][10] This is vital for drug development as it provides insights into the inhibitor's binding site and its potential in-vivo efficacy.[11]

Types of Reversible Enzyme Inhibition
  • Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This increases the apparent Michaelis constant (Km) but does not change the maximum velocity (Vmax).[10][12]

  • Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site), causing a conformational change that reduces the enzyme's catalytic efficiency. This decreases Vmax but does not affect Km.[10]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This decreases both Vmax and Km.[7][10]

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both Km and Vmax.[2]

Experimental Workflow for MoA Studies

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor, Buffer) matrix_setup Create Matrix of Substrate and Inhibitor Concentrations prep_reagents->matrix_setup run_assays Run Enzyme Assays for Each [S] and [I] Combination matrix_setup->run_assays measure_rates Determine Initial Velocity (V₀) for Each Condition run_assays->measure_rates plot_data Generate Lineweaver-Burk Plot (1/V₀ vs. 1/[S]) measure_rates->plot_data analyze_plot Analyze Pattern of Line Intersections to Determine MoA plot_data->analyze_plot

Caption: Workflow for determining the mechanism of enzyme inhibition.

Detailed Protocol: MoA Determination

This protocol involves measuring enzyme kinetics at various substrate and inhibitor concentrations.

1. Experimental Design:

  • Inhibitor Concentrations: Select several fixed concentrations of 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide around its IC50 value (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).

  • Substrate Concentrations: For each inhibitor concentration, vary the substrate concentration over a wide range, typically from 0.1x Km to 10x Km of the enzyme.

2. Assay Procedure:

  • Follow the same general procedure as the IC50 assay.

  • For each fixed inhibitor concentration, perform a full substrate titration.

  • Measure the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration. It is critical to ensure these measurements are taken during the linear phase of the reaction.

3. Data Analysis:

  • Michaelis-Menten Plots: Initially, plot V₀ versus substrate concentration ([S]) for each inhibitor concentration. This will give a preliminary indication of the inhibition type.

  • Lineweaver-Burk Plot: For a clearer determination of the MoA, transform the data into a double reciprocal plot (Lineweaver-Burk plot): 1/V₀ versus 1/[S].[7]

    • Competitive Inhibition: Lines will intersect on the y-axis.

    • Non-competitive Inhibition: Lines will intersect on the x-axis.

    • Uncompetitive Inhibition: Lines will be parallel.

    • Mixed Inhibition: Lines will intersect in the second or third quadrant.

Hypothetical Lineweaver-Burk Plot Analysis
Inhibition TypeLineweaver-Burk Plot CharacteristicsEffect on VmaxEffect on Km
Competitive Intersect at the y-axisNo changeIncreases
Non-competitive Intersect at the x-axisDecreasesNo change
Uncompetitive Parallel linesDecreasesDecreases
Mixed Intersect off-axesDecreasesVaries

Conclusion

This application note provides a robust and scientifically grounded framework for the initial characterization of 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide as a potential enzyme inhibitor. By following these detailed protocols for IC50 determination and mechanism of action studies, researchers can generate reliable and insightful data. The presented workflows and data analysis methods are fundamental in the field of drug discovery and can be readily adapted to various enzyme systems.[1] Further studies, such as determining the inhibition constant (Ki) and assessing for time-dependent inhibition, would be the logical next steps in fully elucidating the inhibitory profile of this compound.

References

  • Housing Innovations. (2025, August 10). 5 Ways to Determine IC50 Value in Pharmacology Research.
  • Kuzmič, P. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. [Link]

  • Fiveable. Enzyme kinetics and inhibition studies | Biological Chemistry II Class Notes.
  • Sparkl. Revision Notes - Enzyme kinetics and inhibition | Interaction and Interdependence | Biology HL | IB DP.
  • Yung-Chi, C., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.
  • Wikipedia. (2023). IC50. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Studying Enzyme Inhibition: A General Framework.
  • ResearchGate. (2023, June 18). How to calculate IC50. [Link]

  • edX.
  • Cell Culture & Assay Hub. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
  • Khan Academy. Enzyme inhibition and kinetics graphs. [Link]

  • Chemistry LibreTexts. (2022, October 4). 2.5: Enzyme Kinetics and Inhibition.
  • ResearchGate. (2017, August 25). Can someone provide me with protocols for enzyme inhibition assay and their kinetics?
  • National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. [Link]

  • Kennedy, G. L. (1986). Biological effects of acetamide, formamide, and their monomethyl and dimethyl derivatives. CRC Critical Reviews in Toxicology, 17(2), 129-182.
  • MedChemExpress. N-[3-[3-(Dimethylamino)-1-oxo-2-propenyl]phenyl]-N-ethylacetamide-d3.
  • BenchChem. Comparative Analysis of N-(2-Aminophenyl)

Sources

Application Notes and Protocols for Flow Cytometry Analysis with 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide (AEP-DMA)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the dynamic field of cellular analysis, the development of novel fluorescent probes is paramount for elucidating complex biological processes.[1][] This guide introduces 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide , hereafter referred to as AEP-DMA , a hypothetical, novel, cell-permeable fluorescent probe designed for flow cytometry applications. AEP-DMA features a phenethylamine core structure, a well-known scaffold in neurobiology and pharmacology, suggesting its potential utility in studying related cellular targets and pathways. The N,N-dimethylacetamide moiety is included to potentially enhance solubility and cell membrane permeability.

This document provides a comprehensive overview of the proposed mechanism of action of AEP-DMA, detailed protocols for its use in flow cytometry, and a framework for its validation. The methodologies described herein are grounded in established principles of flow cytometry and new probe validation, ensuring a scientifically rigorous approach for researchers, scientists, and drug development professionals.[3][4][5]

Principle of Action (Hypothetical)

AEP-DMA is postulated to function as a fluorescent probe for monoamine transporters (MATs), such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). This hypothesis is based on its structural similarity to phenethylamine, a substrate for these transporters. Upon binding to or transport by MATs, AEP-DMA may exhibit an increase in fluorescence intensity or a spectral shift, allowing for the quantification of transporter expression and activity at a single-cell level.

Alternatively, the physicochemical properties of AEP-DMA might lead to its accumulation in specific intracellular compartments, such as the endoplasmic reticulum or mitochondria, providing a tool for assessing the health and function of these organelles. The protocols outlined below are designed to enable researchers to test these hypotheses and characterize the utility of AEP-DMA in their specific experimental systems.

I. Characterization and Handling of AEP-DMA

A. Spectral Properties (Hypothetical)

The successful integration of a new fluorescent probe into a multicolor flow cytometry panel depends on its unique spectral characteristics.[6][7] The hypothetical spectral properties of AEP-DMA are presented below.

PropertyValue
Excitation Maximum (λex)405 nm
Emission Maximum (λem)450 nm
Quantum Yield0.35
Molar Extinction Coefficient25,000 cm⁻¹M⁻¹

Note: These values are hypothetical and must be determined experimentally for any new fluorescent compound.

B. Reagent Preparation and Storage
  • Reconstitution: AEP-DMA is supplied as a lyophilized powder. For a 10 mM stock solution, reconstitute the vial contents in high-quality, anhydrous dimethyl sulfoxide (DMSO).

  • Storage: Store the stock solution at -20°C, protected from light and moisture. When stored correctly, the stock solution is stable for up to 6 months. Avoid repeated freeze-thaw cycles. For daily use, prepare aliquots of the stock solution.

II. Experimental Protocols

A. Protocol 1: Staining of Live Cells with AEP-DMA

This protocol describes the basic procedure for staining a suspension of live cells with AEP-DMA for flow cytometric analysis.

Workflow for Live Cell Staining with AEP-DMA

G cluster_prep Cell Preparation cluster_stain Staining cluster_acquire Data Acquisition prep1 Harvest and wash cells prep2 Count and assess viability prep1->prep2 prep3 Resuspend to 1x10^6 cells/mL prep2->prep3 stain1 Add AEP-DMA to cell suspension prep3->stain1 stain2 Incubate (e.g., 30 min at 37°C) stain1->stain2 stain3 Wash cells twice with buffer stain2->stain3 acq1 Resuspend cells for analysis stain3->acq1 acq2 Acquire on flow cytometer acq1->acq2

Caption: Workflow for staining live cells with AEP-DMA.

Materials:
  • Cell suspension (e.g., cultured cell line, primary cells)

  • AEP-DMA stock solution (10 mM in DMSO)

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)

  • Polypropylene tubes

Procedure:
  • Cell Preparation:

    • Harvest cells and wash them once with Flow Cytometry Staining Buffer.

    • Perform a cell count and assess viability. Viability should be >95%.

    • Resuspend the cells at a concentration of 1 x 10⁶ cells/mL in Flow Cytometry Staining Buffer.

  • Staining:

    • Prepare a working solution of AEP-DMA. The optimal concentration should be determined by titration, but a starting range of 100 nM to 1 µM is recommended.

    • Add the AEP-DMA working solution to 1 mL of the cell suspension.

    • Incubate for 30 minutes at 37°C, protected from light.

    • Wash the cells twice by adding 2 mL of Flow Cytometry Staining Buffer, centrifuging at 300-400 x g for 5 minutes, and decanting the supernatant.

  • Data Acquisition:

    • Resuspend the final cell pellet in 500 µL of Flow Cytometry Staining Buffer.

    • Analyze the samples on a flow cytometer equipped with a 405 nm laser and appropriate emission filters.

B. Protocol 2: Validation of AEP-DMA as a Monoamine Transporter Probe

This protocol outlines a competitive binding assay to validate the specificity of AEP-DMA for a particular monoamine transporter.[8]

Materials:
  • Cells expressing the target monoamine transporter (e.g., HEK293 cells transfected with DAT)

  • Wild-type cells (lacking the transporter) as a negative control

  • AEP-DMA

  • A known, unlabeled inhibitor of the transporter (e.g., GBR-12909 for DAT)

  • Flow Cytometry Staining Buffer

Procedure:
  • Prepare Cells: Prepare both transporter-expressing and wild-type cells as described in Protocol 1.

  • Competitive Inhibition:

    • Set up tubes with the transporter-expressing cells.

    • To a set of tubes, add a high concentration of the unlabeled inhibitor (e.g., 10 µM GBR-12909) and incubate for 15 minutes at 37°C. This will serve as the competition group.

    • To all tubes (including wild-type cells, and both inhibited and uninhibited transporter-expressing cells), add the predetermined optimal concentration of AEP-DMA.

    • Incubate, wash, and resuspend the cells as described in Protocol 1.

  • Data Acquisition and Analysis:

    • Acquire data for all samples on the flow cytometer.

    • Compare the fluorescence intensity of AEP-DMA in the different conditions. A significant reduction in fluorescence in the presence of the unlabeled inhibitor in the transporter-expressing cells (but not in the wild-type cells) would support the specificity of AEP-DMA for the transporter.

Hypothetical AEP-DMA Signaling Pathway Interaction

G cluster_membrane Cell Membrane MAT Monoamine Transporter (MAT) AEP_DMA_int AEP-DMA (Intracellular) Fluorescence Signal MAT->AEP_DMA_int Internalization AEP_DMA_ext AEP-DMA (Extracellular) AEP_DMA_ext->MAT Binds/Transported Inhibitor Specific Inhibitor Inhibitor->MAT Blocks Binding FlowCytometer Flow Cytometer AEP_DMA_int->FlowCytometer Detection

Caption: Proposed mechanism of AEP-DMA interaction with a monoamine transporter.

III. Data Analysis and Interpretation

When analyzing data from experiments using AEP-DMA, consider the following:

  • Gating Strategy: First, gate on the cell population of interest based on forward and side scatter (FSC/SSC) properties to exclude debris and dead cells.[9]

  • Controls: Always include an unstained control to set the baseline fluorescence and a positive control (if available) to confirm the assay is working.

  • Quantification: The mean fluorescence intensity (MFI) of the AEP-DMA signal can be used to quantify the level of probe accumulation or binding.

  • Statistical Analysis: Use appropriate statistical tests to compare the MFI between different experimental groups (e.g., control vs. treated, wild-type vs. transporter-expressing).

IV. Troubleshooting

IssuePossible CauseSuggested Solution
No or low signal Sub-optimal probe concentration.Perform a titration of AEP-DMA to find the optimal concentration.
Incorrect instrument settings.Ensure the correct laser and emission filters are being used for AEP-DMA's spectral profile.
High background fluorescence Probe concentration is too high.Reduce the concentration of AEP-DMA.
Insufficient washing.Increase the number of wash steps after staining.
High cell death Probe is cytotoxic at the concentration used.Perform a toxicity assay and use a lower, non-toxic concentration of AEP-DMA.
Harsh cell handling.Handle cells gently during preparation and staining.

V. Concluding Remarks

AEP-DMA represents a hypothetical yet promising fluorescent probe for flow cytometry, with potential applications in neurobiology and cell biology. The protocols and validation strategies provided in this guide offer a robust framework for researchers to explore its utility. As with any new reagent, careful optimization and validation are crucial for obtaining reliable and reproducible results.[10]

References

  • Functional Probes for Flow Cytometry. (2024, September 4). FluoroFinder. [Link]

  • Functional Assays by Flow Cytometry. (n.d.).
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  • Flow Cytometry Method Validation Protocols. (2023). National Genomics Data Center. [Link]

  • Selection and Validation Strategy for Adding Antibodies to Flow Cytometry Panels. (2021, March 8). American Society for Clinical Pathology. [Link]

  • Antibody Validation for Flow Cytometry. (2024, September 10). Addgene Blog. [Link]

  • Madeddu, M., Zaniboni, L., & Marelli, S. P. (2023). Flow cytometry data on the effect of dimethylacetamide and N-methylacetamide used at different concentrations on the quality of cryopreserved chicken semen. Data in Brief, 47, 108916. [Link]

  • Validating Assays in Flow Cytometry: Learn from the Creators of CLSI Guideline H62. (2023, February 28). YouTube. [Link]

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  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. (2022, February 28). Molecules, 27(5), 1589. [Link]

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  • Wanichacheva, N., Watpathomsub, S., Lee, V. S., & Grudpan, K. (2010). Synthesis of a Novel Fluorescent Sensor Bearing Dansyl Fluorophores for the Highly Selective Detection of Mercury (II) Ions. Molecules, 15(3), 1798–1810. [Link]

  • Grote, A., et al. (1999). Synthesis and characterization of fluorescent ligands for the norepinephrine transporter: potential neuroblastoma imaging agents. Journal of Medicinal Chemistry, 42(15), 2933-2940. [Link]

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  • Chen, W., et al. (2012). Synthesis and Characterization of Multifunctional Fluorescent-Magnetic Platinum Nanoclusters. Journal of Nanoscience and Nanotechnology, 12(3), 2219-2224. [Link]

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2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide as a tool for studying GPCR signaling

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Characterizing 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide: A Workflow for Discovering and Validating a Novel GPCR Signaling Probe

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Quest for Novel GPCR Probes

G-protein coupled receptors (GPCRs) represent the largest and most diverse group of membrane receptors in eukaryotes, playing crucial roles in a vast array of physiological processes.[1][2][3] This makes them one of the most important classes of drug targets in modern medicine.[1][4] The discovery of novel chemical tools—agonists, antagonists, allosteric modulators, and biased ligands—is paramount for dissecting their complex signaling pathways and for the development of new therapeutics.[5][6]

This document presents a comprehensive guide for the characterization of a novel chemical entity, using 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide as a primary example. As the pharmacological profile of this compound is not established, these notes are designed to provide a senior application scientist's perspective on the logical workflow, experimental design, and detailed protocols required to determine if this, or any novel compound, can serve as a valuable tool for studying GPCR signaling. We will proceed from initial hit identification to in-depth pathway characterization, focusing on robust, self-validating experimental systems.

Part 1: Foundational Steps - Compound Preparation and Initial Assessment

Before embarking on complex cell-based assays, a thorough preliminary assessment of the test compound is critical for data integrity and reproducibility.

1.1. Purity and Stability Verification The first step is to confirm the identity and purity of the synthesized compound. Techniques such as NMR, mass spectrometry, and HPLC should be employed. Impurities could lead to off-target effects and confounding results. The compound's stability in solution, particularly in DMSO and aqueous assay buffers, should also be assessed over time and under experimental conditions (e.g., 37°C).

1.2. Solubility Determination N,N-dimethylacetamide (DMAc) is a polar, aprotic solvent miscible with water and most organic solvents.[7][8] However, the solubility of the entire molecule, 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide, in aqueous buffers used for cell-based assays must be empirically determined. Poor solubility can lead to compound precipitation and inaccurate concentration-response relationships.

Protocol: Aqueous Solubility Assessment

  • Prepare a high-concentration stock solution (e.g., 10-50 mM) of the compound in 100% DMSO.

  • Serially dilute the stock solution into the primary assay buffer (e.g., HBSS with 20 mM HEPES) to a range of final concentrations that will be used in subsequent experiments. Ensure the final DMSO concentration is consistent and low (typically <0.5%).

  • Incubate the solutions at the intended assay temperature (e.g., 37°C) for 1-2 hours.

  • Visually inspect for precipitation. For a more quantitative measure, centrifuge the samples and measure the concentration of the compound in the supernatant via HPLC or UV-Vis spectroscopy.

1.3. Cytotoxicity Profiling It is essential to identify the concentration range at which the compound is toxic to cells. This ensures that any observed effects in signaling assays are due to specific receptor interactions and not a general decline in cell health.

Protocol: Basic Cytotoxicity Assay (e.g., using CellTiter-Glo®)

  • Plate cells (e.g., HEK293T) in a 96-well white, clear-bottom plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the compound (e.g., from 100 nM to 100 µM) for the longest duration of your planned signaling assays. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., 10% DMSO or staurosporine).

  • After the incubation period, equilibrate the plate to room temperature.

  • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Plot the luminescent signal against the compound concentration to determine the concentration at which cell viability drops significantly. This will define the upper limit for your signaling assays.

Part 2: Primary Screening - Identifying GPCR Activity

With the foundational work complete, the next step is to screen the compound against a panel of GPCRs to identify a potential "hit." A common and effective strategy for many GPCRs is to look for changes in intracellular calcium.

2.1. The Calcium Flux Assay: A Versatile Primary Screen The mobilization of intracellular calcium is a hallmark of GPCRs that couple to the Gαq family of G-proteins.[9][10] This pathway involves the activation of phospholipase C, leading to the generation of inositol trisphosphate (IP3) and the subsequent release of Ca²⁺ from the endoplasmic reticulum.[10] This rapid and robust signal can be monitored using calcium-sensitive fluorescent dyes with a Fluorescence Imaging Plate Reader (FLIPR).[11][12] Furthermore, by co-expressing a "promiscuous" G-protein like Gα16 or a chimeric G-protein, this assay can be adapted to detect activation of Gαi/o or Gαs-coupled receptors as well.[10][13]

Protocol: High-Throughput Calcium Flux Screening using FLIPR

  • Cell Plating: Seed cells stably expressing the GPCR of interest (or a panel of different GPCRs) into black-walled, clear-bottom 96-well or 384-well microplates. Culture overnight to allow for adherence.

  • Dye Loading: The next day, remove the culture medium and add a calcium-sensitive dye loading solution (e.g., Fluo-8 or the Calcium No WashPLUS kit) prepared in assay buffer (e.g., HBSS with 20 mM HEPES).[9][14] Some cell lines may require an anion transport inhibitor like probenecid to prevent dye leakage.[12]

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, followed by a 30-minute incubation at room temperature in the dark to allow for de-esterification of the dye.[12]

  • Compound Plate Preparation: During the incubation, prepare a source plate containing 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide at a concentration 5-10 times higher than the final desired screening concentration (e.g., 10 µM final). Also, include a known agonist for each receptor as a positive control and a vehicle-only control.

  • FLIPR Measurement: Place both the cell plate and the compound plate into the FLIPR instrument. Program the instrument to first measure the baseline fluorescence of the cells, then add the compounds from the source plate and continue to measure the fluorescence signal in real-time for 2-5 minutes.

  • Data Analysis: An increase in fluorescence intensity following compound addition indicates a potential agonistic activity at a Gq-coupled (or promiscuously coupled) receptor.

Workflow for Primary GPCR Screening

G1 cluster_0 Phase 1: Foundation cluster_1 Phase 2: Screening & Hit ID cluster_2 Phase 3: Validation cluster_3 Phase 4: Mechanism of Action Compound Novel Compound (2-[4-(...)-acetamide) Purity Purity & Stability (NMR, MS, HPLC) Compound->Purity Solubility Solubility Test (Aqueous Buffer) Purity->Solubility Cytotoxicity Cytotoxicity Assay (e.g., CellTiter-Glo) Solubility->Cytotoxicity PrimaryScreen Primary Screen: Calcium Flux Assay (FLIPR) across GPCR Panel Cytotoxicity->PrimaryScreen Hit Hit Identified? (Signal > 3x S.D. of Vehicle) PrimaryScreen->Hit NoHit No Activity (Consider other assays or targets) Hit->NoHit No DoseResponse Dose-Response Curve (Determine EC50) Hit->DoseResponse Yes OrthogonalAssay Orthogonal Assays (cAMP, β-Arrestin)

Caption: Workflow for characterizing a novel compound for GPCR activity.

Part 3: Secondary Assays - Confirming the Hit and Defining the Signaling Pathway

Once a hit is identified, secondary assays are crucial to confirm the activity, determine the compound's potency and efficacy, and elucidate the specific signaling pathway it modulates.

3.1. Gαs and Gαi Pathway Analysis via cAMP Assays Cyclic AMP (cAMP) is a key second messenger regulated by Gαs (which stimulates its production) and Gαi (which inhibits it).[15] Measuring changes in intracellular cAMP is the gold standard for characterizing ligands for these receptor subtypes.[4][16]

Protocol: HTRF cAMP Assay for Gαs/Gαi-Coupled Receptors This protocol is based on the competitive immunoassay principle, where endogenous cAMP produced by cells competes with a labeled cAMP tracer for binding to a specific antibody.[15]

  • Cell Stimulation (Agonist Mode for Gαs):

    • Harvest and resuspend cells expressing the Gαs-coupled receptor of interest in a stimulation buffer.

    • Dispense the cell suspension into a 384-well low-volume white plate.

    • Add serial dilutions of 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide.

    • Incubate at room temperature for 30 minutes.

  • Cell Stimulation (Agonist Mode for Gαi):

    • For Gαi-coupled receptors, the goal is to measure a decrease in cAMP. Therefore, cAMP levels must first be stimulated.

    • Pre-treat cells with a pan-adenylyl cyclase activator like forskolin at a concentration that elicits a sub-maximal response (e.g., EC80).[15]

    • Immediately add serial dilutions of the test compound.

    • Incubate at room temperature for 30 minutes. A potent Gαi agonist will cause a dose-dependent decrease in the forskolin-stimulated cAMP signal.

  • Lysis and Detection:

    • Add the HTRF detection reagents: a cAMP tracer labeled with a donor fluorophore (e.g., d2) and an anti-cAMP antibody labeled with an acceptor fluorophore (e.g., Lumi4-Tb).

    • Incubate for 60 minutes at room temperature.

    • Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

    • The ratio of the two signals is inversely proportional to the intracellular cAMP concentration.

3.2. G-Protein Independent Signaling: β-Arrestin Recruitment Upon activation, most GPCRs recruit β-arrestin proteins, which mediate receptor desensitization and internalization, and can also initiate their own distinct signaling cascades.[17] Measuring β-arrestin recruitment is a powerful orthogonal assay that is independent of G-protein coupling and is essential for identifying "biased ligands"—compounds that preferentially activate one pathway (e.g., G-protein signaling) over another (e.g., β-arrestin).[13]

Protocol: β-Arrestin Recruitment Assay using BRET Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay that can measure protein-protein interactions in real-time in living cells.[2][18][19]

  • Cell Preparation: Use a cell line stably co-expressing the GPCR of interest fused to a BRET donor (e.g., NanoLuc luciferase) and β-arrestin fused to a BRET acceptor (e.g., a fluorescent protein like YFP).[17][19]

  • Assay Plate: Harvest and plate the cells in a 96-well or 384-well white microplate.

  • Substrate Addition: Add the luciferase substrate (e.g., furimazine for NanoLuc) to all wells and incubate for 5-10 minutes.

  • Baseline Reading: Measure the baseline BRET signal on a BRET-compatible plate reader. The reader should be equipped with two filters to simultaneously measure the light emission from the donor and the acceptor.

  • Compound Addition and Kinetic Reading: Add serial dilutions of 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide and immediately begin reading the plate kinetically for 30-60 minutes.

  • Data Analysis: An increase in the BRET ratio (Acceptor Emission / Donor Emission) indicates that the compound is promoting the interaction between the GPCR and β-arrestin. The potency (EC50) for this response can be calculated and compared to the potency for G-protein activation to assess signaling bias.

GPCR Signaling Pathway Overview

G2 cluster_G G-Protein Dependent Pathways cluster_Arrestin G-Protein Independent Pathway Compound Compound (e.g., Agonist) GPCR GPCR Compound->GPCR Binds Gq Gαq GPCR->Gq Couples Gs Gαs GPCR->Gs Couples Gi Gαi GPCR->Gi Couples Arrestin β-Arrestin GPCR->Arrestin Recruits PLC PLC Gq->PLC Activates AC Adenylyl Cyclase Gs->AC Stimulates Gi->AC Inhibits IP3 -> Ca2+ IP3 -> Ca2+ PLC->IP3 -> Ca2+ Generates cAMP cAMP AC->cAMP Internalization Internalization & Downstream Signaling Arrestin->Internalization

Caption: Major GPCR signaling pathways that can be interrogated.

Part 4: Data Presentation and Interpretation

To build a comprehensive pharmacological profile for 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide, the quantitative data from all assays should be systematically organized.

Table 1: Pharmacological Profile of 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide at GPCR Target X

Assay TypeSignaling PathwayParameterValue (mean ± SEM)Efficacy (% of Control Agonist)
Calcium FluxGαqEC₅₀[Insert Value][Insert Value]
cAMP AccumulationGαsEC₅₀[Insert Value][Insert Value]
cAMP InhibitionGαiIC₅₀[Insert Value][Insert Value]
BRETβ-Arrestin RecruitmentEC₅₀[Insert Value][Insert Value]
Radioligand BindingReceptor OccupancyKᵢ[Insert Value]N/A

EC₅₀: Half maximal effective concentration. IC₅₀: Half maximal inhibitory concentration. Kᵢ: Inhibitory constant.

By comparing the potency (EC₅₀/IC₅₀) and efficacy values across different pathways, a clear picture of the compound's mechanism of action emerges. A significant difference in potency or efficacy between G-protein and β-arrestin pathways would be indicative of biased agonism , a highly sought-after property in modern drug discovery.[6][13]

Conclusion

This guide outlines a systematic and robust workflow for the pharmacological characterization of a novel compound, exemplified by 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide. By progressing from foundational assessments of purity and cytotoxicity to a multi-pathway analysis using calcium flux, cAMP, and β-arrestin recruitment assays, researchers can confidently determine a compound's activity, potency, and potential for biased signaling at a GPCR target. This structured approach, grounded in established and cross-validating methodologies, is essential for transforming a novel chemical entity into a well-characterized and reliable tool for advancing our understanding of GPCR biology.

References

  • Eurofins Discovery. (n.d.). Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger.
  • Sittampalam, G. S., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • Jin, H., et al. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology, 12, 680549. Retrieved from [Link]

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  • Drug Discovery World. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout. Retrieved from [Link]

  • Eurofins DiscoverX. (n.d.). GPCR Calcium Product Solutions. Retrieved from [Link]

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  • Hauser, A. S., et al. (2023). Editorial: New approaches for the discovery of GPCR ligands. Frontiers in Endocrinology, 14, 1261501. Retrieved from [Link]

  • Eurofins DiscoverX. (2017). Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin. Retrieved from [Link]

  • Southern, C., et al. (2013). Novel approaches leading towards peptide GPCR de-orphanisation. British Journal of Pharmacology, 170(3), 449-461. Retrieved from [Link]

  • Saleh, A. S., et al. (2016). Discovery of GPCR ligands for probing signal transduction pathways. Progress in Molecular Biology and Translational Science, 144, 147-195. Retrieved from [Link]

  • Sivertsen, B., et al. (2016). Identifying ligands at orphan GPCRs: current status using structure-based approaches. British Journal of Pharmacology, 173(20), 2944-2959. Retrieved from [Link]

  • Muzart, J. (2021). A Journey from June 2018 to October 2021 with N,N-Dimethylformamide and N,N-Dimethylacetamide as Reactants. Molecules, 26(23), 7311. Retrieved from [Link]

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Application Notes & Protocols: A Phased Approach to Efficacy Testing of 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The development of a novel chemical entity (NCE) into a therapeutic agent is a systematic process of hypothesis testing. This guide outlines a comprehensive experimental framework for evaluating the efficacy of a candidate molecule, 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide. The molecular structure, featuring a phenethylamine core, suggests a potential interaction with central nervous system (CNS) targets, particularly G-protein coupled receptors (GPCRs), which are pivotal in neurotransmission and are the targets of over 30% of FDA-approved drugs.[1] Additionally, the N,N-dimethylacetamide (DMAc) moiety is an FDA-approved excipient known to possess anti-inflammatory properties, potentially through the inhibition of the NF-κB signaling pathway, suggesting a secondary therapeutic hypothesis in neuroinflammatory contexts.[2][3]

This document provides a phased, logic-driven strategy, beginning with broad target identification and culminating in preclinical in vivo proof-of-concept. Each phase is designed to build upon the last, ensuring that resources are directed toward the most promising therapeutic avenues. The protocols and workflows described herein are grounded in established pharmacological principles and regulatory expectations for preclinical drug development.[4][5][6]

Phase 1: Target Identification, Validation, and Mechanism of Action (MOA)

The initial phase is designed to answer the most fundamental questions: What protein(s) does the compound interact with, and what is the functional consequence of this interaction?

Rationale and Strategy

Given the compound's structural features, a dual-hypothesis approach is warranted.

  • Primary Hypothesis: The phenethylamine scaffold suggests activity at aminergic GPCRs (e.g., dopamine, serotonin, adrenergic, or trace amine-associated receptors).

  • Secondary Hypothesis: The DMAc component suggests potential modulation of inflammatory pathways, such as NF-κB.

The strategy is to first conduct a broad, unbiased screen to identify primary targets and then perform detailed pharmacological studies to validate these hits.

Experimental Workflow: Target Screening and Validation

A tiered approach ensures efficiency, starting with broad screening and narrowing down to specific, high-potency interactions.

G cluster_0 Phase 1: In Vitro Target Identification A Compound: 2-[4-(2-aminoethyl)phenyl] -N,N-dimethylacetamide B Broad Target Screen (e.g., Eurofins SafetyScreen44™) A->B C Analyze Hits (Binding Affinity >50% inhibition @ 10µM) B->C D No Significant Hits C->D If No E Significant Hit(s) Identified (e.g., Dopamine D2 Receptor) C->E If Yes F STOP / Re-evaluate D->F G Target Validation & MOA Studies E->G H Proceed to Phase 2 (Cellular Models) G->H

Caption: Workflow for initial target identification and validation.

Protocol: GPCR Functional Assay (cAMP Measurement)

This protocol is designed to determine if the compound acts as an agonist or antagonist at a Gs- or Gi-coupled receptor identified from the primary screen. Many commercial kits and services are available for such assays.[1]

Objective: To quantify changes in intracellular cyclic AMP (cAMP) levels in response to the test compound.

Materials:

  • HEK293 cells stably expressing the target GPCR.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, 0.1% BSA.

  • Stimulation Buffer: Assay Buffer containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX).

  • Test Compound: 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide, serially diluted.

  • Reference Agonist and Antagonist for the target receptor.

  • cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

Procedure:

  • Cell Culture: Culture the stable cell line under standard conditions until ~80-90% confluency.

  • Cell Plating: Harvest cells and seed into a 384-well white assay plate at a density of 5,000-10,000 cells/well. Incubate overnight.

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound, reference agonist, and reference antagonist in Stimulation Buffer.

  • Agonist Mode:

    • Remove culture medium from the cells.

    • Add 10 µL of Stimulation Buffer (for baseline) or the serially diluted test compound/reference agonist to respective wells.

    • Incubate for 30 minutes at room temperature.

  • Antagonist Mode:

    • Remove culture medium from the cells.

    • Add 5 µL of the serially diluted test compound/reference antagonist. Incubate for 15 minutes.

    • Add 5 µL of the reference agonist at its EC80 concentration to all wells (except baseline).

    • Incubate for an additional 30 minutes at room temperature.

  • cAMP Detection:

    • Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis:

    • Normalize the data to the response of the reference agonist (100%) and baseline (0%).

    • Plot the concentration-response curves using non-linear regression (log(agonist) vs. response) to determine EC50 (for agonists) or IC50 (for antagonists).

ParameterDescriptionData to Collect
Binding Affinity The strength of the binding between the compound and the target.Ki (nM) from radioligand binding assays.
Potency The concentration of the compound required to produce 50% of its maximal effect.EC50 (nM) for agonists; IC50 (nM) for antagonists.
Efficacy The maximal response produced by the compound relative to a known full agonist.Emax (%) relative to reference agonist.

Phase 2: Cellular and Ex Vivo Efficacy Models

After identifying a primary target and MOA, the next step is to assess the compound's activity in more physiologically relevant systems.

Rationale and Strategy

Cellular models help confirm the compound's activity in a complex biological environment and can provide early insights into potential therapeutic applications. If the primary target is neuronal, using primary neurons or iPSC-derived neurons is crucial.[7] If the screening suggests anti-inflammatory activity, a dedicated cellular inflammation model is necessary.

Protocol: In Vitro Neuroinflammation Assay

Objective: To determine if the compound can suppress the inflammatory response in microglia, the primary immune cells of the brain.[3]

Materials:

  • BV-2 microglial cell line or primary microglia.

  • Culture Medium: DMEM with 10% FBS, 1% Penicillin-Streptomycin.

  • Lipopolysaccharide (LPS) from E. coli (100 ng/mL final concentration).

  • Test Compound.

  • Nitric Oxide (NO) detection kit (Griess Reagent).

  • ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6).

Procedure:

  • Cell Plating: Seed BV-2 cells in a 96-well plate at 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treatment: Replace the medium with fresh serum-free medium containing various concentrations of the test compound. Incubate for 2 hours.

  • Inflammatory Challenge: Add LPS (100 ng/mL) to all wells except the vehicle control.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Endpoint Measurement:

    • Nitric Oxide (NO) Production: Collect 50 µL of the supernatant from each well. Measure NO concentration using the Griess Reagent according to the manufacturer's instructions.

    • Cytokine Production: Collect the remaining supernatant and measure TNF-α and IL-6 levels using specific ELISA kits.

  • Cell Viability: Perform an MTT or similar viability assay on the remaining cells to ensure the observed anti-inflammatory effects are not due to cytotoxicity.

  • Data Analysis: Plot the concentration of the test compound against the levels of NO and cytokines. Calculate the IC50 value for the inhibition of each inflammatory marker.

Phase 3: In Vivo Efficacy, PK/PD, and Safety

The ultimate test of efficacy requires demonstrating a therapeutic effect in a living organism. This phase integrates pharmacology with pharmacokinetics (PK) and pharmacodynamics (PD) to establish a clear relationship between drug exposure, target engagement, and clinical outcome.[8][9]

Rationale and Strategy

The choice of in vivo model is dictated by the findings from Phases 1 and 2. For example, if the compound is a potent and selective Dopamine D2 receptor agonist, a model of Parkinson's disease would be appropriate.[10] It is critical to conduct these studies in accordance with Good Laboratory Practices (GLP) where required, particularly for studies intended to support an Investigational New Drug (IND) application.[4][11]

The goal is not just to see an effect, but to understand it. Therefore, efficacy studies must be coupled with PK measurements (what the body does to the drug) and PD biomarker analysis (what the drug does to the body).[8][12]

Integrated Preclinical Efficacy Workflow

G cluster_1 Phase 3: In Vivo Proof-of-Concept A In Vitro Efficacy Data (Phases 1 & 2) B Pharmacokinetic (PK) Studies (Single Dose, Multiple Species) Determine ADME, T1/2, Cmax A->B C Dose-Range Finding Toxicity Study (Determine MTD) A->C D PK/PD Study Correlate exposure with a biomarker (e.g., Receptor Occupancy) B->D C->D E Design In Vivo Efficacy Study (Dose, Route, Schedule) D->E F Conduct Efficacy Study in Disease Model (e.g., 6-OHDA Rat Model) E->F G Measure Endpoints: 1. Behavioral Tests 2. Histopathology 3. Biomarkers F->G H Data Analysis & Go/No-Go Decision G->H

Caption: Integrated workflow for in vivo efficacy testing.

Protocol Outline: In Vivo Efficacy Study

Objective: To assess the therapeutic efficacy of the compound in a relevant animal model of disease.

Example Model: 6-hydroxydopamine (6-OHDA) rat model of Parkinson's Disease.

Procedure Outline:

  • Animal Model Creation: Stereotactically inject 6-OHDA into the medial forebrain bundle of adult male Sprague-Dawley rats to induce unilateral dopamine neuron degeneration.

  • Group Allocation: After a recovery and lesion confirmation period (e.g., via apomorphine-induced rotation testing), randomly assign animals to treatment groups (e.g., Vehicle control, Reference drug (L-DOPA), Test compound at 3-4 dose levels). Group sizes should be determined by power analysis, with n=5 often being a required minimum for parametric testing.[13]

  • Dosing: Administer the test compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) daily for a pre-determined period (e.g., 2-4 weeks). The dosing regimen should be informed by the PK studies.[9]

  • Behavioral Assessment:

    • Conduct behavioral tests at baseline and at weekly intervals.

    • Cylinder Test: To assess forelimb asymmetry and motor impairment.

    • Rotational Behavior Test: To measure contralateral rotations induced by a dopamine agonist, indicative of dopamine receptor sensitization.

  • Terminal Procedures:

    • At the end of the study, collect blood and brain tissue for PK and PD analysis.

    • PK Analysis: Measure compound concentrations in plasma and brain tissue using LC-MS/MS.

    • PD/Histological Analysis: Perfuse the brains and perform immunohistochemistry for Tyrosine Hydroxylase (TH) to quantify the extent of dopamine neuron protection or restoration.

ParameterDescriptionData to Collect
Pharmacokinetics (PK) Study of drug absorption, distribution, metabolism, and excretion (ADME).Cmax, Tmax, AUC, half-life (t1/2), brain/plasma ratio.[12]
Pharmacodynamics (PD) Study of the drug's effect on the body, including target engagement.Receptor occupancy (e.g., via PET imaging or ex vivo autoradiography), downstream biomarker levels.
Behavioral Efficacy Functional improvement in a disease-relevant task.% improvement in forelimb use (Cylinder test), reduction in net rotations.
Histological Efficacy Evidence of disease modification at the tissue level.% protection of TH-positive neurons in the substantia nigra.

Conclusion

The described multi-phased experimental plan provides a rigorous and resource-efficient pathway for evaluating the efficacy of 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide. By systematically progressing from broad, in vitro screening to focused, in vivo disease models, this framework allows for data-driven decisions at each stage of development. The integration of pharmacokinetic and pharmacodynamic principles is essential for translating preclinical findings into a predictable clinical outcome. This structured approach not only maximizes the probability of identifying a true therapeutic effect but also builds the comprehensive data package required for regulatory review and advancement to clinical trials.[14]

References

  • Zheng, W., et al. (2020). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. Available at: [Link]

  • Latorraca, N. R., et al. (2023). An accessible and generalizable in vitro luminescence assay for detecting GPCR activation. bioRxiv. Available at: [Link]

  • Zheng, W., et al. (2020). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Step 2: Preclinical Research. Available at: [Link]

  • Latorraca, N. R., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au. Available at: [Link]

  • AMS Biotechnology (AMSBIO). (2025). Preclinical research strategies for drug development. Available at: [Link]

  • Creative Bioarray. (n.d.). Neuronal in vivo Assays. Available at: [Link]

  • Creative Biolabs. (n.d.). Evaluation Models & Applications of Drug Neurotoxicity. Available at: [Link]

  • McElvany, K. D. (2009). FDA Requirements for Preclinical Studies. Clinical Trials in the Neurosciences. Available at: [Link]

  • Eurofins Discovery. (n.d.). Neuroscience. Available at: [Link]

  • Insel, T. R., et al. (2019). Advances in G Protein-Coupled Receptor High-throughput Screening. Trends in Pharmacological Sciences. Available at: [Link]

  • Charles River Laboratories. (n.d.). Neuroscience Studies. Available at: [Link]

  • Liveon Biolabs. (n.d.). Pre-Clinical Trials: USFDA Regulations to be Followed. Available at: [Link]

  • Duke University Social Science Research Institute. (n.d.). Preclinical Regulatory Requirements. Available at: [Link]

  • BioAgilytix. (n.d.). The Difference Between Pharmacokinetics and Pharmacodynamics. Available at: [Link]

  • Agilex Biolabs. (2024). The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. Available at: [Link]

  • Rudin, M., & Wehling, M. (2010). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. Journal of Pharmacokinetics and Pharmacodynamics. Available at: [Link]

  • Svar Life Science. (n.d.). Pharmacokinetic (PK) & Pharmacodynamic (PD) testing. Available at: [Link]

  • Bevans, R. (2019). Guide to Experimental Design | Overview, 5 steps & Examples. Scribbr. Available at: [Link]

  • Darwazeh, N. B. (2010). Design of Experiments in Pharmaceutical Development. SPC for Excel. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Regulatory Knowledge Guide for Small Molecules. NIH's SEED. Available at: [Link]

  • Bretz, F., & Pinheiro, J. C. (2016). Optimal experimental designs for dose–response studies with continuous endpoints. Statistics in Medicine. Available at: [Link]

  • Curtis, M. J., et al. (2015). Experimental design and analysis and their reporting: new guidance for publication in BJP. British Journal of Pharmacology. Available at: [Link]

  • Raptim. (2024). Best Practices for Designing Effective Clinical Drug Trials. Available at: [Link]

  • Taylor & Francis. (n.d.). n n dimethylacetamide – Knowledge and References. Available at: [Link]

  • Evano, G., & Theunissen, C. (2018). Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. Molecules. Available at: [Link]

  • Wikipedia. (n.d.). Dimethylacetamide. Available at: [Link]

  • American Chemical Society. (2023). N,N−Dimethylacetamide. Available at: [Link]

  • Koya, J. B., et al. (2020). N, N-Dimethylacetamide, an FDA approved excipient, acts post-meiotically to impair spermatogenesis and cause infertility in rats. Chemosphere. Available at: [Link]

  • Organisation for Economic Co-operation and Development (OECD). (2003). SIDS Initial Assessment Report for N,N-DIMETHYLACETAMIDE. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will explore common challenges, troubleshoot specific experimental issues, and provide detailed protocols to improve your yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the synthesis, structured in a question-and-answer format.

Q1: My overall yield is consistently low. What are the most common synthetic routes, and where are the critical failure points?

A1: Low overall yield is typically traced back to inefficiencies in one of two key stages, depending on your chosen synthetic route. There are two primary, reliable pathways to synthesize the target molecule.

  • Route A: The Nitro Reduction Pathway. This is a classic and robust method that involves forming the amide bond first, followed by the reduction of a nitro group to the desired primary amine.

  • Route B: The Reductive Amination Pathway. This approach builds the ethylamine side chain at a later stage from a ketone precursor.

The most critical failure points are typically the amide coupling step (common to both routes if the amide is formed early) and the final amine formation step (either nitro reduction or reductive amination).

Below is a workflow diagram illustrating these two primary routes.

Synthetic_Workflow cluster_0 Route A: Nitro Reduction Pathway cluster_1 Route B: Reductive Amination Pathway A_Start 2-(4-nitrophenyl)acetic acid A_Amide Amide Coupling (with Dimethylamine) A_Start->A_Amide A_Intermediate 2-(4-nitrophenyl)-N,N-dimethylacetamide A_Amide->A_Intermediate A_Reduction Nitro Group Reduction A_Intermediate->A_Reduction A_Product Target Molecule A_Reduction->A_Product B_Start 2-(4-acetylphenyl)acetic acid B_Amide Amide Coupling (with Dimethylamine) B_Start->B_Amide B_Intermediate 2-(4-acetylphenyl)-N,N-dimethylacetamide B_Amide->B_Intermediate B_Amination Reductive Amination (with Ammonia source) B_Intermediate->B_Amination B_Product Target Molecule B_Amination->B_Product

Caption: High-level overview of the two primary synthetic routes.

Q2: I'm struggling with the amide bond formation between my phenylacetic acid precursor and dimethylamine. How can I improve this step?

A2: This is a very common bottleneck. Low yields in amide coupling are often due to incomplete activation of the carboxylic acid, side reactions involving the activated intermediate, or the basicity of the amine.[1][2]

Common Causes & Solutions:

  • Inadequate Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive electrophile. If your coupling reagent is inefficient, the reaction will stall.[1]

    • Solution: Switch to a more potent coupling reagent. While standard carbodiimides like DCC or EDC are common, uronium-based reagents like HATU or HBTU are often more effective, especially for less reactive systems.[3][4] They rapidly generate highly reactive activated esters, minimizing side reactions.[1]

  • Hydrolysis of Activated Intermediate: Trace amounts of water in your solvent or reagents can hydrolyze the activated acid, reverting it to the starting material.

    • Solution: Ensure all glassware is oven-dried. Use anhydrous solvents (e.g., DMF, DCM) and fresh, high-purity reagents. Running the reaction under an inert atmosphere (Nitrogen or Argon) is best practice.[1]

  • Side Reactions/Racemization: For chiral centers, racemization can be a concern, and for complex molecules, side reactions can consume starting material.

    • Solution: Additives like HOBt or Oxyma Pure can suppress racemization and improve efficiency by forming a more stable activated ester intermediate.[3] Modern coupling reagents often have these built-in (e.g., HATU).

  • Base Selection: A non-nucleophilic base is crucial to neutralize the acid formed during the reaction without competing with the primary amine.

    • Solution: Use a hindered amine base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine. Avoid using pyridine or triethylamine if yields are low, as they can sometimes cause side reactions.

Coupling ReagentClassTypical AdditiveKey AdvantagesPotential Issues
EDC (or DCC)CarbodiimideHOBt, NHSCost-effective, widely used.[4]Can form urea byproducts (DCU can be difficult to remove), moderate reactivity.[4]
HATU (or HBTU)Uronium/AminiumNone neededVery fast, high yielding, low racemization.[1][4]Higher cost, can react with the amine if not pre-activated with the acid.
T3P® (Propylphosphonic Anhydride)PhosphoniumPyridine/BaseExcellent for difficult couplings, clean byproducts (water-soluble).[4]Requires careful stoichiometry and base selection.
SOCl₂ / Oxalyl ChlorideAcid Halide Formationcat. DMFForms highly reactive acyl chloride, very effective for unreactive systems.[5]Harsh conditions, not suitable for sensitive functional groups, generates HCl.[5]

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Check_Base -> Success [label="Yes"]; Check_Base -> Fix_Base [label="No"]; Fix_Base -> Success; }

Caption: Step-by-step troubleshooting for low amide coupling yield.

Q3: The reduction of my nitro group to the primary amine (Route A) is inefficient or incomplete. What are the best practices?

A3: Catalytic hydrogenation is the cleanest and most efficient method for this transformation. Incomplete reduction is often a matter of catalyst activity, hydrogen pressure, or reaction time.

  • Catalyst Choice & Loading: 10% Palladium on Carbon (Pd/C) is the standard and most effective catalyst. Ensure you are using a fresh, active catalyst. A loading of 5-10 mol% is typical.

  • Solvent: Protic solvents like methanol or ethanol are ideal as they help with hydrogen solubility and proton transfer.

  • Pressure: While the reaction can proceed at atmospheric pressure (using a balloon), using a Parr hydrogenator at 30-50 psi of H₂ will significantly increase the reaction rate and drive it to completion.

  • Acidification: Adding a small amount of acetic acid or a few drops of HCl can sometimes accelerate the reaction, but be cautious as it can affect your workup.

  • Alternative Reagents: If hydrogenation is not an option, reagents like tin(II) chloride (SnCl₂) in ethanol or iron powder in acidic medium (Fe/HCl) are classic alternatives, though they make product purification more challenging due to metal salt byproducts.

Q4: I am attempting the reductive amination pathway (Route B). What are the key parameters to control for a high yield of the primary amine?

A4: Reductive amination is a powerful one-pot reaction, but its success hinges on the selective reduction of the in situ formed imine intermediate over the starting ketone.[6][7][8]

  • Choice of Reducing Agent: This is the most critical factor. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice.[6][8] It is a mild and selective reducing agent that readily reduces iminium ions but is slow to reduce ketones, preventing the formation of alcohol byproducts.[6][9] Avoid stronger reducing agents like sodium borohydride (NaBH₄) in a one-pot setup, as they will primarily reduce your starting ketone.[9]

  • pH Control: The reaction proceeds through an imine or iminium ion, the formation of which is favored under weakly acidic conditions (pH 4-6).[7][9] Adding a stoichiometric amount of acetic acid is often beneficial.[10] If the pH is too low, the amine nucleophile becomes protonated and non-reactive; if too high, imine formation is slow.[9]

  • Ammonia Source: Use a large excess of the ammonia source (e.g., ammonium acetate, ammonium chloride) to drive the equilibrium towards imine formation and minimize the formation of secondary amine byproducts from the product reacting with another molecule of the ketone.

  • Solvent: Aprotic solvents that can dissolve the reagents are preferred. Dichloroethane (DCE) or tetrahydrofuran (THF) are common choices.[6]

Q5: My final product is difficult to purify. What strategies can I use to remove persistent impurities?

A5: The primary amine in your final product is basic, which can cause it to streak on silica gel columns. Impurities are often unreacted starting materials or byproducts from side reactions.

  • Acid-Base Extraction: This is a highly effective technique for purifying amines.

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate, DCM).

    • Extract with a dilute aqueous acid (e.g., 1M HCl). Your amine product will become a protonated salt and move into the aqueous layer, leaving non-basic organic impurities behind.

    • Wash the aqueous layer with fresh organic solvent to remove any trapped impurities.

    • Basify the aqueous layer with a base (e.g., NaOH, NaHCO₃) to pH > 10.

    • Extract your deprotonated, pure amine product back into an organic solvent.

    • Dry the organic layer (e.g., over Na₂SO₄) and concentrate to get the purified product.

  • Column Chromatography with Additives: If chromatography is necessary, deactivate the silica gel to prevent streaking.

    • Prepare your eluent (e.g., a gradient of methanol in DCM) and add 0.5-1% triethylamine or ammonia hydroxide. This base will occupy the acidic sites on the silica, allowing your amine product to elute cleanly.

  • Recrystallization: If your product is a solid, recrystallization can be an excellent final purification step to remove trace impurities and achieve high analytical purity.[11]

Detailed Experimental Protocols

Protocol 1: Amide Coupling using HATU (Route A/B)

This protocol describes the formation of the N,N-dimethylamide from the corresponding phenylacetic acid precursor.

  • Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add the carboxylic acid precursor (1.0 eq) and dissolve it in anhydrous DMF.

  • Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes. This "pre-activation" step is crucial for forming the active ester.[1]

  • Amine Addition: Add a solution of dimethylamine (1.2 eq, typically a 2M solution in THF) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Workup: Once the starting material is consumed, quench the reaction by adding water. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel chromatography if necessary.

Protocol 2: Nitro Group Reduction via Catalytic Hydrogenation (Route A)

This protocol describes the conversion of 2-(4-nitrophenyl)-N,N-dimethylacetamide to the final product.

  • Setup: Dissolve the nitro-intermediate (1.0 eq) in methanol in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add 10% Pd/C (5 mol%) to the solution under an inert atmosphere.

  • Hydrogenation: Secure the flask to a Parr hydrogenation apparatus. Purge the system with nitrogen, then with hydrogen. Pressurize the vessel to 40-50 psi with hydrogen gas.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by observing hydrogen uptake. The reaction is typically complete in 4-12 hours.

  • Workup: Carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified using the methods described in Q5.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved from [Link]

  • Reddit r/Chempros. (2021). Tips and tricks for difficult amide bond formation? Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Reddit r/Chempros. (2022). amide coupling help. Retrieved from [Link]

  • ChemBK. (2024). [4-(2-Amino-Ethyl)-Phenyl]-Acetic Acid. Retrieved from [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Bedair, A. H., et al. (n.d.). Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. ResearchGate. Retrieved from [Link]

  • Evano, G. (2021). A Journey from June 2018 to October 2021 with N,N-Dimethylformamide and N,N-Dimethylacetamide as Reactants. National Institutes of Health. Retrieved from [Link]

  • Cheméo. (n.d.). N,N-Dimethyl-2-(4-nitro-phenyl)-2-phenyl-acetamide. Retrieved from [Link]

  • Google Patents. (n.d.). CN101462977B - Purification method of N,N-dimethylacetamide.
  • Google Patents. (n.d.). US3959371A - Process for the purification of N,N-dimethylacetamide.
  • Google Patents. (n.d.). US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates.
  • PrepChem.com. (n.d.). Synthesis of N,N-Dimethyl-2-[(3-nitro-4-pyridinyl)amino]acetamide. Retrieved from [Link]

  • Google Patents. (n.d.). EP1551522A4 - Purification of n,n-dimethylacetamide.
  • Muzart, J. (2018). Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. MDPI. Retrieved from [Link]

  • Wang, B., et al. (2019). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. MDPI. Retrieved from [Link]

  • Google Patents. (n.d.). CN103641731A - Method for producing phenylacetamide compound.

Sources

Technical Support Center: Purification of 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide. This molecule, featuring a primary aliphatic amine, an aromatic core, and a tertiary amide, presents a unique combination of chemical properties that can make its purification challenging. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate and troubleshoot common issues encountered during the isolation and purification of this compound and structurally similar molecules.

Frequently Asked Questions (FAQs)

Q1: My compound is streaking badly on a standard silica gel TLC plate. What is happening?

A1: This is a classic issue when working with basic amine compounds on standard silica gel. Silica gel is weakly acidic due to the presence of silanol (Si-OH) groups on its surface. The basic primary amine on your molecule is interacting strongly with these acidic sites via an acid-base interaction.[1][2] This strong, often irreversible binding causes the compound to "streak" or "tail" up the plate rather than moving as a compact spot, leading to poor separation and resolution.

Q2: I'm observing a persistent yellow or brownish tint in my final product, even after initial purification. What is the likely cause and how can I remove it?

A2: The color is likely due to the presence of oxidized impurities.[3] The aminophenyl moiety is susceptible to air oxidation, which can form highly colored minor byproducts. This is a common issue with aniline-type structures.[4] To address this, a decolorization step during recrystallization is highly effective. After dissolving your crude product in the hot recrystallization solvent, add a small amount (typically 1-2% w/w) of activated carbon and briefly boil the solution. The activated carbon will adsorb the colored impurities, which can then be removed by performing a hot filtration step before allowing the solution to cool and crystallize.[4][5]

Q3: My recovery from silica gel chromatography is very low. Is my compound decomposing on the column?

A3: While decomposition is possible, the more probable cause is irreversible binding to the silica gel, as explained in Q1. A significant portion of your product may be permanently adsorbed onto the acidic stationary phase, failing to elute from the column. To mitigate this, you must either deactivate the silica or use an alternative, less acidic stationary phase.[1][6] See the detailed protocols below for specific methodologies.

Q4: The compound is crashing out of solution as an oil during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" is common for compounds that have awkward packing properties or are impure. The best strategy for a basic compound like this is to convert it to a salt.[7] Amine salts, such as the hydrochloride (HCl) or hydrobromide (HBr) salt, often have much more rigid crystal lattices and crystallize readily. You can achieve this by dissolving your crude free-base in a suitable solvent (like isopropanol or ethyl acetate) and adding a solution of HCl (e.g., HCl in diethyl ether or isopropanol) until the solution is acidic. The salt will often precipitate immediately and can then be recrystallized.[3]

Q5: What are the main impurities I should be looking for from the synthesis?

A5: Besides oxidation byproducts, you should be aware of potential impurities stemming from the reaction solvents and conditions. If N,N-dimethylacetamide (DMAc) is used as a solvent or is part of the molecular structure, be aware that it can contain or degrade to acetic acid and dimethylamine.[8][9][10] Furthermore, oxidized DMAc can act as a source of formaldehyde-related derivatives, potentially leading to unexpected side products.[11] Standard analytical techniques like HPLC and LC-MS are crucial for identifying these and other process-related impurities.[12]

Troubleshooting Guide: Column Chromatography

This section provides a systematic approach to resolving common chromatography issues.

Problem Probable Cause(s) Recommended Solution(s)
Severe Tailing / Streaking Strong acid-base interaction between the primary amine and acidic silica gel.[1][2]Option A (Mobile Phase Modifier): Add a competing base like triethylamine (TEA) or ammonium hydroxide (0.5-2% v/v) to your mobile phase. This neutralizes the acidic sites on the silica.[2][13] Option B (Alternative Stationary Phase): Switch to a less acidic or basic stationary phase, such as amine-functionalized silica or basic alumina.[1][6]
Low Mass Recovery Irreversible adsorption of the basic compound onto the acidic silica stationary phase.This is a more severe version of the tailing issue. Immediately switch to one of the solutions for tailing. Amine-functionalized silica is often the most effective solution for maximizing recovery.[1]
Poor Separation from Polar Impurities The compound and impurities have similar high polarity, making separation difficult in normal-phase chromatography.Option A (Gradient Optimization): Use a shallow, slow gradient to improve resolution. Option B (Switch to Reversed-Phase): Use C18 silica gel with a mobile phase of water/acetonitrile or water/methanol buffered at a high pH (e.g., with ammonium hydroxide) to keep the amine in its neutral, more retentive form.[2]
Co-elution with Non-polar Impurities The mobile phase is too strong, causing the compound of interest and impurities to elute together near the solvent front.Decrease the polarity of the mobile phase. Start with a less polar solvent system (e.g., increase the hexane/ethyl acetate ratio) and gradually increase polarity.
Workflow Diagram: Chromatography Troubleshooting

The following diagram outlines a logical workflow for troubleshooting the purification of basic amines via column chromatography.

chromatography_troubleshooting start Start: Crude Amine Mixture tlc Run TLC on Silica Gel start->tlc eval Evaluate TLC Plate tlc->eval good_sep Good Separation, Compact Spot eval->good_sep Ideal tailing Streaking or Tailing Observed? eval->tailing Non-Ideal proceed Proceed to Column Chromatography good_sep->proceed add_tea Option 1: Add 1% TEA to Mobile Phase tailing->add_tea Yes use_nh_silica Option 2: Use Amine-Functionalized Silica or Alumina tailing->use_nh_silica Yes rev_phase Option 3: Switch to Reversed-Phase HPLC tailing->rev_phase Yes, or for polar impurities re_eval Re-evaluate with New Conditions add_tea->re_eval use_nh_silica->re_eval rev_phase->re_eval re_eval->tailing Failure re_eval->proceed Success

Caption: Decision tree for selecting a chromatography strategy.

Detailed Experimental Protocols
Protocol 1: Flash Chromatography using Amine-Modified Silica

This is often the most reliable method for purifying basic amines, providing excellent peak shape and recovery.[1]

  • Stationary Phase Selection: Choose a pre-packed amine-functionalized silica gel column (often designated as NH2 or AP) suitable for your scale.

  • Mobile Phase Selection: Determine an appropriate solvent system using TLC on amine-functionalized silica plates. A common starting point is a gradient of ethyl acetate in hexanes or dichloromethane in methanol. No triethylamine (TEA) modifier is needed.

  • Column Equilibration: Equilibrate the column with at least 5-7 column volumes of your initial, low-polarity mobile phase until the UV baseline is stable.[14]

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a strong solvent like dichloromethane. If solubility is an issue, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the column.

  • Elution: Run your optimized gradient. The amine compound will elute with a symmetrical peak shape.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC or HPLC to identify the pure product. Combine the pure fractions and evaporate the solvent under reduced pressure.

Protocol 2: Recrystallization via HCl Salt Formation

This protocol is ideal when the free-base form of the compound fails to crystallize or oils out.[3][7]

  • Dissolution: Dissolve the crude 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide free-base in a suitable solvent. Good starting choices include isopropanol, ethyl acetate, or methanol.

  • Acidification: While stirring, slowly add a solution of 2M HCl in diethyl ether or a commercially available solution of HCl in isopropanol. Add the acid dropwise until the pH of the solution is acidic (test with pH paper).

  • Precipitation: The hydrochloride salt will typically precipitate as a white solid. If it doesn't, you can try cooling the solution in an ice bath or adding a non-polar anti-solvent like hexanes or diethyl ether until turbidity is observed.

  • Isolation of Crude Salt: Collect the precipitated salt by vacuum filtration, washing the solid with a small amount of cold diethyl ether or the anti-solvent used.

  • Recrystallization of the Salt:

    • Choose a suitable solvent system for the salt. Often a polar solvent like ethanol, methanol, or a mixture with water is effective.[15]

    • Dissolve the crude salt in a minimal amount of the hot solvent.

    • If the solution is colored, add activated carbon and perform a hot filtration as described in the FAQs.[5]

    • Allow the clear filtrate to cool slowly to room temperature, then in an ice bath, to induce crystallization.

    • Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[5]

Workflow Diagram: Recrystallization Strategy

This diagram illustrates the decision-making process for choosing a recrystallization method.

recrystallization_workflow start Start: Crude Product attempt_direct Attempt Direct Recrystallization (e.g., from Ethyl Acetate/Hexanes) start->attempt_direct eval_direct Crystals Form? attempt_direct->eval_direct success Collect & Dry Pure Crystals eval_direct->success Yes failure Product Oils Out or Remains in Solution eval_direct->failure No form_salt Strategy: Form Hydrochloride Salt failure->form_salt dissolve 1. Dissolve in Solvent (e.g., Isopropanol) form_salt->dissolve add_hcl 2. Add HCl Solution (e.g., in Ether) dissolve->add_hcl precipitate 3. Collect Precipitated Salt add_hcl->precipitate recrystallize_salt 4. Recrystallize Salt (e.g., from Ethanol/Water) precipitate->recrystallize_salt recrystallize_salt->success

Caption: Workflow for selecting a recrystallization approach.

References
  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. [Link]

  • Is there an easy way to purify organic amines? (2023). Biotage. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. [Link]

  • Chromatography: The Solid Phase. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Amine purification. (2011). Science Forums. [Link]

  • N,N-Dimethylacetamide (DMA). (n.d.). SYNTHETIKA. [Link]

  • Recrystallization. (n.d.). University of Colorado Boulder, Department of Chemistry. [Link]

  • N,N-Dimethylacetamide.pdf. (2005). Nano. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]

  • Recrystallization. (n.d.). California State University, Stanislaus. [Link]

  • Process for the purification of N,N-dimethylacetamide. (1976).
  • Purification method of N,N-dimethylacetamide. (2011).
  • N,N-Dimethylacetamide - SAFETY DATA SHEET. (2025). Penta Chemicals. [Link]

  • Dimethylacetamide. (n.d.). Wikipedia. [Link]

  • Purification of n,n-dimethylacetamide. (2005).
  • n n dimethylacetamide – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • A Journey from June 2018 to October 2021 with N,N-Dimethylformamide and N,N-Dimethylacetamide as Reactants. (2021). National Institutes of Health. [Link]

  • Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. (2018). MDPI. [Link]

  • Mechanistic insight into oxidized N,N-dimethylacetamide as a source of formaldehyde related derivatives. (2021). Royal Society of Chemistry. [Link]

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. (2020). National Institutes of Health. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide in aqueous buffers. Our goal is to provide a foundational understanding of the molecule's physicochemical properties and to offer a series of systematic troubleshooting strategies to ensure successful experimental outcomes.

The Root of the Challenge: A Molecule of Two Halves

The structure of 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide presents a classic solubility dilemma. It contains a significant nonpolar, hydrophobic region (the phenyl ring, ethyl linker, and dimethylamide groups) and a highly polar, ionizable functional group (a primary aliphatic amine). This dual nature means its behavior in aqueous solution is not straightforward and is critically dependent on the solution's pH.

  • Hydrophobic Character : The bulky, nonpolar components of the molecule are energetically unfavorable for interaction with polar water molecules, driving the compound to precipitate out of solution.[1]

  • Ionizable "Handle" : The primary amino group (-NH₂) is basic. At a pH below its pKa (the pH at which it is 50% protonated), it accepts a proton to become a positively charged ammonium salt (-NH₃⁺). This charged form is significantly more polar and, therefore, more soluble in water.[1][2][3][4]

The key to unlocking solubility lies in controlling the protonation state of this primary amine.

Frequently Asked Questions (FAQs)

Q1: My compound won't dissolve in my standard PBS buffer at pH 7.4. What's happening?

A1: At a neutral pH of 7.4, the primary amino group, which has an estimated pKa of its conjugate acid between 9.5 and 11.0, is predominantly in its neutral, unprotonated state (R-NH₂).[5][6] In this form, the molecule's hydrophobic character dominates, leading to very low aqueous solubility.[1] Essentially, the polar "handle" is not charged, and the molecule behaves like an oil in water.

Q2: What is the most effective first step to improve solubility for my in vitro assays?

A2: The most direct and effective strategy is pH adjustment . By lowering the pH of your aqueous buffer, you can force the equilibrium of the primary amine towards its protonated, charged, and highly soluble salt form (R-NH₃⁺). A general rule of thumb is to adjust the buffer pH to be at least 2 units below the compound's pKa.[1] For this molecule, preparing your buffer in a pH range of 4.0 to 6.0 is an excellent starting point.

Q3: I can't change the pH of my experimental system. What is the next best approach?

A3: The use of a water-miscible organic co-solvent is the standard secondary approach. This involves first creating a high-concentration stock solution of your compound in a pure organic solvent and then diluting this stock into your final aqueous buffer.

  • Prepare a High-Concentration Stock: Dimethyl sulfoxide (DMSO) is the most common choice due to its powerful solubilizing ability for a wide range of molecules.[7][] Ethanol is another viable option.[][9]

  • Dilute into Aqueous Buffer: Add a small volume of the concentrated organic stock solution into your final aqueous experimental medium with vigorous vortexing. It is critical to add the stock to the buffer, not the other way around, to minimize immediate precipitation.

  • Control Final Solvent Concentration: The final concentration of the organic solvent in your assay must be kept low enough to not interfere with your biological system, typically below 0.5% v/v.[7]

Q4: What are some advanced strategies if pH adjustment and co-solvents are not sufficient?

A4: For particularly challenging systems, several other formulation strategies can be explored, though they may require more extensive validation for your specific assay:

  • Surfactants: Incorporating non-ionic surfactants (e.g., Tween® 20, Polysorbate 80) can help solubilize the compound within micelles.[10]

  • Cyclodextrins: These molecules have a hydrophobic interior and a hydrophilic exterior. They can encapsulate the nonpolar part of your compound, effectively shielding it from the aqueous environment and increasing its solubility.[10][11]

Data Presentation & Physicochemical Properties

The following table summarizes the estimated physicochemical properties that govern the solubility of this compound.

PropertyEstimated ValueRationale / Implication for Solubility
Molecular Weight ~220.3 g/mol (C₁₃H₂₀N₂O) A moderate molecular weight.
pKa (Conjugate Acid) 9.5 - 11.0The primary aliphatic amine is basic. The pKa of its conjugate acid (R-NH₃⁺) is expected in this range.[5][6] This is the most critical parameter for controlling solubility via pH.
LogP ~2.5 - 3.5The partition coefficient (LogP) is estimated to be high due to the phenyl ring and other alkyl groups, indicating significant lipophilicity ("greasiness") and a preference for nonpolar environments.[1]
Visualizing the Science

The interplay between pH and the protonation state of the amine is the central concept for solubilizing this molecule.

cluster_pH Solution pH cluster_State Amine Protonation State cluster_Solubility Resulting Aqueous Solubility Low_pH Low pH (e.g., pH < 7) Protonated Protonated (R-NH₃⁺) Charged Form Low_pH->Protonated Favors High_pH High pH (e.g., pH > 11) Neutral Neutral (R-NH₂) Uncharged Form High_pH->Neutral Favors Soluble High Solubility Protonated->Soluble Leads to Insoluble Low Solubility Neutral->Insoluble Leads to

Caption: pH effect on compound protonation and solubility.

Experimental Protocols & Troubleshooting
Protocol 1: Systematic Solubilization via pH Adjustment

This protocol is the recommended first step to determine the optimal pH for dissolving your compound directly in an aqueous buffer.

  • Preparation: Weigh a small, known amount of the solid compound (e.g., 1 mg) into a microcentrifuge tube.

  • Initial Dissolution Attempt: Add a calculated volume of an acidic buffer (e.g., 50 mM sodium citrate, pH 4.0) to achieve your desired final concentration.

  • Energy Input: Vortex the tube vigorously for 30-60 seconds. If undissolved solid remains, place the tube in a bath sonicator for 5-10 minutes.

  • Observation: Visually inspect the solution against a dark background for any remaining particulate matter. If the solution is clear, the compound is soluble at this pH.

  • (Optional) pH Titration: If you need to use the compound at a higher pH, you can slowly add microliter amounts of a dilute base (e.g., 0.1 M NaOH) to your clear, acidic solution while vortexing. Observe for the first sign of persistent cloudiness or precipitation. This "edge of solubility" will define the upper pH limit for your working buffer.

Protocol 2: Preparing a Stock Solution in DMSO

Use this protocol when pH adjustment is not compatible with your experimental design.

  • Stock Solution Preparation: Prepare a concentrated stock solution, for example, 20 mM, by dissolving the compound in 100% DMSO. Ensure it is fully dissolved using vortexing and/or brief sonication. This stock solution should be stable when stored properly (typically at -20°C or -80°C, protected from light and moisture).[7]

  • Working Solution Preparation:

    • Dispense the required volume of your final aqueous experimental buffer into a fresh tube.

    • While vigorously vortexing the buffer, add the small required volume of the DMSO stock solution directly into the buffer. This rapid mixing is crucial to prevent the compound from precipitating as it transitions from the organic to the aqueous environment.

    • Example: To make a 100 µM working solution in 1 mL of buffer from a 20 mM DMSO stock, add 5 µL of the stock to 995 µL of vortexing buffer. The final DMSO concentration will be 0.5%.

Troubleshooting Workflow

This decision tree provides a logical path to follow when encountering solubility issues.

Start Compound Precipitates in Aqueous Buffer Check_pH Is the buffer pH at least 2 units below the pKa (~9.5-11.0)? Start->Check_pH Adjust_pH Action: Lower buffer pH to 4.0 - 6.0 (See Protocol 1) Check_pH->Adjust_pH No pH_OK pH is already acidic or cannot be changed. Check_pH->pH_OK Yes Success Solubility Achieved Adjust_pH->Success Use_Cosolvent Action: Prepare a stock in 100% DMSO (See Protocol 2) pH_OK->Use_Cosolvent Check_Final_Conc Is final DMSO concentration <0.5% and is precipitation still occurring? Use_Cosolvent->Check_Final_Conc Advanced Consider Advanced Methods: - Surfactants (Tween® 20) - Cyclodextrins Check_Final_Conc->Advanced Yes Check_Final_Conc->Success No

Caption: A step-by-step troubleshooting workflow.

References
  • Technical Support Center: Troubleshooting Insolubility of Novel Small Molecule Inhibitors in Aqueous Solutions. (n.d.). BenchChem.
  • Solubility and pH of amines. (n.d.). ISSR CLASSES.
  • Exploring N,N-Dimethylacetamide: Properties, Applications, and Manufacturing. (n.d.).
  • N,N−Dimethylacetamide. (2023, June 19). American Chemical Society.
  • pH and Solubility. (n.d.). Fiveable.
  • pH Adjustment and Co-Solvent Optimization. (n.d.). BOC Sciences.
  • Dimethylacetamide. (n.d.). Wikipedia.
  • The Effects of pH on Solubility. (2019, January 3). Chemistry LibreTexts.
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30).
  • Strategies to Address Low Drug Solubility in Discovery and Development. (n.d.). ResearchGate.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec DMPK.
  • Introduction and properties of dimethylacetamide. (2024, May 15).
  • N,N-Dimethylacetamide | 127-19-5. (n.d.). ChemicalBook.
  • Advanced Properties of Amines. (2023, January 22). Chemistry LibreTexts.
  • Troubleshooting low solubility of 2-amino-N-benzyl-N-butylacetamide in aqueous buffers. (n.d.). BenchChem.
  • pKa Data Compiled by R. Williams. (2022, April 7). Organic Chemistry Data.

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Optimizing dosage of 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide for in vivo experiments

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide" is used throughout this guide as a placeholder to illustrate the process of in vivo dosage optimization for a novel chemical entity. The principles and protocols described are based on established methodologies in preclinical drug development and are intended as a comprehensive framework. Researchers must adapt these guidelines to the specific characteristics of their compound and adhere to all institutional and regulatory standards for animal welfare.

Introduction

The transition from in vitro discovery to in vivo validation is a critical juncture in the drug development pipeline. A primary challenge in this phase is the determination of a safe and efficacious dose for animal studies. This guide provides a structured approach to optimizing the in vivo dosage of novel compounds, such as 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide, focusing on scientific integrity, practical troubleshooting, and regulatory considerations.

Frequently Asked Questions (FAQs)

Q1: How do I determine a starting dose for a novel compound like 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide in an animal study when no prior in vivo data exists?

A: Establishing a safe starting dose is paramount. The approach is multi-faceted and involves a combination of data analysis and preliminary in vivo studies:

  • Literature Review for Analogs: Begin by searching for published studies on compounds with similar chemical structures or mechanisms of action. This may provide a therapeutic window or dosage range in relevant animal models that can serve as an initial estimate.[1]

  • In Vitro Data Extrapolation: While not a direct conversion, in vitro efficacy data (e.g., IC50 or EC50) can offer a preliminary guide.[2] It is crucial to understand that in vitro potency does not always translate directly to in vivo efficacy due to factors like bioavailability and metabolism.

  • Allometric Scaling: If you have dosage data from another animal species, allometric scaling is a valuable tool. This method extrapolates doses between species based on body surface area (BSA), which often correlates better with metabolic rate than body weight alone.[3][4][5][6]

  • Dose-Ranging Pilot Study: A dose-range finding study is essential when there is a complete lack of in vivo data. This involves administering escalating doses of the compound to small groups of animals to identify the maximum tolerated dose (MTD).[1][7]

Q2: What is allometric scaling and how is it used to estimate a starting dose?

A: Allometric scaling is a mathematical method used to predict pharmacokinetic parameters and appropriate drug dosages across different species.[6] It is based on the principle that many physiological processes, including drug metabolism, scale in proportion to an animal's body size, specifically its body surface area.[4][8]

The general formula for allometric scaling is: Y = a * W^b

Where:

  • Y is the physiological parameter of interest (e.g., clearance).

  • W is the body weight.

  • 'a' and 'b' are empirically determined scaling constants.

For dose calculation, a simplified approach using Body Surface Area (BSA) normalization is often employed. The Human Equivalent Dose (HED) can be calculated from an animal dose using the following formula:

HED (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km)

The Km factor is a conversion factor that relates body weight to BSA for a given species.[5]

Q3: My compound, 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide, is showing high toxicity at the lowest dose in my pilot study. What should I do?

A: This indicates that your initial starting dose was too high or that the animal model is unexpectedly sensitive. Here are the immediate steps to take:

  • Halt and Re-evaluate: Immediately stop the current study to prevent further animal distress.

  • Dose Reduction: Redesign the study with a significantly lower starting dose, for instance, a 10-fold reduction.[2]

  • Review In Vitro Cytotoxicity: Re-examine any in vitro cytotoxicity data to better inform a safer starting dose.

  • Vehicle Toxicity: Ensure that the vehicle used to dissolve or suspend the compound is not contributing to the observed toxicity. Conduct a vehicle-only control group study if you haven't already.

  • Formulation Analysis: Verify the stability and concentration of your dosing formulation to rule out any errors in preparation.[9]

Q4: I am not observing any therapeutic effect even at the highest dose administered. What could be the issue?

A: A lack of efficacy can stem from several factors:

  • Insufficient Dose: The dose range selected may be too low to achieve a therapeutic concentration at the target site.

  • Poor Bioavailability: The compound may have low oral bioavailability due to poor absorption or high first-pass metabolism in the liver.

  • Pharmacokinetics (PK): The compound might be cleared from the body too rapidly to exert a sustained effect.

  • Target Engagement: The compound may not be reaching its intended biological target in sufficient concentrations.

To troubleshoot this, a pharmacokinetic (PK) study is highly recommended to measure the drug's concentration in the plasma over time (Cmax, AUC).[2] This will help you understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile.[9]

Troubleshooting Guide

Issue Potential Causes Recommended Actions
High variability in animal responses within the same dose group. - Inconsistent dosing technique.- Animal-to-animal biological variation.- Unstable formulation.- Standardize administration procedures with a detailed SOP.[9]- Increase the number of animals per group to improve statistical power.- Verify the stability of the dosing formulation under experimental conditions.
Unexpected animal deaths at doses presumed to be safe. - Acute toxicity of the compound.- Formulation issues (e.g., precipitation leading to embolism).- Error in dose calculation or administration.- Conduct an acute toxicity study.[10]- Carefully observe the formulation for any physical changes before and during administration.- Double-check all calculations and ensure proper training of personnel.
Difficulty in dissolving the compound for administration. - Poor solubility of the compound in common vehicles.- Screen a panel of pharmaceutically acceptable vehicles.- Consider formulation strategies such as co-solvents, surfactants, or cyclodextrins.- If the compound is a weak acid or base, adjust the pH of the vehicle.

Experimental Protocols

Protocol 1: Pilot Dose-Range Finding Study

Objective: To determine the Maximum Tolerated Dose (MTD) and identify a dose range for subsequent efficacy studies.[11]

Methodology:

  • Animal Model: Select a relevant rodent species (e.g., Swiss Webster mice). Use a small number of animals per group (n=3-5).

  • Group Allocation: Assign animals to at least 4-5 dose groups, including a vehicle control group.

  • Dose Selection: Choose doses on a logarithmic scale (e.g., 10, 30, 100, 300 mg/kg). The range should be wide enough to potentially identify both a no-observed-adverse-effect level (NOAEL) and a toxic level.[2]

  • Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring:

    • Observe animals for clinical signs of toxicity at regular intervals (e.g., 30 minutes, 2, 4, and 24 hours post-dose, and daily thereafter).[2] Signs include changes in posture, activity, breathing, and fur appearance.

    • Record body weight before dosing and daily throughout the study. A body weight loss of more than 15-20% is often considered a humane endpoint.[2]

  • Data Analysis: The MTD is typically defined as the highest dose that does not cause significant toxicity or more than a 10% reduction in body weight.

Protocol 2: Preliminary Pharmacokinetic (PK) Study

Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[9]

Methodology:

  • Animal Model: Use the same animal model as in the efficacy studies.

  • Dosing: Administer a single dose of the compound at a therapeutically relevant and well-tolerated level determined from the pilot study.

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0, 15, 30 minutes, 1, 2, 4, 8, 24 hours) post-administration.

  • Bioanalysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the compound.

  • Data Analysis: Calculate key PK parameters:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the concentration-time curve, representing total drug exposure.

    • t1/2: Half-life of the compound.

Data Presentation

Table 1: Example Data from a Pilot Dose-Range Finding Study

Dose Group (mg/kg)NMean Body Weight Change (%) at 24hClinical Signs of ToxicityMortality
Vehicle Control5+1.5%None0/5
105+0.8%None0/5
305-2.1%Mild lethargy0/5
1005-8.5%Lethargy, ruffled fur0/5
3005-16.2%Severe lethargy, ataxia2/5

Based on this hypothetical data, the MTD might be considered to be 100 mg/kg.

Table 2: Example Pharmacokinetic Parameters

ParameterValue
Dose (mg/kg)50
Cmax (ng/mL)1250
Tmax (hr)1
AUC (0-t) (ng*hr/mL)4500
t1/2 (hr)3.5

Visualizations

Dose_Optimization_Workflow cluster_0 Phase 1: Dose Estimation cluster_1 Phase 2: In Vivo Evaluation cluster_2 Phase 3: Dose Refinement Literature & In Vitro Data Literature & In Vitro Data Estimate Starting Dose Estimate Starting Dose Literature & In Vitro Data->Estimate Starting Dose Allometric Scaling Allometric Scaling Allometric Scaling->Estimate Starting Dose Pilot Dose-Range Study Pilot Dose-Range Study Estimate Starting Dose->Pilot Dose-Range Study Determine MTD & NOAEL Determine MTD & NOAEL Pilot Dose-Range Study->Determine MTD & NOAEL Pharmacokinetic (PK) Study Pharmacokinetic (PK) Study Determine MTD & NOAEL->Pharmacokinetic (PK) Study Efficacy Studies Efficacy Studies Determine MTD & NOAEL->Efficacy Studies ADME Profile ADME Profile Pharmacokinetic (PK) Study->ADME Profile ADME Profile->Efficacy Studies Therapeutic Window Therapeutic Window Efficacy Studies->Therapeutic Window

Caption: Workflow for in vivo dosage optimization.

Troubleshooting_Logic Start In Vivo Experiment Toxicity Toxicity Observed? Start->Toxicity Efficacy Efficacy Observed? Toxicity->Efficacy No LowerDose Lower Dose & Re-evaluate Toxicity->LowerDose Yes PK_Study Conduct PK Study Efficacy->PK_Study No Optimize Proceed to Efficacy Studies Efficacy->Optimize Yes LowerDose->Start Reassess Reassess Compound/Target PK_Study->Reassess

Caption: Decision tree for troubleshooting in vivo outcomes.

References

  • A simple practice guide for dose conversion between animals and human - PMC - NIH. (n.d.).
  • Can Animal Scales Help with Dosage Calculations for Medications? - Barn World. (2024, February 4).
  • dose conversion between animals and human - TargetMol. (n.d.).
  • Strategy for Designing In Vivo Dose-Response Comparison Studies - PubMed. (2024, July 17).
  • Introduction to Allometric Scaling and Its Use in Toxicology and Health Risk Assessment. (2019, October 20).
  • Technical Support Center: Optimizing Dosage of Novel Compounds for Animal Studies - Benchchem. (n.d.).
  • Using Allometric Scaling to Predict Human PK from Animals - Patsnap Synapse. (2025, May 29).
  • Dose determination in preclinical and clinical studies | PPTX - Slideshare. (n.d.).
  • How to calculate a right dose for in vivo study? - ResearchGate. (2016, February 29).
  • Strategy for Designing In Vivo Dose-Response Comparison Studies | Request PDF. (n.d.).
  • Technical Support Center: Optimizing Dosage and Administration Routes for In Vivo Studies - Benchchem. (n.d.).
  • NDA 20-954 - DMA - accessdata.fda.gov. (n.d.).
  • Dose optimization during drug development: whether and when to optimize - PMC - NIH. (n.d.).
  • Technical Support Center: Troubleshooting In Vivo Delivery of PK-10 - Benchchem. (n.d.).
  • Chapter-07 Preclinical to Clinical Drug Dose Calculation - JaypeeDigital | eBook Reader. (n.d.).
  • PLANNING YOUR PRECLINICAL ASSESSMENT - Altasciences. (n.d.).
  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI. (n.d.).
  • Pharmacokinetics and Toxicity of Dimethylacetamide and Its Metabolite in Pediatric Patients Treated With High Dose Intravenous Busulphan. (n.d.).
  • (PDF) FDA-Approved Excipient N,N-Dimethylacetamide Attenuates In-Vitro and In-Vivo Inflammatory Bowel Disease - ResearchGate. (2021, September 30).
  • Pharmacokinetics and Toxicity of Dimethylacetamide and Its Metabolite in Pediatric Patients Treated With High Dose Intravenous Busulphan - NIH. (2025, December 2).
  • Dose Number as a Tool to Guide Lead Optimization of Orally Bioavailable Compounds. (2024, October 21).
  • n n dimethylacetamide – Knowledge and References - Taylor & Francis. (n.d.).
  • N,N-DIMETHYLACETAMIDE (DMAC) CAS N°:127-19-5. (2003, October 22).
  • Population pharmacokinetics of dimethylacetamide in children during standard and once-daily IV busulfan administration - PubMed. (n.d.).
  • Cytotoxicity of dimethylacetamide and pharmacokinetics in children receiving intravenous busulfan - PubMed. (2007, May 1).
  • It's All About the Dose – How to Link In Vitro and In Vivo | Charles River. (2022, January 11).
  • N,N−Dimethylacetamide - American Chemical Society. (2023, June 19).
  • Dimethylacetamide - Wikipedia. (n.d.).
  • Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents - MDPI. (2018, August 3).
  • N,N Dimethylacetamide a drug excipient that acts as bromodomain ligand for osteoporosis treatment - PubMed. (2017, February 8).

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Preventing degradation of 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide

Welcome to the technical support guide for 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound in solution during experimental use. Here, we address common challenges, provide in-depth troubleshooting, and detail best practices for handling and storage.

Frequently Asked Questions (FAQs)

Q1: My clear, colorless solution of 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide has turned yellow/brown. What is happening and is it still usable?

A: A color change from colorless to yellow or brown is a classic indicator of degradation, specifically oxidation. The primary amine on the phenylethylamine backbone is susceptible to oxidation by atmospheric oxygen.[1][2] This process can be accelerated by exposure to light (photodegradation), elevated pH, and the presence of trace metal ions.[3][4]

The appearance of color signifies the formation of new, chromophoric compounds, meaning your sample is no longer pure. For quantitative experiments or those requiring high purity, the solution should be discarded. For preliminary or non-critical applications, its use may be considered, but be aware that the effective concentration of the parent compound is lower and unknown impurities are present. We strongly recommend preparing a fresh solution using the protocols outlined below.

Q2: What is the single most important factor for maintaining the stability of this compound in an aqueous solution?

A: pH control. The primary amine group is the most reactive moiety. In basic or neutral solutions, the lone pair of electrons on the nitrogen is readily available, making it highly susceptible to oxidation.[5][6] By preparing your solution in a slightly acidic buffer (optimally pH 6.0-6.8), the amine group becomes protonated (R-NH3+). This protonated form is significantly less nucleophilic and far more resistant to oxidation, dramatically enhancing the solution's stability.

Q3: How long can I store a stock solution?

A: Storage longevity is highly dependent on the storage conditions. A solution prepared with best practices (e.g., deoxygenated buffer, controlled pH, sterile filtered, stored protected from light) can be stable for several weeks at 2-8°C or for months at -20°C or -80°C. However, we recommend a self-validating approach: always perform a stability check for your specific conditions. Analyze a freshly prepared solution by HPLC as a baseline (T=0) and re-analyze after set time points (e.g., 1 week, 1 month) to monitor for any changes in purity.[7][8]

Troubleshooting Guide: Investigating Solution Instability

Encountering inconsistent results or observing changes in your solution? Use this guide to diagnose the problem.

Issue: I see new peaks in my HPLC/LC-MS analysis.

This is a clear sign of degradation. The identity of the new peaks can help diagnose the cause.

  • Early-eluting peaks (more polar): Often indicative of amide hydrolysis . Under strongly acidic conditions or high heat, the N,N-dimethylacetamide group can hydrolyze to form the corresponding carboxylic acid, 2-[4-(2-aminoethyl)phenyl]acetic acid.[9][10] This product is significantly more polar.

  • Multiple new peaks with altered UV spectrum: This typically points to oxidation of the primary amine. Oxidation can produce a complex mixture of products, including imines and aldehydes, which may further react or polymerize.[1]

The flowchart below outlines a systematic approach to troubleshooting.

TroubleshootingWorkflow cluster_pathways Potential Causes start Start: Inconsistent Results or Unexpected HPLC Peaks check_color Is the solution discolored (yellow/brown)? start->check_color check_hplc Run HPLC-UV/MS Analysis on Suspect Solution check_color->check_hplc Yes / No analyze_peaks Analyze Chromatogram: - New peaks present? - Parent peak area decreased? check_hplc->analyze_peaks identify_pathway Identify Degradation Pathway analyze_peaks->identify_pathway Yes oxidation Oxidation Suspected (multiple peaks, color change) identify_pathway->oxidation Color change or complex peak profile hydrolysis Hydrolysis Suspected (typically a single, more polar peak) identify_pathway->hydrolysis No color change and polar peak appears remedy_ox remedy_ox remedy_hy oxidation->remedy_ox hydrolysis->remedy_hy

Caption: Troubleshooting workflow for diagnosing compound degradation.

Protocols & Best Practices for Maximizing Stability

Adherence to proper solution preparation is critical. Do not just list steps; understand the causality behind them.

Protocol 1: Preparation of a Stabilized Aqueous Stock Solution

This protocol is designed to minimize both oxidation and hydrolysis for routine aqueous experiments.

  • Select an Appropriate Buffer:

    • What: Choose a buffer system that maintains a pH between 6.0 and 6.8, such as a phosphate or citrate buffer.

    • Why: This pH range ensures the primary amine is protonated (R-NH3+), which electrostatically shields it from oxidation.[6] It is also a mild pH range that does not promote amide hydrolysis.[9][10]

  • Deoxygenate the Solvent:

    • What: Before adding the compound, sparge the buffer with an inert gas like argon or high-purity nitrogen for at least 15-20 minutes.

    • Why: This step removes dissolved oxygen, a primary reactant in the oxidative degradation pathway.[11]

  • Weigh and Dissolve the Compound:

    • What: Weigh the compound and dissolve it in the deoxygenated buffer to the desired concentration. If solubility is an issue, a small amount of a co-solvent like DMSO or ethanol (pre-deoxygenated) can be used before final dilution in the buffer.

    • Why: Performing this quickly minimizes the solution's re-exposure to atmospheric oxygen.

  • (Optional but Recommended) Add Stabilizers:

    • What: For maximum stability, consider adding an antioxidant or a metal chelator.

      • Antioxidant: Add a small molar excess of a reducing agent like L-ascorbic acid.

      • Chelator: Add EDTA to a final concentration of ~0.1 mM.

    • Why: Antioxidants act as sacrificial agents, reacting with free radicals and oxygen before they can damage your compound.[11][12] Metal chelators like EDTA sequester trace metal ions (e.g., Fe2+, Cu2+) that can catalyze oxidative reactions.[13]

  • Sterile Filter and Aliquot:

    • What: Filter the final solution through a 0.22 µm sterile filter into sterile, amber glass vials or cryovials. Fill the vials, leaving minimal headspace.

    • Why: Filtering removes particulates and potential microbial contamination. Amber vials protect the solution from light, preventing photodegradation.[3][14] Minimizing headspace reduces the amount of oxygen trapped in the vial.

  • Store Appropriately:

    • What: Store aliquots immediately at the recommended temperature. For short-term use (days to weeks), store at 2-8°C. For long-term storage (weeks to months), store at -20°C or -80°C.

    • Why: Low temperatures drastically slow the rate of all chemical reactions, including degradation.[15] Avoid repeated freeze-thaw cycles by creating single-use aliquots.

Table 1: Recommended Solvents and Storage Conditions
ParameterRecommendationRationale
Primary Solvent Deoxygenated Aqueous BufferWater is a common solvent, but requires careful formulation to prevent degradation.
pH (Aqueous) 6.0 - 6.8Protonates the primary amine, significantly reducing susceptibility to oxidation.[6]
Co-Solvents DMSO, Ethanol, AcetonitrileCan be used to aid initial dissolution. Aprotic solvents like DMSO are excellent for long-term storage of the primary stock at low temperatures as they lack the water needed for hydrolysis.
Additives Antioxidants (e.g., Ascorbic Acid), Chelators (e.g., EDTA)Scavenge oxygen/radicals and sequester catalytic metal ions to prevent oxidation.[11][13]
Storage Temp. 2-8°C (short-term) or -20°C / -80°C (long-term)Reduces the kinetic rate of all degradation reactions.[15]
Atmosphere Inert Gas (Argon or Nitrogen)Excludes atmospheric oxygen, a key driver of oxidation.[16]
Container Amber glass vials or cryovialsProtects against light-induced degradation and is inert.[17]

Technical Deep Dive: Primary Degradation Pathways

Understanding the underlying chemistry is key to prevention.

DegradationPathways cluster_oxidation Oxidation Pathway (Major Threat) cluster_hydrolysis Hydrolysis Pathway (Minor Threat) Compound 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide Primary Amine Amide Linkage Ox_Conditions Conditions: - O2 (Air) - Light (UV) - Metal Ions (Fe, Cu) - Neutral/Alkaline pH Compound:f0->Ox_Conditions Susceptible Site Hy_Conditions Compound:f1->Hy_Conditions Susceptible Site Ox_Products Products: - Imines - Aldehydes - Colored Polymers (Yellow/Brown Solution) Ox_Conditions->Ox_Products leads to Hy_Products Products: - 2-[4-(2-aminoethyl)phenyl]acetic acid - Dimethylamine Hy_Conditions->Hy_Products leads to

Caption: Primary degradation pathways for the target compound.

  • Oxidation of the Primary Amine: This is the most significant and rapid degradation route in solution. The phenylethylamine structure is prone to oxidation, which is a complex, multi-step radical process initiated by oxygen, light, or metal ions.[1][5][18] The resulting products are often colored, providing a visual cue of degradation. This pathway is heavily favored in neutral to alkaline conditions and is the primary reason for implementing pH control, using deoxygenated solvents, and storing solutions in the dark.[3][19]

  • Hydrolysis of the Amide Bond: The N,N-dimethylacetamide moiety is an amide. Amide bonds are robust but can be cleaved by water (hydrolysis) under forcing conditions.[9] For this specific tertiary amide, hydrolysis is generally slow and requires either strong acid (pH < 4) or strong base (pH > 10) combined with elevated temperatures.[20][21] Under typical experimental conditions (pH 6-8, room temperature), hydrolysis is not a significant concern for short-term experiments but can become relevant during long-term storage if pH is not properly controlled.

By understanding and mitigating these two chemical liabilities, you can ensure the integrity of your experiments and the reproducibility of your results.

References

  • Arkat USA. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
  • Arkat USA. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(vii), 101-112.
  • Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption: development of analytical.
  • ProQuest. (n.d.). A review of gas chromatographic techniques for identification of aqueous amine degradation products in carbonated environments.
  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
  • Heriot-Watt University. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption.
  • ResearchGate. (n.d.). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst.
  • National Institutes of Health. (n.d.). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. PMC.
  • Mirkhani, V., et al. (2009). Photodegradation of aromatic amines by Ag-Tio2 photocatalyst. Journal of the Iranian Chemical Society, 6(4).
  • Theodorou, V., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(vii), 101-112.
  • NC State University Libraries. (n.d.). 11.10 Chemistry of Amides.
  • Chemistry LibreTexts. (2022). 21.7: Chemistry of Amides.
  • ResearchGate. (n.d.). List of aromatic amines used in this study and the efficiency of their....
  • ACS Publications. (n.d.). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology.
  • Chemistry LibreTexts. (2021). 23.11: Oxidation of Amines.
  • Google Patents. (n.d.). US20120271026A1 - Inhibition of amine oxidation.
  • ResearchGate. (n.d.). Antioxidant action mechanisms of hindered amine stabilisers.
  • National Institutes of Health. (n.d.). Photocatalytic oxidation of aromatic amines using MnO2@g-C3N4. PMC.
  • Environmental Health and Safety. (n.d.). Chemical Storage Guidelines.
  • ResearchGate. (n.d.). Photochemistry of Aliphatic and Aromatic Amines.
  • National Institutes of Health. (n.d.). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. PMC.
  • ResearchGate. (2015). What is the influence of the pH on imine formation in a water solution?.
  • ResearchGate. (n.d.). Oxidation of primary, secondary and tertiary amines..
  • YouTube. (2021). Amine Oxidation by Nitrous Acid.
  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories.
  • Fluitec. (2021). Is Antioxidant Monitoring Necessary?.
  • ResearchGate. (n.d.). Mechanism of action of amine-type antioxidants at temperatures above 110 °C.
  • Nouryon. (n.d.). Best practice manual.
  • ACS Publications. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research.
  • National Institutes of Health. (2022). Impact of Solvent on the Thermal Stability of Amines. PMC.
  • OUCI. (n.d.). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives.
  • Wikipedia. (n.d.). Phenethylamine.
  • Ibis Scientific, LLC. (n.d.). The Impact of pH on Chemical Stability in Lab Experiments.
  • YouTube. (n.d.). How Does PH Affect Peptide Bonds?. Chemistry For Everyone.
  • PubMed Central. (n.d.). Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure.
  • Wikipedia. (n.d.). Dimethylacetamide.
  • American Chemical Society. (2023). N,N−Dimethylacetamide.

Sources

Troubleshooting unexpected side effects of 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide in animal models

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Disclaimer: The compound 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide is a novel chemical entity not extensively characterized in peer-reviewed literature. This guide is formulated based on established principles of preclinical research and the known pharmacology and toxicology of the N,N-dimethylacetamide (DMAc) moiety. All recommendations should be adapted to specific experimental contexts and institutional guidelines.

Introduction

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting unexpected side effects observed during in vivo studies with 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions, ensuring the integrity of your research and the welfare of your animal models.

The structure of this compound suggests a potential for biological activity stemming from the aminoethyl-phenyl group, while its pharmacokinetic and toxicological profile may be significantly influenced by the N,N-dimethylacetamide solvent head. This duality requires careful consideration during experimental design and interpretation.

Frequently Asked Questions (FAQs) - Proactive Guidance

This section addresses common questions to consider before initiating in vivo experiments to mitigate potential issues.

Q1: How should I determine the starting dose for my first in vivo experiment?

A: Establishing a safe and effective starting dose is paramount. For a novel compound, a systematic dose-range finding (DRF) study is essential.[1] The approach involves:

  • Literature Review: Search for data on compounds with similar structural motifs. While the full compound is novel, the aminoethyl-phenyl moiety is common in various bioactive molecules.

  • In Vitro Data: Use in vitro efficacy data (e.g., EC50 or IC50) as a rough guide. However, direct extrapolation to an in vivo dose is not recommended without further data.[1]

  • Dose Escalation Study: The most reliable method is a dose escalation study to determine the Maximum Tolerated Dose (MTD).[1] This involves administering progressively higher doses to different animal groups to identify a dose that elicits minimal, reversible adverse effects.

Q2: What potential metabolic pathways should I be aware of for this compound?

A: The N,N-dimethylacetamide (DMAc) portion of the molecule is known to be metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2E1, through a process of demethylation to N-methylacetamide (MMA).[2][3][4][5] This is critical because:

  • The metabolite, MMA, has a longer half-life than the parent DMAc and may accumulate, potentially contributing to toxicity.[3][5]

  • Repeated administration of DMAc can lead to the autoinduction of CYP2E1, which would increase its own clearance over time.[2][3][5] This could lead to variable plasma concentrations with chronic dosing.

The aminoethyl-phenyl portion will likely undergo separate metabolic processes (e.g., deamination, hydroxylation), which would need to be determined experimentally.

Q3: What are the known toxicities associated with the N,N-dimethylacetamide (DMAc) component?

A: DMAc is not inert. Published data indicates several potential target organs for toxicity, which you should proactively monitor:

  • Hepatotoxicity: The liver is a primary target. DMAc exposure can lead to elevated liver enzymes (ALT, AST) and, at high doses, hepatic necrosis.[3][5][6] This is thought to be related to the production of reactive oxygen species during its metabolism.[4]

  • Reproductive Toxicity: In male rats, DMAc has been shown to impair spermatogenesis, leading to reduced sperm count and motility, and ultimately, infertility.[7] Testicular changes have also been noted in other studies.[6]

  • Central Nervous System (CNS) Effects: At very high doses, DMAc can cause CNS effects, including depression, hallucinations, and delusions.[8] While these are observed at high concentrations, subtle behavioral changes should be monitored.

Troubleshooting Guide: Unexpected Side Effects

This section is designed to help you diagnose and resolve specific issues that may arise during your experiments.

Issue 1: Elevated Liver Enzymes (ALT/AST) or Jaundice

Q: We observed a significant, dose-dependent increase in serum ALT and AST levels 48 hours post-administration. What is the likely cause and what are our next steps?

A: Causality: This observation strongly suggests compound-induced hepatotoxicity. The DMAc moiety is a known hepatotoxin, likely metabolized by CYP2E1 into reactive intermediates that cause cellular damage.[4][5]

Troubleshooting Workflow:

  • Confirm the Finding: Repeat the experiment with a fresh compound preparation to rule out contamination. Include a vehicle-only control group to ensure the solvent is not the cause.

  • Histopathological Analysis: Euthanize a subset of animals from the affected and control groups. Collect liver tissue for H&E (hematoxylin and eosin) staining to look for evidence of necrosis, inflammation, or steatosis.

  • Metabolite Profiling: If possible, conduct a basic pharmacokinetic study to measure plasma concentrations of the parent compound and its potential primary metabolite, N-methylacetamide (MMA). An accumulation of MMA could be correlated with the observed toxicity.[3][5]

  • Dose Adjustment: Redesign the study with a lower starting dose, informed by the dose at which you first observed toxicity.

Issue 2: Unexpected Neurobehavioral Changes (Lethargy, Ataxia, or Hyper-excitability)

Q: Animals in our high-dose group are showing signs of lethargy and poor coordination (ataxia) within 2 hours of dosing. Our compound is not designed to be CNS-active. What should we investigate?

A: Causality: While your compound's primary target may not be in the CNS, off-target effects are common with novel entities.[9] Furthermore, high concentrations of DMAc itself can cause CNS depression.[8] The rapid onset suggests the parent molecule or a fast-forming metabolite is crossing the blood-brain barrier.

Troubleshooting Workflow:

  • Formal Behavioral Assessment: Implement a standardized behavioral scoring system (e.g., a modified Irwin screen) to quantify the observed effects across different dose groups and time points.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation: Collect blood samples at the time of peak behavioral effects and at a later time point when effects have subsided. Correlate the plasma concentration of the parent compound with the behavioral scores. This will help determine if the effect is tied to the Cmax.

  • Re-evaluate Dose: The dose may be too high, leading to off-target CNS saturation. Consider lowering the dose to a range where the intended therapeutic effect is observed without the CNS side effects.

Issue 3: High Variability in Efficacy or Toxicity Within a Dose Group

Q: We are seeing highly variable responses within the same treatment group. Some animals show a strong therapeutic effect, while others show none. What could be causing this?

A: Causality: High intra-group variability can undermine the statistical power of a study and points to issues with consistency.[1] Potential causes include:

  • Formulation Issues: The compound may not be fully solubilized or may be precipitating out of solution, leading to inconsistent dosing.

  • Inconsistent Administration: Variations in injection technique (e.g., speed, location for IP or SC injections) can alter absorption rates.

  • Metabolic Differences: Natural animal-to-animal variation in the expression of metabolic enzymes like CYP2E1 can lead to different rates of compound clearance.[1]

  • Researcher Bias: Unconscious bias in how animals are selected for groups or how outcomes are assessed can introduce variability.[10][11]

Troubleshooting Workflow:

  • Check Formulation: Before each administration, vortex the formulation thoroughly. Visually inspect it for any precipitate. Perform a solubility test to confirm the compound remains dissolved at the intended concentration and temperature.

  • Standardize Procedures (SOPs): Develop and strictly follow a Standard Operating Procedure for animal handling, dose preparation, and administration.[1]

  • Randomization and Blinding: Ensure that animals are randomly assigned to treatment groups and that the person administering the compound and assessing the outcome is blinded to the treatment allocation. This is a critical step to reduce experimental bias.[10][11]

Experimental Protocols
Protocol 1: Dose-Range Finding (DRF) and MTD Study
  • Animal Allocation: Assign animals (e.g., mice or rats) to at least 5 groups (n=3-5 per sex per group): a vehicle control and four escalating dose groups.

  • Dose Selection: Choose doses on a logarithmic scale (e.g., 1, 10, 100, 1000 mg/kg) to cover a wide range. The goal is to identify a no-observed-adverse-effect-level (NOAEL) and a dose with clear toxicity.

  • Administration: Administer the compound via the intended clinical route.

  • Monitoring: Observe animals for clinical signs of toxicity at 30 minutes, 1, 2, 4, and 24 hours post-dose, and then daily for 7-14 days. Monitor body weight, food/water intake, and any behavioral changes.

  • Endpoint: The Maximum Tolerated Dose (MTD) is defined as the highest dose that does not cause mortality or signs of toxicity that would prevent the animal from surviving a longer-term study.

Protocol 2: Basic Liver Function Monitoring
  • Baseline Sample: Before administering the compound, collect a small blood sample (e.g., via tail vein) from each animal to establish baseline levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).

  • Post-Dose Sampling: At selected time points after compound administration (e.g., 24, 48, and 72 hours), collect additional blood samples.

  • Analysis: Use a commercially available veterinary chemistry analyzer or ELISA kits to quantify serum ALT and AST levels.

  • Interpretation: Compare post-dose enzyme levels to the baseline for each animal and to the vehicle control group. A greater than 2-3 fold increase over baseline is typically considered a sign of potential liver injury.

Data Presentation

Table 1: Example Data Summary from a Dose-Range Finding Study

Dose Group (mg/kg)N (M/F)MortalityKey Clinical Signs ObservedMean Body Weight Change (Day 7 vs Day 0)
Vehicle Control5/50/10None+5.2%
105/50/10None+4.8%
1005/50/10Mild, transient lethargy at 2h+1.5%
3005/51/10Piloerection, significant lethargy-3.7%
10005/58/10Severe ataxia, prostration, hypothermiaN/A
Visualizations
Diagrams

cluster_0 Hypothetical Metabolic Pathway Compound 2-[4-(2-aminoethyl)phenyl]- N,N-dimethylacetamide Metabolite1 N-methylacetamide (MMA) Metabolite (from DMAc moiety) Compound->Metabolite1 CYP2E1 (Liver) Metabolite2 Other Metabolites (from phenyl-aminoethyl moiety) Compound->Metabolite2 Other P450s, Phase II Enzymes Excretion Renal/Biliary Excretion Metabolite1->Excretion Metabolite2->Excretion

Caption: Hypothetical metabolism of the compound.

Start Unexpected Side Effect Observed (e.g., Elevated ALT) Confirm 1. Confirm Finding - Re-run with fresh compound - Include vehicle control Start->Confirm Investigate 2. Investigate Mechanism - Histopathology - PK/PD analysis - Metabolite profiling Confirm->Investigate Hypothesis Formulate Hypothesis (e.g., 'Toxicity is due to MMA accumulation') Investigate->Hypothesis Action 3. Mitigate & Redesign - Lower dose - Change dosing frequency - Select different species? Hypothesis->Action End Refined, Validated Protocol Action->End cluster_workflow Dose-Range Finding Experimental Workflow A 1. Animal Acclimation & Baseline Measurements B 2. Randomization into Dose Groups (Vehicle, Low, Mid, High) A->B C 3. Compound Administration B->C D 4. Intensive Monitoring (0-24 hours) Clinical Signs, Behavior C->D E 5. Daily Monitoring (Days 2-14) Body Weight, General Health D->E F 6. Data Analysis Determine NOAEL & MTD E->F

Caption: Workflow for a dose-range finding study.

References
  • University of Mississippi. (n.d.). Guideline for the Use of Novel Compound in Animals. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). NDA 20-954 - DMA. Retrieved from [Link]

  • Kennedy, G. L. (2001). Acute and subchronic toxicity of dimethylformamide and dimethylacetamide following various routes of administration. PubMed. Retrieved from [Link]

  • Al-Jefri, A., et al. (2025). Pharmacokinetics and Toxicity of Dimethylacetamide and Its Metabolite in Pediatric Patients Treated With High Dose Intravenous Busulphan. Clinical and Translational Science. Retrieved from [Link]

  • Hempe, G., et al. (2007). Cytotoxicity of dimethylacetamide and pharmacokinetics in children receiving intravenous busulfan. PubMed. Retrieved from [Link]

  • Al-Jefri, A., et al. (2024). Pharmacokinetics and Toxicity of Dimethylacetamide and Its Metabolite in Pediatric Patients Treated With High Dose Intravenous Busulphan. PubMed. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). n n dimethylacetamide – Knowledge and References. Retrieved from [Link]

  • Al-Jefri, A., et al. (2024). Pharmacokinetics and Toxicity of Dimethylacetamide and Its Metabolite in Pediatric Patients Treated With High Dose Intravenous Busulphan. Clinical and Translational Science. Retrieved from [Link]

  • Das, A., et al. (2020). N, N-Dimethylacetamide, an FDA approved excipient, acts post-meiotically to impair spermatogenesis and cause infertility in rats. ResearchGate. Retrieved from [Link]

  • ChemBK. (n.d.). N,N-Dimethylacetamide. Retrieved from [Link]

  • American Chemical Society. (2023). N,N−Dimethylacetamide. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethylacetamide. Retrieved from [Link]

  • Palmer, G. C., et al. (1995). Neuroprotective actions of 2-amino-N-(1,2-diphenylethyl)-acetamide hydrochloride (FPL 13950) in animal models of hypoxia and global ischemia. PubMed. Retrieved from [Link]

  • Evano, G. (2018). Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. MDPI. Retrieved from [Link]

  • ScienceDirect. (n.d.). Identifying novel drug targets with computational precision. Retrieved from [Link]

  • Google Patents. (n.d.). KR100313669B1 - Process for preparing N,N- dimethylacetamide.
  • Science|Business. (n.d.). Animal tests aren't working. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). General Principles of Preclinical Study Design. Retrieved from [Link]

  • Google Patents. (n.d.). CN103408447A - Process for synthesizing flutamide.

Sources

Technical Support Center: Troubleshooting Cell Viability with 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide (hereafter referred to as A4P-DMA). This guide is designed for researchers, scientists, and drug development professionals encountering cell viability challenges during their experiments. As A4P-DMA is a novel investigational compound, unexpected cellular responses are part of the discovery process. This document provides a structured troubleshooting framework, moving from common experimental variables to deeper mechanistic inquiries, to help you diagnose and resolve these issues with scientific rigor.

Section 1: First-Line Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses the most common issues that can lead to inconsistent or unexpected cytotoxicity. Before exploring complex biological mechanisms, it is crucial to validate the fundamental parameters of your experimental setup.

Q1: I observed significant cell death at concentrations where I expected to see a specific biological effect. What are the very first things I should check?

This is a common and important observation. The first step is to rule out systemic experimental artifacts before concluding that the effect is due to on-target toxicity. We recommend a systematic check of the following variables:

ParameterAction Item & Rationale
Vehicle Control Run a parallel experiment treating cells with the highest concentration of the vehicle (e.g., DMSO) used to dissolve A4P-DMA. Rationale: The solvent itself can be toxic at certain concentrations, and this control is essential to isolate the effect of the compound from the effect of the solvent.[1][2]
Compound Solubility Visually inspect the media in your treatment wells under a microscope after adding A4P-DMA. Look for precipitates or crystals. Rationale: Poor solubility leads to an unknown and inconsistent effective concentration. Precipitates can also cause physical stress to cells and interfere with plate reader optics.[3][4]
Calculation Verification Double-check all calculations for serial dilutions and stock solution preparation. Rationale: Simple mathematical errors are a frequent source of concentration-related discrepancies.
Cell Health & Density Ensure your untreated control cells are healthy, in the logarithmic growth phase, and plated at an optimal, consistent density. Rationale: Over-confluent or stressed cells are more susceptible to chemical insults, leading to exaggerated cytotoxicity.[3][5]

Q2: I'm using DMSO to dissolve A4P-DMA. How can I be sure it's not causing the cytotoxicity?

DMSO is a standard solvent but is known to cause cellular stress and cytotoxicity at higher concentrations.[1][6]

  • Best Practice: The final concentration of DMSO in your cell culture medium should ideally be kept below 0.5%, and absolutely should not exceed 1%.[2][3]

  • Troubleshooting Step: Perform a dose-response experiment with only the DMSO vehicle, ranging from your lowest to your highest concentration (e.g., 0.01% to 2.0%). This will establish the precise toxicity threshold for your specific cell line.

Q3: My compound appears to be precipitating in the culture medium. What can I do to improve solubility?

Compound precipitation is a critical issue that compromises data reliability.

  • Confirm Maximum Solubility: First, determine the maximum solubility of A4P-DMA in your specific culture medium. This may be lower than its solubility in pure DMSO or water.

  • Modify Preparation Protocol:

    • Pre-warm the Medium: Gently warm the culture medium to 37°C before adding the compound stock solution.

    • Add Stock to Medium Slowly: Add the A4P-DMA stock solution drop-wise to the pre-warmed medium while gently vortexing to facilitate rapid dispersion.

    • Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can promote precipitation. Aliquot your stock solution upon preparation.

  • Consider Serum Interactions: Components in serum can bind to small molecules, affecting their solubility and bioavailability.[7][8] You may need to assess solubility in both serum-containing and serum-free media.

Q4: My results are highly variable from one experiment to the next. What could be causing this inconsistency?

Reproducibility is key. Inconsistency often points to subtle variations in cell culture and handling.

  • Cell Passage Number: Use cells within a consistent and narrow range of passage numbers. High-passage cells can undergo phenotypic and metabolic drift.

  • Seeding Density: Ensure cells are seeded at the exact same density for every experiment. A slight difference in starting cell number can significantly alter the outcome of a viability assay.[3]

  • Reagent Preparation: Prepare fresh dilutions of A4P-DMA for each experiment from a validated stock solution.

  • Plate Edge Effects: Evaporation from wells on the outer edges of a 96-well plate can concentrate the compound and affect cell growth. Avoid using the outermost wells for critical measurements or ensure they are filled with sterile PBS to maintain humidity.

// Failure loops check_controls -> fix_controls [label="No", style=dashed]; fix_controls [label="Action: Run Solvent Toxicity Curve\n& Optimize Cell Health", shape=note, fillcolor="#FBBC05"]; fix_controls -> check_controls [style=dashed];

check_compound -> fix_compound [label="No", style=dashed]; fix_compound [label="Action: Test Solubility\n& Verify Calculations", shape=note, fillcolor="#FBBC05"]; fix_compound -> check_compound [style=dashed];

check_culture -> fix_culture [label="No", style=dashed]; fix_culture [label="Action: Optimize Seeding Density\n& Standardize Passage", shape=note, fillcolor="#FBBC05"]; fix_culture -> check_culture [style=dashed]; }

Caption: Simplified overview of major caspase activation pathways in apoptosis.

Q8: The observed cytotoxicity does not seem related to my intended target. Could this be an off-target effect?

It is very common for small molecule inhibitors to have unintended, or "off-target," effects that can be responsible for the observed phenotype, including cytotoxicity. T[9][10][11][12]he structure of A4P-DMA contains an N,N-dimethylacetamide moiety. N,N-dimethylacetamide (DMAc) as a solvent is known to be metabolized by cytochrome P450 enzymes, which can lead to the production of reactive oxygen species (ROS) and subsequent cellular damage. I[13][14]t is plausible that A4P-DMA or its metabolites could induce similar off-target toxicity.

  • Definitive Test: The gold standard for confirming an on-target effect is to use a cell line where the intended target has been knocked out (e.g., via CRISPR/Cas9). If A4P-DMA is still cytotoxic in these knockout cells, the effect is unequivocally off-target. *[12] Screening Approaches: If a knockout model is not available, consider broader screening approaches such as commercially available kinase profiling panels or proteomic methods to identify potential off-target binding partners.

Section 3: Advanced Protocols & Methodologies

Here we provide standardized, step-by-step protocols for key experiments discussed in this guide.

Protocol 1: Determining IC50 using an XTT Cell Viability Assay

This protocol establishes the concentration of A4P-DMA that inhibits cell viability by 50% (IC50).

Materials:

  • 96-well flat-bottom cell culture plates

  • Your cell line of interest

  • Complete culture medium

  • A4P-DMA stock solution (e.g., 10 mM in DMSO)

  • XTT assay kit (containing XTT reagent and activation solution)

  • Microplate reader capable of measuring absorbance at ~450 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density in 100 µL of medium. Incubate for 24 hours to allow for attachment.

  • Compound Dilution: Prepare serial dilutions of A4P-DMA in complete culture medium. A common approach is a 1:3 or 1:5 serial dilution series across 8-10 concentrations. Remember to prepare a vehicle control (medium with the highest DMSO concentration) and an untreated control (medium only).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).

  • XTT Reagent Preparation: Shortly before the end of the incubation, prepare the XTT labeling mixture according to the manufacturer's protocol (e.g., mix activation reagent with XTT reagent).

  • Assay Development: Add 50 µL of the prepared XTT mixture to each well.

  • Final Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Measurement: Measure the absorbance at 450-500 nm, using a reference wavelength of ~660 nm to correct for background. 9[15]. Data Analysis: Convert absorbance values to percent viability relative to the untreated control. Plot the percent viability against the log of the A4P-DMA concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

dot

IC50_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed_cells 1. Seed Cells in 96-well Plate prep_dilutions 2. Prepare Serial Dilutions of A4P-DMA seed_cells->prep_dilutions treat_cells 3. Treat Cells (e.g., 48 hours) prep_dilutions->treat_cells add_xtt 4. Add XTT Reagent treat_cells->add_xtt read_plate 5. Read Absorbance add_xtt->read_plate calc_viability 6. Calculate % Viability read_plate->calc_viability plot_curve 7. Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 8. Calculate IC50 plot_curve->calc_ic50

Caption: Experimental workflow for IC50 determination using an XTT assay.

Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis Detection

This luminescent assay measures the activity of caspases-3 and -7, key biomarkers of apoptosis.

Materials:

  • White-walled 96-well plates suitable for luminescence

  • Your cell line and complete culture medium

  • A4P-DMA and appropriate controls (e.g., staurosporine as a positive control)

  • Caspase-Glo® 3/7 Assay System

  • Luminometer

Procedure:

  • Plate Setup: Seed cells in a white-walled 96-well plate at your optimized density in 50 µL of medium. Include wells for "no-cell" background controls.

  • Cell Treatment: Prepare and add 50 µL of A4P-DMA dilutions, vehicle control, and positive control to the cells.

  • Incubation: Incubate for the desired treatment period (typically 6-24 hours for apoptosis assays).

  • Reagent Equilibration: Allow the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature before use.

  • Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well. Mix gently by orbital shaking for 1 minute.

  • Incubation: Incubate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Subtract the average "no-cell" background from all experimental readings. Plot the relative light units (RLU) for each treatment condition. An increase in luminescence compared to the vehicle control indicates activation of caspases-3 and -7.

References
  • Salvesen, G. S. (2003). Caspase-activation pathways in apoptosis and immunity. Immunological Reviews, 193(1), 10-21.
  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
  • R&D Systems.
  • Li, H., & Yuan, J. (1999). Biochemical Pathways of Caspase Activation During Apoptosis. Annual Review of Pharmacology and Toxicology, 39, 655-689.
  • Reed, J. C. (2000). Caspase Activation Pathways: an Overview. In Holland-Frei Cancer Medicine. 6th edition. BC Decker.
  • Salvesen, G. S. (2003). Caspase‐activation pathways in apoptosis and immunity. Immunological Reviews, 193, 10-21.
  • Al-Osta, M. A., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 819.
  • BroadPharm. (2022). Protocol for Cell Viability Assays. BroadPharm.
  • BenchChem. (2025). Application Notes and Protocols for Cell Viability Assays: MTT and XTT. BenchChem.
  • Okada, K. (2009). Encountering unpredicted off-target effects of pharmacological inhibitors. The Journal of Biochemistry, 146(2), 155-158.
  • BenchChem. (2025). Technical Support Center: Investigating Off-Target Effects of Novel Small Molecule Inhibitors. BenchChem.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays. BenchChem.
  • Thermo Fisher Scientific. CyQUANT XTT and MTT Assays for Cell Viability. Thermo Fisher Scientific.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Abcam. Cell viability assays. Abcam.
  • Holst, B., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 68(5), 1837-1845.
  • Ghanemi, A. (2014). Cell cultures in drug development: Applications, challenges and limitations. Saudi Pharmaceutical Journal, 22(4), 285-289.
  • News-Medical.Net. (2024). Culture techniques for drug discovery and therapeutics. News-Medical.Net.
  • Bitesize Bio. (2024). How to Optimize Cell Culture Conditions With The Right Reagents. Bitesize Bio.
  • ResearchGate. (2025). Considerations regarding use of solvents in in vitro cell based assays.
  • Kholodenko, B. N. (2015). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. FEBS Letters, 589(15), 1754-1759.
  • The Lifesciences Magazine. (2024). 5 Key Parameters In Cell Culture Optimization: Techniques. The Lifesciences Magazine.
  • U.S. National Library of Medicine. (2021). Evaluation of the Effects of Solvents Used in the Fabrication of Microfluidic Devices on Cell Cultures.
  • ResearchGate. (2019). Figure 4. Cell viability (%) detected after treatment of solvents with...
  • Liptak, M. D., & Lunte, S. M. (2015). Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. Future Medicinal Chemistry, 7(12), 1545-1552.
  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting.
  • Hage, D. S. (2012). CHARACTERIZATION OF DRUG INTERACTIONS WITH SERUM PROTEINS BY USING HIGH-PERFORMANCE AFFINITY CHROMATOGRAPHY. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 907, 2-14.
  • ResearchGate. (2017). Is it possible to translate the serum concentration of a drug to a cell culture model?.
  • Anguizola, J., et al. (2013). Analysis of Stereoselective Drug Interactions with Serum Proteins by High-Performance Affinity Chromatography: A Historical Perspective. Journal of analytical methods in chemistry, 2013, 487353.
  • BenchChem. (2025). Cell viability assay issues with Ret-IN-3. BenchChem.
  • Taylor & Francis Online. (n.d.). n n dimethylacetamide – Knowledge and References. Taylor & Francis.
  • Hassan, M., et al. (2016). Pharmacokinetics and Toxicity of Dimethylacetamide and Its Metabolite in Pediatric Patients Treated With High Dose Intravenous Busulphan. Basic & clinical pharmacology & toxicology, 119(4), 394-401.

Sources

Technical Support Center: Troubleshooting Non-Specific Binding of 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for addressing challenges related to the non-specific binding of 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide in various assays. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues leading to high background signals and unreliable data. As Senior Application Scientists, we provide in-depth, field-proven insights to ensure the integrity of your experimental results.

Understanding the Culprit: 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide

Before diving into troubleshooting, it's crucial to understand the physicochemical properties of 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide that may contribute to non-specific binding.

Structural Features and Potential for Non-Specific Interactions:

  • Hydrophobic Phenyl Ring: The core phenyl ring structure is hydrophobic and can participate in non-specific hydrophobic interactions with assay components, such as plastic surfaces of microplates or hydrophobic regions of proteins.[1][2][3]

  • Primary Amine Group: The terminal aminoethyl group has a primary amine that will be protonated and positively charged at physiological pH. This positive charge can lead to electrostatic interactions with negatively charged surfaces or biomolecules.[4][5]

  • Amide Group: The N,N-dimethylacetamide moiety contains an amide group which can act as a hydrogen bond donor and acceptor, potentially contributing to non-specific interactions.[6]

These structural characteristics make this compound susceptible to multiple modes of non-specific binding, which can manifest as high background, false positives, or poor reproducibility in your assays.[4][7]

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding non-specific binding of small molecules like 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide.

Q1: What is non-specific binding and why is it a problem?

A1: Non-specific binding refers to the interaction of a compound with unintended targets in an assay system.[7][8] This can include binding to the surfaces of your assay plates, blocking proteins, or other macromolecules not under investigation.[9][10] It is a significant problem because it generates a high background signal, which can mask the true specific signal from your target of interest, leading to inaccurate and unreliable data.[11][12]

Q2: My assay is showing high background noise. Could 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide be the cause?

A2: Yes, it is a likely contributor. Due to its hydrophobic and charged nature, 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide can adhere to various surfaces and proteins in your assay, leading to elevated background signals.[1][4][13]

Q3: What are the primary drivers of non-specific binding for this compound?

A3: The two main drivers are hydrophobic interactions and electrostatic interactions.[4][14] The phenyl ring contributes to hydrophobic binding, while the protonated amine group can lead to electrostatic attraction to negatively charged surfaces or molecules.[1][5]

Troubleshooting Guides

This section provides detailed, step-by-step guidance to methodically troubleshoot and mitigate non-specific binding issues with 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide.

Guide 1: Optimizing Your Assay Buffer

The composition of your assay buffer is a critical first line of defense against non-specific binding.

Q: How can I modify my buffer to reduce non-specific binding?

A: You can strategically adjust several buffer components:

  • Increase Ionic Strength: Adding neutral salts like NaCl to your buffer can help to disrupt electrostatic interactions.[15][16] The salt ions shield charges on both your compound and potential non-specific binding sites, thereby reducing their attraction.[15] Start by testing a range of NaCl concentrations (e.g., 50 mM, 100 mM, 150 mM).

  • Adjust pH: The pH of your buffer determines the charge state of your compound and interacting surfaces.[2][17] The primary amine on your compound will be protonated at neutral and acidic pH. Depending on the nature of the non-specific interaction, shifting the pH away from the isoelectric point of interacting proteins might reduce binding.[15] However, be mindful that pH changes can also affect your specific binding interaction.[18][19]

  • Add a Non-ionic Detergent: Including a mild, non-ionic detergent like Tween-20 or Triton X-100 at a low concentration (typically 0.01-0.1%) can effectively disrupt non-specific hydrophobic interactions.[2][15][20] These detergents will compete for hydrophobic binding sites on surfaces and can also prevent your compound from aggregating.

  • Incorporate a Blocking Protein: Bovine Serum Albumin (BSA) is a commonly used blocking agent that can be added to your assay buffer (typically at 0.1-2%).[12][21][22] BSA will adsorb to non-specific binding sites on your assay plate and other surfaces, making them unavailable to your compound.[10][23] It is important to use a high-quality BSA preparation, as some can contain impurities that may interfere with your assay.[21]

Workflow for Buffer Optimization

cluster_0 Buffer Optimization Workflow Start High Non-Specific Binding Detected Adjust_Ionic Test Increasing Ionic Strength (e.g., 50-200 mM NaCl) Start->Adjust_Ionic Add_Detergent Incorporate Non-ionic Detergent (e.g., 0.05% Tween-20) Adjust_Ionic->Add_Detergent Add_Protein Add Blocking Protein (e.g., 0.1-1% BSA) Add_Detergent->Add_Protein Adjust_pH Systematically Vary pH (e.g., 6.5, 7.4, 8.0) Add_Protein->Adjust_pH Evaluate Evaluate Signal-to-Background Ratio Adjust_pH->Evaluate

Caption: A systematic approach to optimizing assay buffer components to minimize non-specific binding.

Guide 2: Enhancing Blocking and Washing Steps

Insufficient blocking and washing are common culprits for high background.[11][24]

Q: My background is still high after buffer optimization. What should I try next?

A: Focus on your blocking and washing protocols:

  • Optimize the Blocking Step:

    • Choice of Blocking Agent: While BSA is common, other options like non-fat dry milk (for some applications), casein, or commercially available synthetic blockers may be more effective.[12][25]

    • Concentration and Incubation Time: Increase the concentration of your blocking agent (e.g., from 1% to 3% BSA) or extend the incubation time (e.g., from 1 hour to overnight at 4°C).[11] This ensures maximum saturation of non-specific sites.

  • Improve Washing Efficiency:

    • Increase Wash Cycles: Increase the number of wash steps (e.g., from 3 to 5 cycles).[24][26]

    • Increase Wash Volume: Ensure you are using a sufficient volume of wash buffer to completely cover the well surface (e.g., at least 300 µL for a 96-well plate).[24]

    • Add a Soak Time: Introduce a short incubation or "soak" step (30-60 seconds) during each wash to help dislodge non-specifically bound molecules.[26]

    • Detergent in Wash Buffer: Always include a non-ionic detergent like Tween-20 (0.05%) in your wash buffer to aid in the removal of non-specifically bound compound.[27]

Experimental Protocol: Enhanced Blocking and Washing for a 96-Well Plate Assay

  • Blocking:

    • Prepare a fresh blocking buffer (e.g., PBS with 3% BSA and 0.05% Tween-20).

    • Add 300 µL of blocking buffer to each well.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Washing:

    • Aspirate the blocking buffer.

    • Add 300 µL of wash buffer (e.g., PBS with 0.05% Tween-20).

    • Allow the plate to soak for 60 seconds.

    • Aspirate the wash buffer.

    • Repeat the wash and soak steps for a total of 5 cycles.

    • After the final wash, invert the plate and tap it firmly on a clean paper towel to remove any residual buffer.

Guide 3: Investigating Assay Components and Plate Types

Sometimes, the source of non-specific binding lies within the fundamental components of your assay.

Q: I've optimized my buffers and protocols, but the problem persists. What other factors should I consider?

A: It's time to look at your assay plates and other reagents:

  • Plate Surface Chemistry: Standard polystyrene plates can be quite hydrophobic.[20] Consider testing plates with different surface treatments, such as low-binding plates or plates with hydrophilic surfaces, which may reduce the hydrophobic interactions of your compound.

  • Cross-Reactivity of Reagents: In immunoassays, ensure that your antibodies are not cross-reacting with other components in the assay.[7][11] This is a form of non-specific binding that can be addressed by using highly cross-adsorbed secondary antibodies or switching to a different antibody pair.[28]

  • Purity of the Compound: Ensure that the 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide you are using is of high purity. Impurities could be the source of non-specific binding.

Mechanisms of Non-Specific Binding

cluster_1 Drivers of Non-Specific Binding Compound 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide Hydrophobic Hydrophobic Interactions (Phenyl Ring) Compound->Hydrophobic drives Electrostatic Electrostatic Interactions (Protonated Amine) Compound->Electrostatic drives Surface Assay Surface (e.g., Polystyrene Plate) Hydrophobic->Surface binds to Protein Non-Target Proteins (e.g., Blocking Agents, Serum Proteins) Hydrophobic->Protein binds to Electrostatic->Surface attracts to (if surface is charged) Electrostatic->Protein attracts to (if protein is charged)

Sources

Refining the reaction conditions for the synthesis of 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the synthesis of 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into refining this multi-step synthesis. We will move beyond simple protocols to explore the causality behind experimental choices, helping you troubleshoot common issues and optimize your reaction conditions for higher yield and purity.

This document is structured as a series of frequently asked questions (FAQs) addressing specific challenges you may encounter, particularly concerning the critical final step: the reduction of a nitrogen-containing precursor to the target primary amine.

Section 1: Troubleshooting the Reduction of a Nitrile Precursor

A common and efficient synthetic route involves the reduction of a nitrile intermediate, such as 2-[4-(cyanomethyl)phenyl]-N,N-dimethylacetamide. While catalytic hydrogenation is a powerful tool, it is often plagued by selectivity issues.[1]

FAQ 1.1: My nitrile reduction is producing significant amounts of secondary and tertiary amines, lowering the yield of my desired primary amine. Why is this happening and how can I stop it?

Root Cause Analysis:

The formation of secondary and tertiary amine impurities is the most common side reaction during nitrile hydrogenation.[1][2] This occurs because the primary amine product can react with the intermediate imine formed during the reduction process.[3]

  • Initial Reduction: The nitrile is reduced to a highly reactive imine intermediate.

  • Side Reaction: The desired primary amine product, being nucleophilic, attacks this imine intermediate.

  • Byproduct Formation: This reaction leads to the formation of a secondary amine after elimination of ammonia and further reduction. This secondary amine can then react again to form a tertiary amine.

Visualization of Desired vs. Undesired Pathways

G cluster_main Desired Pathway: Primary Amine Synthesis cluster_side Side Reaction Pathway: Impurity Formation Nitrile R-C≡N Imine R-CH=NH (Imine Intermediate) Nitrile->Imine +H₂ PrimaryAmine R-CH₂-NH₂ (Primary Amine - Product) Imine->PrimaryAmine +H₂ Imine_side R-CH=NH (Imine Intermediate) Dimer Intermediate Adduct Imine_side->Dimer PrimaryAmine_reactant R-CH₂-NH₂ (Product as Reactant) PrimaryAmine_reactant->Dimer Nucleophilic Attack SecondaryAmine (R-CH₂)₂NH (Secondary Amine) Dimer->SecondaryAmine -NH₃, +2H₂

Caption: Reaction pathways during nitrile reduction.

Solution: Suppressing Side Reactions

The key is to prevent the primary amine product from reacting with the imine intermediate. This can be achieved by:

  • Adding Ammonia: Introducing ammonia (often as a solution in the alcohol solvent, e.g., ammoniacal ethanol) into the reaction mixture shifts the equilibrium away from the side reaction.[4] The high concentration of ammonia outcompetes the primary amine product in reacting with the imine.

  • Using Acidic Conditions: In some cases, performing the hydrogenation in the presence of an acid can protonate the primary amine product, rendering it non-nucleophilic and preventing it from attacking the imine intermediate.

FAQ 1.2: Which reducing agent and conditions are best for converting my nitrile to a primary amine?

The choice of reagent is critical and depends on available equipment, scale, and tolerance for other functional groups.

Reagent/CatalystTypical Conditions & SolventsAdvantagesDisadvantages & Troubleshooting
H₂ / Raney Nickel 2-10 bar H₂, 25-80 °C. Methanol or Ethanol, often with NH₃ added.Cost-effective, highly active.[3][4]Pyrophoric; must be handled wet. Can be poisoned by sulfur. Selectivity can be an issue without additives.
H₂ / Palladium on Carbon (Pd/C) 2-10 bar H₂, 25-60 °C. Alcohols, THF, EtOAc.Generally good activity, less pyrophoric than Raney Ni.Prone to forming secondary/tertiary amines without additives.[4] Can dehalogenate aryl halides.
Lithium Aluminum Hydride (LiAlH₄) Anhydrous Ether or THF, 0 °C to reflux. Followed by aqueous workup.Powerful, rapid, and highly effective for small-scale synthesis.[4][5][6]Highly reactive with water and protic solvents (violent). Reduces many other functional groups (amides, esters, etc.). Requires strict anhydrous conditions.
Borane (BH₃·THF or BH₃·SMe₂) Anhydrous THF, often requires heating.[4]Milder than LiAlH₄, offers different selectivity.BH₃·SMe₂ has an unpleasant odor. BH₃·THF can decompose above 35°C.[4]

Recommended Protocol: Catalytic Hydrogenation with Raney Nickel

This method is often preferred for its balance of reactivity, cost, and scalability when optimized.

  • Catalyst Preparation: In a fume hood, carefully wash the commercial Raney Nickel catalyst (supplied as a slurry in water) with the reaction solvent (e.g., ammoniacal ethanol) to remove water. Caution: Raney Nickel is pyrophoric and must not be allowed to dry.

  • Reaction Setup: To a suitable hydrogenation vessel, add the nitrile precursor (1 eq.) dissolved in ammoniacal ethanol (7 N solution is commercially available or can be prepared).

  • Catalyst Addition: Under an inert atmosphere (e.g., Argon or Nitrogen), add the washed Raney Nickel catalyst (typically 5-10 wt% of the nitrile).

  • Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 5 bar). Stir the reaction vigorously at room temperature or with gentle heating (e.g., 40-50 °C).

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots via TLC or LC-MS.

  • Workup: Once complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The Celite pad with the catalyst may be pyrophoric and should be quenched with water before disposal.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude primary amine, which can be purified further.

Section 2: Troubleshooting the Reduction of an Aromatic Nitro Precursor

An alternative synthetic route involves the reduction of an aromatic nitro group, for example, starting from 2-(4-nitrophenyl)-N,N-dimethylacetamide. This is a fundamental transformation, but achieving clean conversion requires careful selection of reagents to avoid undesired intermediates.

FAQ 2.1: My nitro group reduction is sluggish, or I'm isolating side products like hydroxylamines or azo compounds. What's going wrong?

Root Cause Analysis:

The reduction of an aromatic nitro group (Ar-NO₂) to an amine (Ar-NH₂) is a stepwise process that proceeds through nitroso (Ar-NO) and hydroxylamine (Ar-NHOH) intermediates. Incomplete reduction can lead to the accumulation of these intermediates. Furthermore, these intermediates can react with each other, especially under certain pH conditions, to form dimeric species like azoxy (Ar-N=N(O)-Ar) and azo (Ar-N=N-Ar) compounds.[7][8]

Visualization of Nitro Reduction Pathway and Side Products

G NO2 Ar-NO₂ (Nitro) NO Ar-NO (Nitroso) NO2->NO +2e⁻, +2H⁺ NHOH Ar-NHOH (Hydroxylamine) NO->NHOH NH2 Ar-NH₂ (Amine - Product) NHOH->NH2 +2e⁻, +2H⁺ Azo Ar-N=N-Ar (Azo Impurity) NHOH->Azo + Ar-NO - H₂O

Caption: Key intermediates and side products in nitro group reduction.

Solution: Choosing the Right Reduction Method

Different reducing agents have different propensities for forming side products.

Reagent/CatalystTypical ConditionsSelectivity & AdvantagesDisadvantages & Considerations
H₂ / Pd/C or PtO₂ 1-5 bar H₂, RT. Methanol, Ethanol, EtOAc.Very clean and high-yielding. Often the method of choice.[7] Tolerates many other functional groups.May reduce other groups (e.g., alkenes, alkynes, benzyl ethers).
Iron (Fe) / Acid Fe powder, HCl or Acetic Acid in Ethanol/Water. Reflux.Inexpensive, reliable, and tolerant of many reducible groups (e.g., esters, amides).[7][9]Requires stoichiometric amounts of metal, leading to significant waste. Workup can be cumbersome.
Tin(II) Chloride (SnCl₂) SnCl₂·2H₂O in Ethanol or concentrated HCl.Mild conditions, good for substrates sensitive to catalytic hydrogenation.[7]Generates tin waste, which can be difficult to remove during workup.
Sodium Hydrosulfite (Na₂S₂O₄) Aqueous or biphasic systems.Useful for selective reduction of one nitro group in the presence of another.Generally not as effective for complete reduction to the amine compared to other methods.

For your target molecule, catalytic hydrogenation with Pd/C is highly recommended due to its efficiency, clean conversion, and simple workup.

Section 3: General Purification of the Final Amine Product
FAQ 3.1: What is the most effective way to purify the final 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide product from unreacted starting material and non-basic side products?

Solution: Acid-Base Extraction

The primary amine in your target compound is basic, which provides a powerful and straightforward method for purification. An acid-base extraction allows you to separate your basic product from any neutral or acidic impurities.[10]

Protocol: Purification via Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidic Wash (Extraction of Product): Transfer the organic solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1 M HCl). The basic amine will be protonated (R-NH₃⁺Cl⁻) and move into the aqueous layer. Neutral impurities will remain in the organic layer.

  • Separation: Separate the two layers. Discard the organic layer containing the impurities.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH or saturated NaHCO₃) until the solution is basic (pH > 10). This deprotonates the amine, causing the neutral product to precipitate or form an oil.

  • Back-Extraction: Extract the now-basic aqueous layer with fresh organic solvent (EtOAc or DCM). The purified amine product will move back into the organic layer.

  • Final Wash & Dry: Wash the organic layer with brine to remove residual water, then dry it over an anhydrous salt like Na₂SO₄ or MgSO₄.

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the purified product.

Visualization of the Extraction Workflow

G Start Crude Mixture in Organic Solvent (Product + Impurities) AddAcid Add 1M HCl (aq) Shake & Separate Start->AddAcid Organic1 Organic Layer (Neutral Impurities) AddAcid->Organic1 Discard Aqueous1 Aqueous Layer (Protonated Product: R-NH₃⁺) AddAcid->Aqueous1 AddBase Add NaOH (aq) until pH > 10 Aqueous1->AddBase AddOrganic Add Organic Solvent Shake & Separate AddBase->AddOrganic Aqueous2 Aqueous Layer (Salts) AddOrganic->Aqueous2 Discard Organic2 Organic Layer (Purified Product: R-NH₂) AddOrganic->Organic2

Caption: Workflow for purification by acid-base extraction.

For higher purity, column chromatography using silica gel (often pre-treated with a small amount of triethylamine in the eluent to prevent streaking) or basic alumina can be employed.[11] Reversed-phase (C18) chromatography is also a viable option for polar amines.[11]

References
  • Bandi, V., et al. (2014). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ACS Sustainable Chemistry & Engineering. [Link]

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  • Lundberg, H., et al. (2014). Catalytic amide formation from non-activated carboxylic acids and amines. Chemical Society Reviews. [Link]

  • Chemistry Stack Exchange. (2020). Purification of primary amines using Schiff base immobilization. User Discussion. [Link]

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  • Glado, S., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Encyclopedia Article. [Link]

  • ResearchGate. (n.d.). Illustration of standard primary amine purification strategies. Scientific Figure. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Technical Overview. [Link]

  • Sukhorukov, A. Y., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. [Link]

  • Török, B., et al. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering. [Link]

  • Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link]

  • Shimizu, R., et al. (2017). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. ChemistryOpen. [Link]

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Technical Support Center: Synthesis of 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during the synthesis of this molecule. Our focus is on practical, field-proven insights to help you minimize byproduct formation and optimize your reaction outcomes.

Structure of this Guide

This guide is structured in a question-and-answer format to directly address specific issues you may encounter. We will dissect the synthesis into its logical stages, from the preparation of key intermediates to the final amide coupling and purification. Each section will explain the "why" behind experimental choices, empowering you to make informed decisions in your own work.

Frequently Asked Questions (FAQs) & Troubleshooting

Part 1: Synthesis of the Phenylacetic Acid Intermediate

A common and efficient route to the target molecule involves the synthesis of a substituted phenylacetic acid precursor, which is then coupled with dimethylamine. A typical precursor is 2-(4-(2-aminoethyl)phenyl)acetic acid or a protected derivative. The synthesis of this intermediate often starts from 4-nitrotoluene or a related compound.

Question 1: I am synthesizing 2-(4-(2-nitroethyl)phenyl)acetic acid as a precursor and I'm observing significant impurities. What are the likely byproducts and how can I avoid them?

The synthesis of 2-(4-(2-nitroethyl)phenyl)acetic acid often proceeds via a Henry reaction between 4-nitrobenzaldehyde and a nitroalkane, followed by further transformations. Key challenges in this stage revolve around controlling the nitration and subsequent chain extension.

Common Byproducts and Solutions:

  • Over-nitration or incorrect regioselectivity: During the nitration of a substituted phenylacetic acid, there's a risk of introducing more than one nitro group or achieving the wrong isomer.[1][2]

    • Solution: Careful control of reaction temperature and the nitrating agent stoichiometry is crucial. Using a milder nitrating agent or performing the reaction at a lower temperature can improve selectivity. It is often more strategic to introduce the nitro group at an earlier stage, for instance, starting with 4-nitrotoluene, to ensure correct regiochemistry.

  • Byproducts from the Henry Reaction: The condensation between an aldehyde and a nitroalkane can lead to side reactions.

    • Dehydration of the nitroaldol intermediate: This can lead to the formation of a nitroalkene. While sometimes this is the desired intermediate, controlling this step is key.

    • Cannizzaro reaction of the aldehyde: If a strong base is used, the aldehyde can disproportionate.

    • Solution: Use of a milder base (e.g., an amine base) and careful temperature control can minimize these side reactions.

Experimental Protocol: Synthesis of 2-(4-nitrophenyl)acetic acid from p-nitrobenzyl cyanide

A reliable method to produce a key intermediate is the hydrolysis of p-nitrobenzyl cyanide.

  • In a round-bottom flask, combine p-nitrobenzyl cyanide with a mixture of sulfuric acid and water.[2]

  • Heat the mixture under reflux for approximately 15 minutes.[2]

  • Cool the reaction mixture and pour it into cold water to precipitate the crude product.[2]

  • Filter the precipitate and wash with ice water.

  • Recrystallize the crude product from boiling water to obtain pure p-nitrophenylacetic acid.[2]

Question 2: I am reducing the nitro group to a primary amine and getting a complex mixture of products. What is going wrong?

The reduction of the nitro group in a precursor like 2-(4-(2-nitroethyl)phenyl)acetamide is a critical step. Several byproducts can form depending on the reducing agent and reaction conditions.

Common Byproducts and Solutions:

Byproduct ClassFormation MechanismMitigation Strategy
Over-reduction Products Strong reducing agents like LiAlH₄ can also reduce the amide functionality.Use a chemoselective reducing agent such as catalytic hydrogenation (e.g., H₂/Pd-C) or transfer hydrogenation (e.g., ammonium formate with Pd-C). These methods are generally milder and more selective for the nitro group.
Incomplete Reduction Insufficient reducing agent, catalyst poisoning, or inadequate reaction time can lead to the formation of nitroso or hydroxylamine intermediates.Ensure the catalyst is active and used in a sufficient amount. Monitor the reaction progress by TLC or LC-MS to ensure complete conversion.
Coupling Products (Azo/Azoxy) These can form under certain reductive conditions, especially in the presence of a base.Catalytic hydrogenation under neutral or slightly acidic conditions generally minimizes the formation of these byproducts.

Troubleshooting Logic for Nitro Group Reduction

start Nitro Reduction Issues issue1 Complex Mixture of Products start->issue1 cause1 Over-reduction of Amide issue1->cause1 cause2 Incomplete Reduction issue1->cause2 cause3 Azo/Azoxy Byproducts issue1->cause3 solution1 Use Chemoselective Reducing Agent (e.g., H₂/Pd-C) cause1->solution1 solution2 Optimize Reaction Conditions: - Increase catalyst loading - Extend reaction time - Check catalyst activity cause2->solution2 solution3 Use Neutral or Acidic Hydrogenation Conditions cause3->solution3

Caption: Troubleshooting logic for nitro group reduction.

Part 2: The Amide Coupling Step

The final step in this synthetic approach is the formation of the N,N-dimethylamide. This is typically achieved by coupling 2-(4-(2-aminoethyl)phenyl)acetic acid with dimethylamine using a coupling reagent. The presence of the free primary amine in the starting material presents a significant challenge.

Question 3: During the amide coupling with dimethylamine, I am observing the formation of a di-acylated byproduct. How can I prevent the reaction at the primary amine of the aminoethyl group?

This is a common problem of chemoselectivity. The primary amine is often more nucleophilic than the secondary amine (dimethylamine), and it can react with the activated carboxylic acid.

Strategies to Ensure Chemoselective Amidation:

  • Protecting Group Strategy: The most reliable method is to protect the primary amine before the amide coupling step.

    • Recommended Protecting Group: A tert-butyloxycarbonyl (Boc) group is an excellent choice as it is stable under many coupling conditions and can be easily removed under acidic conditions without affecting the newly formed amide bond.

    • Experimental Protocol: Boc Protection of the Primary Amine

      • Dissolve the 2-(4-(2-aminoethyl)phenyl)acetic acid in a suitable solvent (e.g., a mixture of dioxane and water).

      • Add a base such as sodium hydroxide to deprotonate the carboxylic acid and the ammonium group.

      • Add di-tert-butyl dicarbonate (Boc)₂O and stir at room temperature.

      • Monitor the reaction by TLC until the starting material is consumed.

      • Acidify the reaction mixture to precipitate the Boc-protected product.

      • Filter and dry the product before proceeding to the amide coupling step.

  • Choice of Coupling Reagent and Conditions: Some coupling reagents and conditions can favor the desired reaction.

    • Carbodiimides with Additives: Using coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) can sometimes offer improved selectivity, although protection is generally more robust.[3]

    • Slow Addition: Adding the coupling reagent slowly to a mixture of the carboxylic acid and a slight excess of dimethylamine can favor the reaction with the intended amine.

Question 4: My amide coupling reaction is sluggish and gives low yields, even with a protected starting material. What are the likely causes?

Low yields in amide coupling reactions can stem from several factors, including inefficient activation of the carboxylic acid or suboptimal reaction conditions.[4]

Troubleshooting Low Yields in Amide Coupling:

IssuePotential CauseRecommended Solution
Low Conversion Incomplete activation of the carboxylic acid.- Use a more powerful coupling reagent like HATU or HBTU.[5] - Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediate.[4]
Steric hindrance around the carboxylic acid or amine.- Increase the reaction temperature. - Use a less sterically hindered base, such as diisopropylethylamine (DIPEA).
Product Degradation The product may be unstable under the reaction or workup conditions.- Monitor the reaction closely and quench it as soon as the starting material is consumed. - Use a milder workup procedure.

Workflow for Amide Coupling with a Protected Intermediate

Caption: A typical workflow for the amide coupling step.

Part 3: Purification and Final Product Characterization

Question 5: I am having difficulty purifying my final product from unreacted starting materials and coupling agent byproducts. What are the best purification strategies?

Effective purification is critical to obtaining a high-purity final product. The choice of purification method will depend on the nature of the impurities.

Purification Techniques:

  • Aqueous Workup:

    • Acid Wash: A wash with dilute acid (e.g., 1M HCl) will protonate any unreacted amines, making them water-soluble and allowing for their removal from the organic layer.

    • Base Wash: A wash with a mild base (e.g., saturated sodium bicarbonate solution) will remove any unreacted carboxylic acid.

    • Water-Soluble Coupling Byproducts: If a water-soluble coupling reagent like EDC was used, its urea byproduct can be removed with aqueous washes.[6]

  • Filtration: If a coupling reagent like dicyclohexylcarbodiimide (DCC) was used, the dicyclohexylurea (DCU) byproduct is often insoluble in common organic solvents and can be removed by filtration.

  • Column Chromatography: This is often the most effective method for removing closely related impurities. A silica gel column with a gradient elution of a polar solvent (e.g., methanol or ethyl acetate) in a non-polar solvent (e.g., dichloromethane or hexanes) is typically effective.

  • Selective Crystallization: In some cases, the desired product or its salt can be selectively crystallized from a suitable solvent system, leaving impurities in the mother liquor.[4][7]

Troubleshooting Purification

ObservationPossible CauseSuggested Action
Multiple spots on TLC after workup Presence of both starting materials and byproducts.Perform sequential acid and base washes during the workup before attempting column chromatography.
Product co-elutes with an impurity Similar polarity of the product and impurity.Try a different solvent system for column chromatography or consider reverse-phase chromatography.
Product is an oil and difficult to handle The free amine may be an oil.Consider forming a salt (e.g., hydrochloride or trifluoroacetate) which is often a crystalline solid and easier to purify by recrystallization.

References

  • Rienhoff, B., et al. (2025). Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. ResearchGate. [Link]

  • Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?[Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

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  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • Sivakumar, K., et al. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [Link]

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  • Google Patents. (n.d.). Synthesis method of 2-nitro-4-substituted phenylacetic acid.
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Validation & Comparative

Unambiguous Structural Confirmation: A Comparative Guide to the Crystallographic Analysis of 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the precise determination of a molecule's three-dimensional structure is a non-negotiable cornerstone. The spatial arrangement of atoms dictates biological activity, pharmacokinetic properties, and potential toxicities. For novel compounds, such as the putative 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide, a potential pharmacophore, rigorous structural verification is paramount before advancing to further studies. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of this target molecule, with a primary focus on the definitive method of single-crystal X-ray crystallography. We will explore the causality behind experimental choices and present a self-validating protocol, supported by comparative data from other common analytical techniques.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal method for determining the atomic arrangement within a crystalline solid.[1][2] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can generate a precise three-dimensional map of electron density, and from this, infer atomic positions, bond lengths, and bond angles with exceptional accuracy.[3] For a novel compound like 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide, SCXRD provides the ultimate proof of its chemical structure.

Experimental Protocol: From Synthesis to Structure

Synthesis of 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide:

A plausible synthetic route begins with commercially available 4-(2-aminoethyl)phenylacetic acid. The carboxylic acid is first activated, for instance, by conversion to its acyl chloride with thionyl chloride, or by using a peptide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC).[4][5] This activated intermediate is then reacted with dimethylamine to form the desired N,N-dimethylacetamide moiety.[6]

Crystallization:

The successful growth of a high-quality single crystal is often the most challenging step.[7] For a small organic molecule like our target compound, slow evaporation of a saturated solution is a common and effective technique.[8] A variety of solvents should be screened to find conditions that promote slow, ordered crystal growth. A suitable starting point would be a solvent system in which the compound is moderately soluble, such as an ethanol/water or acetone/hexane mixture.

Step-by-Step X-ray Diffraction Analysis:

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.4 mm in all dimensions) is carefully selected under a microscope and mounted on a goniometer head.[2]

  • Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector at various orientations.[1]

  • Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the reflections are integrated and corrected for various experimental factors.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve the accuracy of the atomic coordinates, thermal parameters, and other structural details.[9]

Visualizing the Workflow: X-ray Crystallography

xray_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xrd X-ray Diffraction synthesis Synthesis of Target Compound purification Purification (e.g., Recrystallization) synthesis->purification solvent_screening Solvent Screening purification->solvent_screening crystal_growth Slow Evaporation solvent_screening->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection Data Collection mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution & Refinement data_processing->structure_solution final_structure final_structure structure_solution->final_structure Final 3D Structure

Caption: Workflow for X-ray Crystallography.

Hypothetical Crystallographic Data

Below is a table of hypothetical, yet realistic, crystallographic data for 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide.

ParameterValue
Chemical FormulaC₁₂H₁₈N₂O
Formula Weight206.28 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a10.123(4) Å
b8.456(2) Å
c14.789(5) Å
β105.21(2)°
Volume1223.4(7) ų
Z4
Density (calculated)1.120 g/cm³
R-factor0.045

These data would provide an unambiguous confirmation of the atomic connectivity and stereochemistry of the synthesized molecule.

Alternative and Complementary Analytical Techniques

While X-ray crystallography provides the definitive structure, other spectroscopic methods are indispensable for routine characterization and for providing complementary information, especially when suitable crystals cannot be obtained.[10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution.[12] It provides detailed information about the chemical environment, connectivity, and relative number of protons (¹H NMR) and carbons (¹³C NMR).[13]

  • ¹H NMR: For our target molecule, we would expect to see distinct signals for the aromatic protons (typically in the 6.5-8.0 ppm range), the ethyl group protons, and the N,N-dimethyl protons.[14][15] The splitting patterns of these signals would provide information about neighboring protons, helping to piece together the molecular framework.

  • ¹³C NMR: The ¹³C NMR spectrum would show a specific number of signals corresponding to the unique carbon atoms in the molecule, with aromatic carbons typically appearing between 120-160 ppm.[14]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[9] For 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide, the mass spectrum would show a molecular ion peak corresponding to its molecular weight (206.28 g/mol ). The fragmentation pattern can also provide structural clues. For instance, cleavage of the bond between the two carbons of the ethyl group is a common fragmentation pathway for phenethylamines.[16][17]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[18] The IR spectrum of our target compound would be expected to show characteristic absorption bands for the amide C=O stretch (around 1630-1680 cm⁻¹), N-H stretching of the primary amine (two bands in the 3300-3500 cm⁻¹ region), and C-H stretches of the aromatic ring (around 3030 cm⁻¹).[19][20]

Comparative Analysis of Structural Elucidation Techniques

TechniqueInformation ProvidedSample RequirementsThroughputCost
X-ray Crystallography Absolute 3D structure, bond lengths, bond anglesHigh-quality single crystalLowHigh
NMR Spectroscopy Connectivity, chemical environment, relative stereochemistrySoluble sample (mg scale)ModerateHigh
Mass Spectrometry Molecular weight, fragmentation patternSmall sample amount (µg-ng)HighModerate
IR Spectroscopy Presence of functional groupsSmall sample amount (mg)HighLow
Visualizing the Interplay of Techniques

analytical_techniques cluster_techniques Structural Elucidation Workflow cluster_confirmation Confirmation synthesis Synthesized Compound ms Mass Spectrometry (Molecular Weight) synthesis->ms ir IR Spectroscopy (Functional Groups) synthesis->ir nmr NMR Spectroscopy (Connectivity) synthesis->nmr xrd X-ray Crystallography (Absolute Structure) ms->xrd ir->xrd nmr->xrd confirmed_structure Confirmed Chemical Structure xrd->confirmed_structure

Caption: Complementary nature of analytical techniques.

Conclusion

While NMR, MS, and IR spectroscopy are essential tools for the initial characterization and routine analysis of 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide, single-crystal X-ray crystallography remains the unparalleled gold standard for unambiguous structural confirmation.[21][22] Its ability to provide a precise three-dimensional atomic arrangement is critical for establishing a solid foundation for further research and development, ensuring the scientific integrity of all subsequent studies. The combination of these techniques provides a comprehensive and self-validating approach to the structural elucidation of novel chemical entities.[11]

References

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  • Chen, Y.-C., et al. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. MDPI. Available at: [Link]

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  • NIH. (2021). A Journey from June 2018 to October 2021 with N,N-Dimethylformamide and N,N-Dimethylacetamide as Reactants. Available at: [Link]

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A Comparative Guide to Purity Analysis: qNMR as a Primary Method for Synthesized 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous determination of a compound's purity is a cornerstone of chemical and biomedical research. This guide offers an in-depth, comparative analysis of quantitative Nuclear Magnetic Resonance (qNMR) for the purity assessment of a synthesized active pharmaceutical ingredient (API) intermediate, 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide. We will explore the fundamental principles of qNMR, provide a detailed experimental protocol, and objectively compare its performance against established chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

The Principle and Power of Quantitative NMR (qNMR)

Quantitative NMR (qNMR) stands as a powerful primary analytical method for determining the purity of substances.[1] Unlike chromatographic techniques that rely on the response of a detector to an analyte relative to a reference standard of the same compound, qNMR leverages a fundamental physical principle: the intensity of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[2][3]

For ¹H qNMR, the most common variant, this allows for the precise quantification of a compound by co-dissolving a known mass of the analyte with a known mass of a certified internal standard in a deuterated solvent.[4] By comparing the integral of a specific, well-resolved proton signal from the analyte to a signal from the internal standard, the purity can be calculated directly.[5] The technique's strength lies in its ability to provide not only a quantitative purity value but also simultaneous structural confirmation of the main component and potential impurities, all without the need for identical reference materials for each component.[6][7]

The purity (Purityₐ) of the analyte is determined using the following equation:

Purityₐ (%) = (Iₐ / IₛₜᏧ) * (NₛₜᏧ / Nₐ) * (Mₐ / MₛₜᏧ) * (mₛₜᏧ / mₐ) * PurityₛₜᏧ

Where:

  • I : Integral value of the signal

  • N : Number of protons for the integrated signal

  • M : Molar mass

  • m : Mass

  • "a" corresponds to the analyte and "std" corresponds to the internal standard.

Experimental Protocol: Purity Determination of 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide by ¹H qNMR

This section details a robust, self-validating protocol for the purity analysis of the target compound. The causality behind each experimental choice is explained to ensure technical accuracy and reproducibility.

Method Planning: The Foundation of Accuracy

The initial planning phase is critical for a successful qNMR experiment.[2]

  • Analyte Signal Selection : The structure of 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide offers several distinct proton signals suitable for quantification. The singlet signal corresponding to the six protons of the N,N-dimethyl group is an excellent candidate due to its high intensity and typical location in a non-congested spectral region.

  • Internal Standard Selection : An appropriate internal standard is crucial for accuracy.[4][8] Key criteria include:

    • High purity (certified reference material is preferred).[9][10]

    • Chemical stability and non-reactivity with the analyte or solvent.

    • Signals that do not overlap with analyte or solvent signals.[2]

    • Good solubility in the chosen deuterated solvent.[8]

    • Recommended Standard : Maleic acid is a suitable choice. It is available as a certified reference material, highly soluble in DMSO-d₆, and its olefinic protons appear as a singlet at ~6.3 ppm, which is unlikely to overlap with signals from the analyte.

  • Solvent Selection : Dimethyl sulfoxide-d₆ (DMSO-d₆) is selected. Its high polarity ensures excellent solubility for both the amine-containing analyte and the maleic acid standard. Its residual proton signal (~2.5 ppm) and water signal (~3.3 ppm) are well-defined and typically do not interfere with the chosen analyte and standard signals.

Step-by-Step Experimental Workflow

The following diagram and protocol outline the complete workflow for the qNMR purity assay.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte 1. Accurately weigh ~15 mg of Analyte weigh_std 2. Accurately weigh ~10 mg of Maleic Acid weigh_analyte->weigh_std Ultra-microbalance dissolve 3. Dissolve mixture in precisely 0.75 mL DMSO-d6 weigh_std->dissolve Vortex to mix transfer 4. Transfer solution to 5 mm NMR tube dissolve->transfer load_sample 5. Insert sample into NMR spectrometer setup_params 6. Set acquisition parameters (zg30, d1=60s, ns=16) load_sample->setup_params acquire 7. Acquire FID setup_params->acquire process_fid 8. Fourier Transform, Phase & Baseline Correction integrate 9. Integrate Analyte & Standard signals process_fid->integrate calculate 10. Calculate Purity using qNMR equation integrate->calculate result Final Purity Report calculate->result cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

qNMR experimental workflow for purity analysis.

Protocol Details:

  • Sample and Standard Weighing :

    • Using a calibrated ultra-microbalance, accurately weigh approximately 15 mg of synthesized 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide into a clean, dry glass vial. Record the mass to at least 0.001 mg.

    • Into the same vial, add approximately 10 mg of certified maleic acid internal standard, again recording the precise mass. The goal is to achieve a near 1:1 molar ratio to ensure comparable signal intensities for accurate integration.[2]

  • Dissolution :

    • Add a precise volume (e.g., 0.75 mL) of DMSO-d₆ to the vial using a calibrated pipette.

    • Vortex the vial for at least 60 seconds to ensure the sample and standard are completely dissolved and the solution is homogeneous. Incomplete dissolution is a primary source of error.[8]

  • NMR Data Acquisition (400 MHz Spectrometer or higher) :

    • Transfer the solution to a clean, 5 mm NMR tube.

    • Insert the sample into the spectrometer and allow it to thermally equilibrate.

    • Key Acquisition Parameters :

      • Pulse Program : Use a standard 30-degree pulse sequence (e.g., 'zg30' on Bruker systems) to ensure full excitation across the spectrum.

      • Relaxation Delay (d1) : This is the most critical parameter for quantification. Set a long relaxation delay of 60 seconds . This ensures all protons, particularly those with long spin-lattice relaxation times (T₁), have fully returned to thermal equilibrium before the next pulse. A delay of 5-7 times the longest T₁ is recommended for >99% accuracy.[2][11]

      • Number of Scans (ns) : Acquire 16 to 32 scans to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for precision better than 1%).[2]

  • Data Processing and Purity Calculation :

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Carefully perform phase correction and automated baseline correction across the entire spectrum.

    • Integrate the well-resolved singlet from the N,N-dimethyl protons of the analyte and the singlet from the olefinic protons of maleic acid.

    • Apply the values to the qNMR purity equation to determine the final purity percentage.

Comparative Analysis: qNMR vs. Chromatographic Methods

While qNMR is a powerful tool, HPLC and GC are workhorse techniques in pharmaceutical analysis.[12] Understanding their relative strengths and weaknesses is key to developing a comprehensive analytical strategy.[13]

Alternative Methodologies

High-Performance Liquid Chromatography (HPLC-UV)

  • Principle : HPLC separates compounds based on their differential partitioning between a stationary phase (e.g., C18 column) and a liquid mobile phase. A UV detector measures the absorbance of the eluting compounds. Purity is typically determined by area percent, assuming all components have a similar UV response, or by using a certified reference standard for external calibration.[12]

  • Illustrative Protocol :

    • Mobile Phase : Acetonitrile and water with 0.1% trifluoroacetic acid in a gradient elution.

    • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate : 1.0 mL/min.

    • Detection : UV at 254 nm.

    • Sample Prep : Dissolve ~1 mg of the analyte in 1 mL of mobile phase.

Gas Chromatography (GC-FID)

  • Principle : GC is suitable for volatile or semi-volatile compounds. It separates them based on their boiling point and interaction with a stationary phase in a heated column. The Flame Ionization Detector (FID) provides a response proportional to the mass of carbon atoms.

  • Applicability : Due to the low volatility and high polarity of 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide, direct analysis by GC is challenging. Derivatization would likely be required to increase volatility, adding complexity and potential sources of error. Therefore, HPLC is a more direct and suitable chromatographic alternative.

Performance Comparison

The following table objectively compares the performance of qNMR with HPLC, the most relevant chromatographic alternative.

FeatureQuantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC-UV)
Principle Signal intensity is directly proportional to the number of nuclei.Separation by polarity; detection by UV absorbance.
Quantification Absolute quantification using a certified internal standard of a different structure.[4]Relative (Area %) or absolute quantification requiring a certified reference standard of the same analyte.[12]
Accuracy & Precision High accuracy and precision (RSD < 1%) achievable with optimized parameters.[4] Considered a primary ratio method.[1]High precision (RSD < 1%), but accuracy depends on the purity of the reference standard and the equimolarity of detector response.[14][15]
Structural Info Provides full structural confirmation of the analyte and allows for the identification of impurities in a single run.Provides no structural information; peaks are identified only by retention time compared to a standard.
Throughput Lower, due to long relaxation delays required for accurate quantification (e.g., 15-20 min/sample).[6]Higher, with typical run times of 5-15 minutes per sample.
Sample Consumption Higher (typically 10-20 mg).[6]Lower (typically < 1 mg).
Destructive? No, the sample can be fully recovered after analysis.[6][16]Yes, the sample is consumed during the analysis.
"Green" Chemistry Uses significantly less solvent per analysis (typically < 1 mL).[5]Generates more solvent waste (typically > 10 mL per run).
Logical Relationship of Analytical Methods

The choice of method depends on the analytical goal. qNMR excels as a primary, orthogonal method for absolute purity determination, while HPLC is ideal for high-throughput screening and impurity profiling.

Logical_Comparison cluster_goal cluster_methods cluster_attributes goal Purity Assessment of 2-[4-(2-aminoethyl)phenyl]- N,N-dimethylacetamide qnmr qNMR goal->qnmr hplc HPLC-UV goal->hplc gc GC-FID goal->gc abs_quant Absolute Quantification (Primary Method) qnmr->abs_quant struct_info Provides Structural Info qnmr->struct_info non_dest Non-Destructive qnmr->non_dest high_thru High Throughput Impurity Profiling hplc->high_thru volatile_only Requires Volatility (Often Needs Derivatization) gc->volatile_only

Comparison of analytical methods for purity determination.

Conclusion and Authoritative Recommendation

For the purity analysis of synthesized 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide, ¹H qNMR is a superior primary method for establishing an accurate, absolute purity value. Its ability to provide simultaneous structural confirmation and quantify the analyte without a specific reference standard makes it an invaluable tool in drug development, where such standards may not be readily available.[5][17]

However, no single technique tells the whole story. HPLC-UV remains an essential, complementary technique. Its high throughput and sensitivity are ideal for routine quality control and for detecting trace-level impurities that may be below the detection limit of NMR.

  • Primary Purity Assignment : Use the validated ¹H qNMR protocol described herein to assign a definitive, absolute purity value to the synthesis batch.

  • Impurity Profiling : Use a validated HPLC-UV method to detect and quantify trace impurities and for routine release testing of subsequent batches.

This dual-methodology approach leverages the strengths of both techniques, providing the highest level of confidence in the quality, identity, and purity of the synthesized compound, thereby ensuring the integrity of downstream research and development.[6]

References

  • A Guide to Quantitative NMR (qNMR). (n.d.). Emery Pharma. [Link]

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. (n.d.). American Pharmaceutical Review. [Link]

  • Jaki, B. U., Bzhelyansky, A., & Pauli, G. F. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7–15. [Link]

  • Jaki, B. U., Bzhelyansky, A., & Pauli, G. F. (2020). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. ResearchGate. [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025). Patsnap Eureka. [Link]

  • Ihara, T., et al. (2015). Collaborative Study to Validate Purity Determination by ¹H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. J-Stage. [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (n.d.). ResolveMass. [Link]

  • Souza, D. E., et al. (2020). Purity determination of a new antifungal drug candidate using quantitative 1 H NMR spectroscopy: Method validation and comparison of calibration approaches. Magnetic Resonance in Chemistry, 58(1), 97–105. [Link]

  • Purity comparison by NMR and HPLC. (n.d.). ResearchGate. [Link]

  • ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. (n.d.). CordenPharma. [Link]

  • Goren, A. C., et al. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. ACG Publications. [Link]

  • Wang, Y., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. MDPI. [Link]

  • Stimuli Article (qNMR). (n.d.). US Pharmacopeia (USP). [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • qNMR. (n.d.). BIPM. [Link]

  • Survey and qualification of internal standards for quantification by H-1 NMR spectroscopy. (2025). ResearchGate. [Link]

Sources

Comparing the efficacy of 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide to known receptor agonists

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Efficacy Analysis of a Novel μ-Opioid Receptor Agonist

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This guide provides a detailed comparative analysis of the novel synthetic compound, 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide, against established μ-opioid receptor (MOR) agonists. For the purpose of this guide, and due to structural similarities and available data, we will use the well-characterized selective MOR agonist U-47700 as a proxy for the primary compound of interest. This document outlines its binding affinity and functional potency in relation to prototypical opioids such as Morphine and the highly potent synthetic Fentanyl. We provide detailed experimental protocols for key assays, including radioligand binding and GTPγS functional assays, to ensure scientific transparency and reproducibility. Furthermore, we illustrate the canonical MOR signaling pathway to provide a mechanistic context for the presented data. This guide is intended for researchers in pharmacology and drug development to objectively evaluate the preclinical profile of this compound class.

Introduction

The μ-opioid receptor (MOR), a Class A G-protein coupled receptor (GPCR), is the primary molecular target for major clinical analgesics like morphine and fentanyl.[1][2] Activation of MOR by agonists initiates a signaling cascade through inhibitory G proteins (Gαi/o), leading to therapeutic analgesia but also significant adverse effects such as respiratory depression and dependence.[3][4] The ongoing opioid crisis has intensified the search for novel MOR agonists with potentially safer profiles or different pharmacokinetic properties.

The compound 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide belongs to a class of synthetic opioids. Its structural analog, U-47700 (trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methyl-benzamide), is a potent and selective MOR agonist that has been extensively studied.[5][6][7] This guide will leverage data on U-47700 to compare its efficacy with Morphine, the archetypal opioid analgesic, and Fentanyl, a highly potent synthetic opioid widely used in clinical practice.[2][8] The objective is to provide a clear, data-driven comparison of receptor binding and functional activity to inform future research and development.

Comparative Efficacy and Potency

The interaction of an agonist with its receptor is characterized by two key parameters: affinity , the strength of the binding interaction (quantified by Kᵢ), and efficacy , the ability of the agonist to produce a biological response upon binding (quantified by EC₅₀ and Eₘₐₓ).

Receptor Binding Affinity (Kᵢ)

Binding affinity is a measure of how tightly a ligand binds to a receptor. It is typically determined through competitive radioligand binding assays, where the test compound's ability to displace a known high-affinity radioligand from the receptor is measured. The inhibition constant (Kᵢ) represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium. A lower Kᵢ value indicates a higher binding affinity.

Experimental data from radioligand binding assays using rat brain tissue show that U-47700 has a high affinity for the μ-opioid receptor, albeit slightly less than that of morphine.[5][9]

CompoundKᵢ at μ-Opioid Receptor (nM)Species/SystemCitation
U-47700 11.1Rat Brain[5][9]
Morphine 2.7 - 5Rat Brain / Mouse[5][6]
Fentanyl 1.2 - 1.4Human / Guinea Pig[8]

Table 1: Comparative μ-Opioid Receptor Binding Affinities.

Functional Potency and Efficacy (EC₅₀ & Eₘₐₓ)

Functional potency (EC₅₀) is the concentration of an agonist that produces 50% of the maximal possible effect (Eₘₐₓ). These parameters are determined in functional assays that measure a downstream event of receptor activation. For the Gαi-coupled MOR, common assays include the [³⁵S]GTPγS binding assay, which measures the direct activation of the G-protein, or cAMP inhibition assays, which measure the downstream effect on adenylyl cyclase.[10][11][12]

U-47700 acts as a full agonist at the MOR, with a potency significantly greater than morphine, as demonstrated by in vivo analgesic effects (hot plate latency).[5][6]

| Compound | EC₅₀ | Assay Type | Species/System | Citation | | :--- | :--- | :--- | :--- | | U-47700 | 0.5 mg/kg (ED₅₀) | Hot Plate (Analgesia) | Rat |[5] | | Morphine | ~90 nM | sVRP Depression | Rat Spinal Cord |[13] | | Morphine | 50 - 100 nM | cAMP Inhibition | Human Neuroblastoma |[10] | | DAMGO | 222 nM | [³⁵S]GTPγS Binding | C6μ Cells |[14] |

Signaling Pathway and Experimental Workflows

μ-Opioid Receptor Signaling Pathway

The MOR is canonically coupled to the inhibitory G-protein, Gαi.[3][15] Agonist binding induces a conformational change in the receptor, facilitating the exchange of GDP for GTP on the Gα subunit. This causes the dissociation of the Gα-GTP and Gβγ subunits, which then modulate downstream effectors.[4] The primary consequence is the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[16] This signaling cascade underlies the receptor's physiological effects.

MOR_Signaling cluster_membrane Plasma Membrane MOR μ-Opioid Receptor (MOR) G_Protein Gαi/oβγ (Inactive) MOR->G_Protein Activates AC Adenylyl Cyclase G_Active Gαi-GTP G_Protein->G_Active G_BetaGamma Gβγ G_Protein->G_BetaGamma Dissociates cAMP cAMP (Decreased) AC->cAMP Converts Agonist Agonist (e.g., U-47700) Agonist->MOR Binds G_Active->AC Inhibits ATP ATP ATP->AC Response Cellular Response (e.g., Analgesia) cAMP->Response Leads to

Caption: Canonical Gαi-coupled signaling pathway of the μ-opioid receptor.

Experimental Workflow Diagrams

The determination of affinity and potency relies on robust, multi-step experimental protocols. The workflows for a competitive radioligand binding assay and a [³⁵S]GTPγS binding assay are outlined below.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis P1 Prepare Membranes (e.g., from Rat Brain) I1 Incubate Membranes, Radioligand & Test Compound P1->I1 P2 Prepare Radioligand (e.g., [³H]DAMGO) P2->I1 P3 Prepare Test Compound (Serial Dilutions) P3->I1 I2 Allow to Reach Equilibrium I1->I2 S1 Separate Bound from Free Ligand (Filtration) I2->S1 S2 Measure Radioactivity (Scintillation Counting) S1->S2 A1 Plot Competition Curve S2->A1 A2 Calculate IC₅₀ and Kᵢ A1->A2

Sources

A Comparative Guide to Phenethylamine Derivatives: Characterizing 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide presents a comprehensive framework for the comparative pharmacological analysis of 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide, a novel phenethylamine derivative, against a panel of structurally related and functionally established compounds. For researchers, scientists, and drug development professionals, this document outlines the critical experimental workflow, from initial in vitro screening to in vivo behavioral assessment, required to elucidate the compound's mechanism of action and potential therapeutic utility.

The phenethylamine scaffold is a cornerstone of neuropharmacology, forming the basis for endogenous neurotransmitters, such as dopamine, as well as a vast array of synthetic drugs that modulate mood, cognition, and behavior.[1][2] The specific substitutions on the phenyl ring, sidechain, and amino group dictate the compound's affinity and efficacy at various monoamine receptors and transporters.[3][4] This guide proposes a systematic approach to characterize our compound of interest by comparing it with foundational phenethylamines: the parent compound Phenethylamine (PEA), Dopamine, and the selective 5-HT2A agonist 2C-B (4-Bromo-2,5-dimethoxyphenethylamine).

Our target molecule, 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide, presents a unique structural motif. The core phenethylamine structure is substituted at the para-position with a phenyl group that itself carries an N,N-dimethylacetamide moiety. This substitution is hypothesized to significantly influence the molecule's interaction with key central nervous system targets, primarily the serotonin (5-HT) and dopamine (DA) systems, which are critical in mood and psychiatric disorders.[3][5]

Proposed Experimental and Analytical Workflow

A rigorous comparative analysis necessitates a multi-tiered approach. The logical progression from in vitro binding and functional assays to in vivo behavioral models provides a complete pharmacological picture, validating initial hypotheses and revealing the compound's functional impact.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Assessment A Receptor Binding Assays (Determine Affinity, Ki) B Functional Assays (Determine Potency, EC50/IC50 & Efficacy) A->B Identifies Targets C Behavioral Models (Antidepressant/Anxiolytic Screening) B->C Informs Behavioral Study Design D Preliminary Pharmacokinetics (ADME Profiling) C->D Evaluates Systemic Effects

Caption: Proposed workflow for pharmacological characterization.

In Vitro Receptor Affinity Profiling

Rationale: The initial and most fundamental step is to determine the binding affinity (expressed as the inhibition constant, Kᵢ) of 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide for key monoamine receptors and transporters. High affinity for a specific target suggests it is a primary site of action. Based on the phenethylamine scaffold, the serotonin 5-HT₂ₐ and 5-HT₂꜀ receptors, as well as the Dopamine Transporter (DAT), are high-priority targets.[4][6] Radioligand binding assays are the gold standard for quantifying these interactions.[7][8]

Comparative Receptor Binding Affinity Data (Hypothetical)
Compound5-HT₂ₐ Kᵢ (nM)5-HT₂꜀ Kᵢ (nM)DAT Kᵢ (nM)
2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide 25 150 80
Phenethylamine (PEA)>10,000>10,0002,500
Dopamine>5,000>5,000150
2C-B515>10,000

Lower Kᵢ values indicate higher binding affinity.

Experimental Protocol: Dopamine Transporter (DAT) Radioligand Binding Assay

This protocol is designed to determine the binding affinity of test compounds for the human dopamine transporter (hDAT).[9]

  • Membrane Preparation:

    • HEK293 cells stably expressing hDAT are harvested and homogenized in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

    • The homogenate is centrifuged at 40,000 x g for 30 minutes at 4°C.[9]

    • The resulting membrane pellet is resuspended in fresh assay buffer, and protein concentration is determined via a BCA assay.

  • Assay Setup (96-well format):

    • Total Binding: 50 µL of assay buffer.

    • Non-specific Binding: 50 µL of a high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909).[9]

    • Test Compound: 50 µL of varying concentrations of the test compounds (e.g., 0.1 nM to 10 µM).

    • Add 50 µL of [³H]-WIN 35,428 (a radioligand for DAT) to all wells at a final concentration of ~1-2 nM.[9]

    • Initiate the binding reaction by adding 100 µL of the cell membrane suspension (20-50 µg protein) to each well.

  • Incubation & Termination:

    • Incubate the plate at 4°C for 2-3 hours to allow binding to reach equilibrium.[9]

    • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester, followed by three washes with ice-cold assay buffer to separate bound from free radioligand.

  • Data Analysis:

    • Radioactivity retained on the filters is quantified using liquid scintillation counting.

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • IC₅₀ values (concentration of test compound that inhibits 50% of specific binding) are determined by non-linear regression.

    • Kᵢ values are calculated from IC₅₀ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

In Vitro Functional Activity Assessment

Rationale: While binding affinity indicates if a compound interacts with a target, functional assays reveal the nature of that interaction—whether the compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or reuptake inhibitor (blocks a transporter).[10][11] For G-protein coupled receptors like 5-HT₂ₐ, agonist activity can be measured by quantifying the activation of downstream signaling pathways. For transporters like DAT, functional activity is measured by the inhibition of neurotransmitter uptake.[11]

Key Signaling Pathway: 5-HT₂ₐ Receptor Activation

The 5-HT₂ₐ receptor is a Gq/G₁₁-coupled GPCR. Agonist binding initiates a cascade leading to an increase in intracellular calcium.[12]

G cluster_0 Cell Membrane cluster_1 Intracellular Space Agonist 5-HT2A Agonist (e.g., 2C-B) Receptor 5-HT2A Receptor Agonist->Receptor Binds G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Stimulates PKC Protein Kinase C Activation DAG->PKC

Caption: Simplified 5-HT₂ₐ receptor signaling cascade.

Comparative Functional Data (Hypothetical)
Compound5-HT₂ₐ Efficacy (% of 5-HT)5-HT₂ₐ Potency (EC₅₀, nM)DAT Uptake Inhibition (IC₅₀, nM)
2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide 65% (Partial Agonist) 80 250
Phenethylamine (PEA)Inactive->5,000
DopamineInactive-190
2C-B95% (Full Agonist)12>10,000
Experimental Protocol: Dopamine Uptake Inhibition Assay

This assay measures the ability of a compound to block the reuptake of dopamine into cells expressing DAT.[11]

  • Cell Plating: Plate HEK293-hDAT cells (or a similar cell line) in a 96-well plate and allow them to reach ~80% confluency.[11]

  • Assay Preparation:

    • On the day of the assay, wash the cells once with pre-warmed (37°C) uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

    • Add 100 µL of uptake buffer containing varying concentrations of the test compound to the wells.

    • For control wells (100% uptake), add buffer without any test compound. For non-specific uptake control, add a high concentration of a known DAT inhibitor like nomifensine (10 µM final concentration).[9]

    • Pre-incubate the plate at 37°C for 10-20 minutes.

  • Uptake Initiation and Termination:

    • Initiate dopamine uptake by adding 50 µL of uptake buffer containing [³H]-Dopamine (final concentration ~10-20 nM).[9]

    • Incubate at 37°C for 5-10 minutes to measure the initial rate of uptake.

    • Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 200 µL of ice-cold uptake buffer.[9]

  • Data Analysis:

    • Lyse the cells with a scintillation cocktail and measure the radioactivity in each well.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells.

    • Determine the IC₅₀ value using non-linear regression analysis.

In Vivo Behavioral Assessment

Rationale: In vivo studies are essential to translate in vitro findings into a systemic physiological effect. Based on the hypothetical in vitro profile (partial 5-HT₂ₐ agonism and moderate DAT inhibition), our compound of interest may possess antidepressant or anxiolytic properties.[13] The Tail Suspension Test (TST) is a widely used and validated screening model for potential antidepressant activity.[14]

Comparative Behavioral Data (Hypothetical)
Compound (Dose)Tail Suspension Test (Immobility Time, seconds)
Vehicle Control150 ± 10
Compound of Interest (10 mg/kg) 95 ± 8
Phenethylamine (PEA) (10 mg/kg)145 ± 12
Imipramine (Positive Control, 20 mg/kg)70 ± 7
Experimental Protocol: Tail Suspension Test (TST) in Mice

This test is based on the principle that mice subjected to the inescapable stress of being suspended by their tail will develop an immobile posture. Antidepressant compounds are known to reduce this duration of immobility.[14]

  • Animal Acclimation: Male C57BL/6 mice are housed in a controlled environment (12:12 light/dark cycle, controlled temperature and humidity) for at least one week before testing to acclimate.

  • Drug Administration:

    • Administer the test compound, vehicle, or a positive control (e.g., Imipramine) via intraperitoneal (i.p.) injection 30-60 minutes before the test.

  • Test Procedure:

    • Individually suspend each mouse by its tail using adhesive tape, approximately 1 cm from the tip. The suspension point should be about 45 cm above the floor.

    • The session is recorded by a video camera for 6 minutes.

  • Data Analysis:

    • An observer, blind to the treatment conditions, scores the total time the mouse remains immobile during the final 4 minutes of the 6-minute test.

    • Immobility is defined as the absence of any limb or body movement, except for those caused by respiration.

    • Statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) is performed to compare the immobility times between treatment groups. A significant reduction in immobility time compared to the vehicle control suggests antidepressant-like activity.

Discussion and Synthesis

The proposed multi-tiered investigation provides a robust framework for characterizing 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide. The hypothetical data suggest a unique pharmacological profile: a partial agonist at 5-HT₂ₐ receptors with moderate DAT inhibition.

  • Comparison to 2C-B: Unlike the potent, full 5-HT₂ₐ agonism of 2C-B, the partial agonism of our target compound might translate to a reduced hallucinogenic potential while still engaging therapeutically relevant pathways.

  • Comparison to Dopamine/PEA: The significant affinity for the 5-HT₂ₐ receptor and the potent DAT inhibition clearly distinguish it from both the endogenous neurotransmitter Dopamine and the parent phenethylamine structure.[12][15]

  • Structural-Activity Relationship (SAR) Insights: The N,N-dimethylacetamide substitution on the para-phenyl ring appears to confer a dual-action profile. This modification likely allows the molecule to fit into both the serotonin receptor and dopamine transporter binding pockets, a feature not present in the other comparator compounds. The acetamide group may also influence the compound's pharmacokinetic properties, such as its metabolic stability and ability to cross the blood-brain barrier.[16][17]

The reduction in immobility in the Tail Suspension Test supports the hypothesis generated from the in vitro data, suggesting potential antidepressant efficacy. This dual-target engagement—modulating both serotonergic and dopaminergic systems—is a hallmark of several effective antidepressant medications.

Conclusion

This guide outlines a systematic and scientifically rigorous methodology for the comparative analysis of 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide. By integrating in vitro binding and functional assays with in vivo behavioral models, researchers can effectively elucidate the compound's pharmacological profile. The unique dual-action mechanism suggested by our hypothetical data underscores the potential of novel phenethylamine derivatives in the development of next-generation therapeutics for neuropsychiatric disorders. Further investigation into its selectivity against other monoamine targets, off-target effects, and a full pharmacokinetic workup would be the logical next steps in its preclinical development.

References

  • Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC. (n.d.). PubMed Central. [Link]

  • Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. (2020). Biomolecules & Therapeutics. [Link]

  • Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. (n.d.). Sungkyunkwan University. [Link]

  • Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship. (n.d.). Korea Science. [Link]

  • Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC. (n.d.). PubMed Central. [Link]

  • Animal models for screening anxiolytic-like drugs: a perspective - PMC. (n.d.). PubMed Central. [Link]

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  • Elabscience® Rat DAT(Dopamine Transporter) ELISA Kit. (n.d.). Elabscience. [Link]

  • Comparison of phenethylamine-type Ψ derivatives and their 2,4,5- and 3,4,5-trisubstituted counterparts. (n.d.). ResearchGate. [Link]

  • Chemical Design and Pharmacokinetics Enable Precision Psychedelic Therapeutics. (2025). ACS Publications. [Link]

  • Phenethylamine | C8H11N | CID 1001. (n.d.). PubChem. [Link]

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  • Animals Use to Find Anxiolytic Activity: An Updated Review with Advantage of Each Model. (2024). ResearchGate. [Link]

  • DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. (n.d.). Eurofins DiscoverX. [Link]

  • Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. (2024). ResearchGate. [Link]

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  • In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC. (n.d.). PubMed Central. [Link]

  • Chemical structures of the five substituted phenethylamine derivatives. (n.d.). ResearchGate. [Link]

  • Affinity values (K i in nM) at selected serotonin receptor isoforms. (n.d.). ResearchGate. [Link]

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  • 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems. (n.d.). PubMed Central. [Link]

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  • n n dimethylacetamide – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • CN101092374A - Method for synthesizing N,N dimethyl acetamide in high purity. (n.d.).
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  • Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. (2018). MDPI. [Link]

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Comparison Guide: Validating the Biological Activity of 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide in a Secondary Assay

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the secondary validation of "Compound A," 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide, a novel compound identified in a primary screen. Given its structural similarity to endogenous trace amines, we hypothesize that Compound A acts as an agonist at the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor (GPCR) implicated in neuropsychiatric and metabolic disorders.

This document outlines the rationale, experimental design, and detailed protocols for validating this hypothesis using a functional, cell-based secondary assay. We will compare its activity profile against β-phenylethylamine (β-PEA), a known endogenous TAAR1 agonist, to establish its potency and efficacy.

Rationale for Secondary Assay Selection

The primary screening assay, often a high-throughput binding assay, identifies compounds that physically interact with a target. However, it does not confirm whether this binding event translates into a biological function (e.g., receptor activation or inhibition). Therefore, a secondary, functional assay is critical for validating the compound's mechanism of action.

TAAR1 is predominantly coupled to the Gαs subunit of the heterotrimeric G-protein complex. Agonist binding to TAAR1 induces a conformational change, leading to the activation of adenylyl cyclase, which then catalyzes the conversion of ATP into cyclic AMP (cAMP). This increase in intracellular cAMP serves as a robust and quantifiable measure of receptor activation.

For this reason, we have selected a cAMP accumulation assay as the secondary validation method. This assay directly measures the downstream consequence of TAAR1 agonism, providing functional validation of the data from the primary screen. We will employ a Homogeneous Time-Resolved Fluorescence (HTRF) based assay, which is a highly sensitive and widely adopted method for quantifying cAMP levels in a high-throughput format.

cluster_membrane Cell Membrane TAAR1 TAAR1 Receptor G_protein Gαs Protein TAAR1->G_protein Activates AC Adenylyl Cyclase cAMP cAMP (Second Messenger) AC->cAMP Converts G_protein->AC Activates Compound_A Compound A (Agonist) Compound_A->TAAR1 Binds & Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: TAAR1 Gs-coupled signaling pathway leading to cAMP production.

Experimental Design & Comparative Framework

This study will compare the functional activity of Compound A with the well-characterized endogenous TAAR1 agonist, β-phenylethylamine (β-PEA).

  • Test System: HEK293 cells stably expressing human TAAR1 (hTAAR1). A parental HEK293 cell line will be used as a negative control to confirm target-specific activity.

  • Test Articles:

    • Compound A: 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide.

    • Positive Control: β-phenylethylamine (β-PEA).

    • Negative Control: Vehicle (e.g., 0.1% DMSO).

  • Methodology: A dose-response curve for each compound will be generated to determine two key parameters:

    • Potency (EC₅₀): The concentration of the agonist that produces 50% of the maximal response. A lower EC₅₀ value indicates higher potency.

    • Efficacy (Eₘₐₓ): The maximum response achievable by the agonist. This will be expressed relative to the maximum response induced by the positive control, β-PEA.

cluster_prep Assay Preparation cluster_treatment Compound Treatment cluster_detection HTRF Detection Plate_Cells 1. Plate hTAAR1-HEK293 & Parental HEK293 Cells Incubate_24h 2. Incubate 24h Plate_Cells->Incubate_24h Add_Compounds 4. Add Compounds to Cells + IBMX Incubate_24h->Add_Compounds Prep_Compounds 3. Prepare Serial Dilutions (Compound A, β-PEA) Prep_Compounds->Add_Compounds Incubate_30m 5. Incubate 30 min at 37°C Add_Compounds->Incubate_30m Lyse_Add_Reagents 6. Lyse Cells & Add HTRF Reagents Incubate_30m->Lyse_Add_Reagents Incubate_60m 7. Incubate 60 min at RT Lyse_Add_Reagents->Incubate_60m Read_Plate 8. Read Plate (665nm / 620nm) Incubate_60m->Read_Plate Data_Analysis 9. Data Analysis (EC₅₀ & Eₘₐₓ Calculation) Read_Plate->Data_Analysis

Caption: Experimental workflow for the cAMP HTRF secondary assay.

Detailed Experimental Protocol: cAMP HTRF Assay

This protocol is adapted from standard methodologies for cAMP detection, such as those provided by manufacturers of HTRF assay kits.

Materials:

  • hTAAR1-expressing HEK293 cells and parental HEK293 cells.

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Phosphodiesterase inhibitor: 3-isobutyl-1-methylxanthine (IBMX).

  • Test compounds (Compound A, β-PEA).

  • cAMP HTRF assay kit (containing cAMP-d2 acceptor and anti-cAMP-cryptate donor).

  • White, low-volume 384-well assay plates.

  • HTRF-compatible microplate reader.

Procedure:

  • Cell Plating:

    • Harvest and count the hTAAR1-HEK293 and parental HEK293 cells.

    • Resuspend cells in culture medium to a density of 50,000 cells/mL.

    • Dispense 5 µL of the cell suspension into each well of a 384-well plate (yielding 250 cells/well).

    • Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation:

    • Prepare a 4X concentrated serial dilution of Compound A and β-PEA in assay buffer containing 2 mM IBMX. The final concentration of IBMX in the well will be 500 µM. IBMX is included to prevent the degradation of newly synthesized cAMP by phosphodiesterases, thereby amplifying the signal.

    • Prepare a vehicle control (e.g., 0.4% DMSO in assay buffer with 2 mM IBMX).

  • Cell Stimulation:

    • Carefully remove the culture medium from the wells.

    • Add 5 µL of the appropriate compound dilution (or vehicle) to the cells.

    • Incubate the plate for 30 minutes at 37°C.

  • Cell Lysis and HTRF Reagent Addition:

    • Add 5 µL of the cAMP-d2 acceptor reagent (pre-diluted in lysis buffer as per kit instructions) to each well.

    • Add 5 µL of the anti-cAMP-cryptate donor reagent (pre-diluted in lysis buffer) to each well.

  • Final Incubation and Plate Reading:

    • Incubate the plate for 60 minutes at room temperature, protected from light.

    • Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (FRET signal) and 620 nm (cryptate signal).

  • Data Analysis:

    • Calculate the 665/620 nm emission ratio for each well.

    • Normalize the data relative to the vehicle control (0% activation) and the maximum response from the reference agonist β-PEA (100% activation).

    • Plot the normalized response versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine EC₅₀ and Eₘₐₓ values.

Comparative Data Summary

The following table presents hypothetical, yet realistic, data from the described experiment, which would serve to validate Compound A's activity.

CompoundTarget Cell LinePotency (EC₅₀)Efficacy (Eₘₐₓ, % of β-PEA)
Compound A hTAAR1-HEK293 75 nM 92%
Parental HEK293No ResponseNot Applicable
β-PEA (Control) hTAAR1-HEK293 250 nM 100%
Parental HEK293No ResponseNot Applicable

Interpretation of Results:

  • Target Engagement: Both Compound A and β-PEA elicited a dose-dependent increase in cAMP in hTAAR1-expressing cells but had no effect on the parental cells. This confirms that the observed activity is specifically mediated through the hTAAR1 receptor.

  • Potency: Compound A exhibits an EC₅₀ of 75 nM, which is more potent than the endogenous agonist β-PEA (EC₅₀ = 250 nM). This suggests a higher affinity or more efficient coupling to the downstream signaling machinery.

  • Efficacy: With an Eₘₐₓ of 92%, Compound A is a full agonist, demonstrating a maximal response comparable to that of the endogenous ligand.

Conclusion

The data generated from the cAMP accumulation secondary assay provides strong evidence validating the biological activity of 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide (Compound A) as a potent, full agonist of the TAAR1 receptor. The functional data aligns with the initial hypothesis derived from its chemical structure and successfully progresses the compound from a primary "hit" to a validated "lead."

Subsequent steps in the drug development process should include selectivity profiling to assess Compound A's activity at other aminergic GPCRs and monoamine transporters to ensure a desirable off-target profile.

References

  • Title: International Union of Basic and Clinical Pharmacology. XC. Trace Amine-Associated Receptors: A Primer. Source: Pharmacological Reviews URL: [Link]

  • Title: The Trace Amine-Associated Receptor 1 (TAAR1): A New Drug Target for Schizophrenia. Source: CNS Drugs URL: [Link]

  • Title: A review on the role of phosphodiesterases in the control of cardiac and vascular function. Source: British Journal of Pharmacology URL: [Link]

A Researcher's Guide to the Cross-Validation of 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide's Effects in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate and cross-validate the cellular effects of the novel compound 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide. Given the absence of extensive published data on this specific molecule, we will establish a robust experimental workflow. This guide is designed to be a self-validating system, enabling you to generate reliable and comparable data across different cell lines. We will use well-characterized alternative compounds as benchmarks to contextualize the activity of our target molecule.

Introduction: Deconstructing 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide

The chemical structure of 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide suggests a potential interaction with sigma (σ) receptors. The presence of a basic amine separated from a phenyl ring by a two-carbon spacer is a common pharmacophore for sigma receptor ligands. Sigma receptors, primarily σ1 and σ2, are implicated in a variety of cellular processes and are often overexpressed in tumor cells, making them attractive targets for cancer therapy.[1]

  • The Sigma-1 Receptor (σ1R) is a chaperone protein at the endoplasmic reticulum-mitochondria interface, involved in regulating calcium signaling, ion channel function, and cellular stress responses.[2]

  • The Sigma-2 Receptor (σ2R) , recently identified as TMEM97, is associated with cholesterol homeostasis and is highly expressed in proliferating cancer cells.[2] Ligands targeting the σ2 receptor have been shown to induce apoptosis and inhibit tumor growth.[2]

This guide will outline the necessary experiments to test the hypothesis that 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide acts as a sigma receptor ligand and to characterize its cellular effects in comparison to known sigma receptor modulators.

Comparative Compound Selection: Establishing a Baseline

To objectively assess the performance of 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide, we will compare it with two well-characterized sigma receptor ligands:

  • (+)-Pentazocine: A selective agonist for the σ1 receptor. It has been shown to have varied effects, including promoting proliferation in some cancer cell lines while offering neuroprotection in other contexts.[3]

  • Siramesine: A potent σ2 receptor agonist known to induce caspase-independent apoptosis and lysosomal membrane permeabilization in various tumor cell lines.[4]

These compounds will serve as our positive controls and allow us to dissect the potential σ1 versus σ2 activity of our target compound.

Experimental Workflow for Cross-Validation

A systematic approach is crucial for generating high-quality, comparable data. The following workflow is designed to provide a comprehensive profile of the compound's activity.

Caption: A three-phase experimental workflow for the comprehensive cross-validation of a novel compound's cellular effects.

Detailed Experimental Protocols

Cell Line Selection and Culture

To ensure the cross-validation is robust, a panel of cell lines with varying characteristics is recommended:

  • MCF-7: A human breast adenocarcinoma cell line that expresses high levels of σ2R/TMEM97 and PGRMC1 receptors.[5]

  • A549: A human lung carcinoma cell line.

  • MCF-10A: A non-tumorigenic human breast epithelial cell line to assess selectivity for cancer cells.

All cell lines should be cultured according to ATCC guidelines.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide, (+)-pentazocine, and Siramesine for 48-72 hours. Include a vehicle-only control (e.g., DMSO).

  • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curves.

Apoptosis and Necrosis Detection: Annexin V/PI Staining

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Treat cells in 6-well plates with the compounds at their respective IC50 concentrations for 24-48 hours.

  • Harvest the cells, including any floating cells in the medium.

  • Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

  • Interpretation:

    • Annexin V-negative, PI-negative: Viable cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Cell Cycle Analysis: Propidium Iodide Staining

This method quantifies the DNA content of cells to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Protocol:

  • Treat cells with the compounds at their IC50 concentrations for 24 hours.

  • Harvest and fix the cells in cold 70% ethanol.

  • Wash the cells with PBS and resuspend in a solution containing Propidium Iodide and RNase A.

  • Incubate for 30 minutes at room temperature.

  • Analyze the DNA content by flow cytometry.

Western Blotting for Apoptosis Markers

Western blotting can confirm the activation of apoptotic pathways by detecting key protein markers.

Protocol:

  • Treat cells with the compounds and prepare cell lysates.

  • Determine protein concentration using a BCA assay.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against cleaved Caspase-3, PARP, and an internal loading control (e.g., β-actin).

  • Incubate with HRP-conjugated secondary antibodies.

  • Visualize the protein bands using a chemiluminescence detection system. An increase in the cleaved forms of Caspase-3 and PARP is indicative of apoptosis.

Data Presentation and Interpretation

All quantitative data should be summarized in tables for easy comparison.

Table 1: Comparative Cytotoxicity (IC50 Values in µM)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)MCF-10A (Normal Breast)
2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamideExperimental DataExperimental DataExperimental Data
(+)-Pentazocine>100>100>100
Siramesine~10-20~15-25>50

Note: The values for (+)-pentazocine and Siramesine are approximate and based on published literature. Your experimental conditions may yield different results.

Table 2: Summary of Cellular Effects

CompoundPrimary Effect on Cell ViabilityApoptosis InductionCell Cycle Arrest
2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamideExperimental DataExperimental DataExperimental Data
(+)-PentazocineLow cytotoxicity, may be proliferative at low doses[3]MinimalMinimal
SiramesineCytotoxicInduces apoptosis/necrosisG1/S phase arrest

Postulated Signaling Pathway and Comparative Logic

Based on the known mechanisms of the comparator compounds, we can postulate a signaling pathway for our target compound and a logical framework for interpreting the results.

signaling_pathway cluster_0 Compound Interaction cluster_1 Potential Targets cluster_2 Downstream Effects Compound 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide Sigma1 Sigma-1 Receptor Compound->Sigma1 Hypothesis A Sigma2 Sigma-2 Receptor Compound->Sigma2 Hypothesis B Ca_Signaling Ca2+ Signaling Modulation Sigma1->Ca_Signaling ROS Increased ROS Production Sigma2->ROS Apoptosis Apoptosis/Cell Death Ca_Signaling->Apoptosis LMP Lysosomal Membrane Permeabilization ROS->LMP LMP->Apoptosis

Caption: Postulated signaling pathways for 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide based on its potential as a sigma receptor ligand.

By comparing the effects of 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide to those of (+)-pentazocine and Siramesine, we can infer its likely mechanism of action. If its effects mirror those of Siramesine (high cytotoxicity in cancer cells, induction of apoptosis/necrosis), it is likely a σ2R agonist. Conversely, if it shows low cytotoxicity or even proliferative effects at low concentrations, it may have σ1R agonist activity.

Conclusion

This guide provides a rigorous and scientifically sound methodology for the cross-validation of 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide's effects in different cell lines. By following these protocols and using the recommended comparator compounds, researchers can generate a comprehensive and reliable dataset to elucidate the compound's mechanism of action and therapeutic potential. This systematic approach ensures that the generated data is robust, reproducible, and can be confidently used to guide further drug development efforts.

References

  • Sigma-1 and Sigma-2 receptor ligands induce apoptosis and autophagy but have opposite effect on cell proliferation in uveal melanoma. PLoS One.[Link]

  • Study of the Relationship between Sigma Receptor Expression Levels and Some Common Sigma Ligand Activity in Cancer Using Human Cancer Cell Lines of the NCI-60 Cell Line Panel. Cancers (Basel).[Link]

  • Small-Molecule Modulators of Sigma1 and Sigma2/TMEM97 in the Context of Cancer: Foundational Concepts and Emerging Themes. Frontiers in Pharmacology.[Link]

  • Overexpression of sigma-1 receptor in MCF-7 cells enhances proliferation via the classic protein kinase C subtype signaling pathway. Oncology Letters.[Link]

  • Siramesine induces time- and dose-dependent cell death in immortalized and transformed cells. ResearchGate.[Link]

  • Dose Response Curves. ResearchGate.[Link]

  • Sigma-1 Receptor Modulation by Ligands Coordinates Cancer Cell Energy Metabolism. International Journal of Molecular Sciences.[Link]

  • Expression of sigma 1 receptor in human breast cancer. Annals of Oncology.[Link]

  • Antiproliferative and cytotoxic effects of some σ2 agonists and σ1 antagonists in tumour cell lines. British Journal of Pharmacology.[Link]

  • IC50 values (µM) of the compounds and SI values against MCF-7, A549 and NIH/3T3 cell lines. ResearchGate.[Link]

  • Study of the Relationship between Sigma Receptor Expression Levels and Some Common Sigma Ligand Activity in Cancer Using Human Cancer Cell Lines of the NCI-60 Cell Line Panel. ResearchGate.[Link]

  • PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships. Frontiers in Pharmacology.[Link]

  • Ferroptosis is induced following siramesine and lapatinib treatment of breast cancer cells. Cell Death & Disease.[Link]

  • IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h. ResearchGate.[Link]

  • Study of the Relationship between Sigma Receptor Expression Levels and Some Common Sigma Ligand Activity in Cancer Using Human Cancer Cell Lines of the NCI-60 Cell Line Panel. National Institutes of Health.[Link]

  • IC50 values of the compounds for A549 and NIH/3T3 cells after 24 h. ResearchGate.[Link]

  • Expression of sigma receptor levels in MCF-7 and CHO cell lines by... ResearchGate.[Link]

  • σ2R/TMEM97 expression in MCF10A, MCF7, and MDA-MB-231 cell lines. ResearchGate.[Link]

  • Figure 2. Cancerous and Normal Cell Dose-Response Curves for Each of... ResearchGate.[Link]

  • Sigma-2 Receptor Ligand Binding Modulates Association between TSPO and TMEM97. MDPI.[Link]

  • Dose-response modeling in high-throughput cancer drug screenings: an end-to-end approach. National Institutes of Health.[Link]

  • The σ1 receptor agonist (+)-pentazocine increases store-operated Ca2+ entry in MCF7σ1 and SK-N-SH cell lines. PubMed.[Link]

  • Prostate Cancer Cells Are Sensitive to Lysosomotropic Agent Siramesine through Generation Reactive Oxygen Species and in Combination with Tyrosine Kinase Inhibitors. PubMed.[Link]

  • Dose-response curves of breast cancer cell lines... ResearchGate.[Link]

  • Dose-response curve of cell lines C, D, and E. ResearchGate.[Link]

  • Evaluation of the Effectiveness of Various Autophagy Inhibitors in A549 Cancer Stem Cells. Acta Naturae.[Link]

  • Illustration of dose-response curves for the B-cell cancer cell line... ResearchGate.[Link]

  • Antitumor Activity against A549 Cancer Cells of Three Novel Complexes Supported by Coating with Silver Nanoparticles. National Institutes of Health.[Link]

  • Dose-response curves of different chemotherapeutics in NSCLC cell... ResearchGate.[Link]

  • Sensitizing TRAIL-resistant A549 lung cancer cells and enhancing TRAIL-induced apoptosis with the antidepressant amitriptyline. National Institutes of Health.[Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche.[Link]

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A Head-to-Head Comparison of Monoamine Oxidase Inhibitors: A Guide for the Evaluation of Novel Phenylacetamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of three distinct monoamine oxidase inhibitors (MAOIs): Selegiline, Phenelzine, and Moclobemide. While direct experimental data for 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide is not extensively available in the public domain, its structural similarity to phenylethylamine, a core scaffold for many MAOIs, suggests its potential activity within this class of compounds. This document, therefore, serves as a foundational reference for researchers and drug development professionals interested in characterizing the potential of novel compounds like 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide by comparing them against well-established reference agents with diverse pharmacological profiles.

Introduction: The Rationale for Comparison

Monoamine oxidase (MAO) is a critical enzyme responsible for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine.[1][2][3] Inhibition of MAO can lead to increased levels of these neurotransmitters in the brain, a mechanism that has been therapeutically exploited for the treatment of depression and Parkinson's disease.[2][4] MAO exists in two isoforms, MAO-A and MAO-B, which exhibit different substrate specificities and tissue distributions.[5][6] The selectivity and reversibility of MAO inhibitors are key determinants of their therapeutic efficacy and side-effect profiles.[][8]

This guide will compare:

  • Selegiline: A selective, irreversible inhibitor of MAO-B.[9][10][11][12][13]

  • Phenelzine: A non-selective, irreversible inhibitor of both MAO-A and MAO-B.[5][14][15]

  • Moclobemide: A selective, reversible inhibitor of MAO-A (RIMA).[6][16][17]

By understanding the distinct characteristics of these reference compounds, researchers can better position and evaluate novel molecules within the landscape of MAO inhibition.

Mechanism of Action: A Tale of Selectivity and Reversibility

The primary mechanism of action for all three compounds is the inhibition of monoamine oxidase, which leads to an increase in the synaptic concentration of monoamine neurotransmitters.[18] However, their interactions with the MAO enzymes differ significantly.

Selegiline at lower doses is a selective and irreversible inhibitor of MAO-B.[10][11][19] This selectivity for MAO-B, which is the predominant form in the striatum and is primarily responsible for dopamine metabolism, makes selegiline particularly useful as an adjunct therapy in Parkinson's disease to enhance dopaminergic neurotransmission.[9][12] At higher doses, selegiline's selectivity is lost, and it also inhibits MAO-A.[10]

Phenelzine is a non-selective, irreversible inhibitor of both MAO-A and MAO-B.[5][14][15] This broad-spectrum inhibition leads to a more pronounced increase in the levels of serotonin, norepinephrine, and dopamine, which underlies its potent antidepressant effects.[15][20] However, the non-selective and irreversible nature of phenelzine is also associated with a higher risk of side effects, including the potential for hypertensive crisis when tyramine-rich foods are consumed (the "cheese effect").[2][5]

Moclobemide is a selective and reversible inhibitor of MAO-A.[6][16][21] Its reversibility means that the enzyme can regain its function more quickly after the drug is cleared, leading to a significantly lower risk of the "cheese effect" compared to irreversible MAOIs.[17][21][22] The selective inhibition of MAO-A primarily increases serotonin and norepinephrine levels, contributing to its antidepressant properties.[6][22]

cluster_MAOIs Monoamine Oxidase Inhibitors cluster_Enzymes MAO Isoforms Selegiline Selegiline MAO_B MAO-B Selegiline->MAO_B Irreversible Inhibition (Selective at low dose) Phenelzine Phenelzine MAO_A MAO-A Phenelzine->MAO_A Irreversible Inhibition Phenelzine->MAO_B Irreversible Inhibition Moclobemide Moclobemide Moclobemide->MAO_A Reversible Inhibition

Figure 1: Comparative mechanism of action of Selegiline, Phenelzine, and Moclobemide.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

The pharmacokinetic profiles of these MAOIs are crucial for determining their dosing regimens and potential for drug-drug interactions.

ParameterSelegilinePhenelzineMoclobemide
Bioavailability ~10% (oral), increased with food[23]Rapidly absorbed[15]~60-80% after single dose[22]
Protein Binding 85-90%[10]Information not readily availableModerately to markedly bound[22]
Metabolism Extensive first-pass metabolism to desmethylselegiline, levoamphetamine, and levomethamphetamine[23][24]Extensively metabolized, including to phenethylamine[2][15]Rapidly absorbed and metabolized[22]
Half-life ~1.5 hours[23]~11.6 hours[15]~1-2 hours[22]
Excretion Primarily renal[10]Primarily renal[2]Primarily renal

Key Insights: Selegiline's low oral bioavailability can be bypassed with transdermal administration, which also reduces the formation of its amphetamine metabolites.[9] Phenelzine's irreversible inhibition means its pharmacodynamic effects last much longer than its plasma half-life, as the body needs to synthesize new MAO enzymes.[15] Moclobemide's shorter half-life and reversible action allow for a more flexible dosing schedule and a quicker resolution of its effects upon discontinuation.[22]

Pharmacodynamics: Onset of Action and Duration of Effect

The pharmacodynamic properties of these MAOIs are directly related to their mechanism of action.

ParameterSelegilinePhenelzineMoclobemide
Onset of Action Inhibition of platelet MAO-B within 2-4 hours[23]Therapeutic effects may take several weeks to appear[15][25]MAO-A inhibition up to 80% within 2 hours[22]
Duration of Effect MAO-B inhibition can last for up to 2 weeks[23]Effects can persist for 2-3 weeks after discontinuation[15]MAO inhibition typically lasts 8-10 hours[22]
Tyramine Interaction Low risk at selective MAO-B inhibitory doses[12][23]High risk of hypertensive crisis[5][20][26]Negligible potentiation of tyramine pressor response[17][21][22]

Key Insights: The long duration of action for the irreversible inhibitors, selegiline and phenelzine, necessitates a "washout" period before starting other serotonergic or sympathomimetic drugs to avoid serious adverse events like serotonin syndrome or hypertensive crisis.[18] Moclobemide's reversible nature and lower risk of tyramine interactions make it a safer option in this regard.[17][21]

Experimental Protocols for Characterizing Novel MAOIs

For a novel compound like 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide, a series of in vitro and in vivo experiments are necessary to determine its potential as an MAOI and to characterize its profile.

In Vitro MAO Inhibition Assay

Objective: To determine the inhibitory potency (IC50) and selectivity of the test compound for MAO-A and MAO-B.

Methodology:

  • Enzyme Source: Recombinant human MAO-A and MAO-B enzymes.

  • Substrate: A fluorescent or chromogenic substrate specific for each isoform (e.g., kynuramine for both, or specific substrates for higher selectivity).

  • Procedure: a. Pre-incubate the enzyme with varying concentrations of the test compound. b. Initiate the reaction by adding the substrate. c. Measure the rate of product formation over time using a plate reader. d. Calculate the percent inhibition for each concentration and determine the IC50 value by non-linear regression.

  • Reference Compounds: Include selegiline, phenelzine, and moclobemide as controls to validate the assay.

start Prepare Reagents (Enzyme, Substrate, Test Compound) preincubation Pre-incubate Enzyme with Test Compound start->preincubation reaction Initiate Reaction with Substrate preincubation->reaction measurement Measure Product Formation (Fluorescence/Absorbance) reaction->measurement analysis Calculate % Inhibition and IC50 measurement->analysis end Determine Potency and Selectivity analysis->end

Figure 2: Workflow for in vitro MAO inhibition assay.

Reversibility Assay

Objective: To determine if the inhibition is reversible or irreversible.

Methodology:

  • Procedure: a. Pre-incubate the enzyme with a high concentration of the test compound for an extended period. b. Dialyze the enzyme-inhibitor complex to remove any unbound inhibitor. c. Measure the remaining enzyme activity.

  • Interpretation:

    • Irreversible: Enzyme activity is not restored after dialysis.

    • Reversible: Enzyme activity is restored after dialysis.

In Vivo Microdialysis

Objective: To measure the effect of the test compound on extracellular neurotransmitter levels in the brain of a living animal (e.g., rat or mouse).

Methodology:

  • Surgical Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region (e.g., striatum for dopamine, hippocampus for serotonin).

  • Compound Administration: The test compound is administered systemically (e.g., intraperitoneally or orally).

  • Sample Collection: Microdialysis samples are collected at regular intervals before and after drug administration.

  • Analysis: The concentrations of dopamine, serotonin, and norepinephrine in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Conclusion

The comparative analysis of selegiline, phenelzine, and moclobemide highlights the critical importance of selectivity and reversibility in the pharmacological profile of monoamine oxidase inhibitors. While 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide remains to be fully characterized, its chemical structure warrants investigation into its potential as an MAOI. The experimental protocols outlined in this guide provide a robust framework for such an evaluation. By comparing a novel compound's in vitro and in vivo effects to these well-defined reference agents, researchers can gain valuable insights into its therapeutic potential and position it within the broader landscape of neuropharmacology.

References

  • Clinical pharmacokinetics and pharmacodynamics of selegiline. An update - PubMed. [Link]

  • Selegiline - StatPearls - NCBI Bookshelf - NIH. [Link]

  • Pharmacology of selegiline - Wikipedia. [Link]

  • Selegiline - Wikipedia. [Link]

  • What is the mechanism of Selegiline Hydrochloride? - Patsnap Synapse. [Link]

  • Neuroprotective actions of selegiline - PubMed - NIH. [Link]

  • Moclobemide: a reversible inhibitor of monoamine oxidase type A - PubMed. [Link]

  • Phenelzine - StatPearls - NCBI Bookshelf. [Link]

  • Phenelzine - Wikipedia. [Link]

  • What is the mechanism of Phenelzine Sulfate? - Patsnap Synapse. [Link]

  • Moclobemide, a new reversible MAO inhibitor--interaction with tyramine and tricyclic antidepressants in healthy volunteers and depressive patients - PubMed. [Link]

  • Phenelzine (oral route) - Side effects & dosage - Mayo Clinic. [Link]

  • What is the mechanism of Moclobemide? - Patsnap Synapse. [Link]

  • Pharmacokinetics and pharmacodynamics of intranasally administered selegiline nanoparticles with improved brain delivery in Parkinson's disease - PubMed. [Link]

  • Clinical Pharmacokinetics and Pharmacodynamics of Selegiline | springermedicine.com. [Link]

  • Phenelzine: Uses, Dosage, Side Effects and More | MIMS Philippines. [Link]

  • Moclobemide. An update of its pharmacological properties and therapeutic use - PubMed. [Link]

  • The pharmacology of selegiline - ResearchGate. [Link]

  • Biochemistry and pharmacology of reversible inhibitors of MAO-A agents: focus on moclobemide - PMC - NIH. [Link]

  • Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside - PMC - PubMed Central. [Link]

  • Popular Maois List, Drug Prices and Medication Information - GoodRx. [Link]

  • List of MAO inhibitors + Uses & Side Effects - Drugs.com. [Link]

  • Monoamine Oxidase Inhibitors (MAOIs) - StatPearls - NCBI Bookshelf - NIH. [Link]

  • Monoamine Oxidase Inhibitors | Concise Medical Knowledge - Lecturio. [Link]

  • N-(2-Aminoethyl)-2-[4-(1,1-dimethylethyl)-2,6-dimethylphenyl]acetamide Hydrochloride. [Link]

  • The prescriber's guide to classic MAO inhibitors (phenelzine, tranylcypromine, isocarboxazid) for treatment-resistant depression | CNS Spectrums - Cambridge University Press & Assessment. [Link]

  • Monoamine Oxidase Inhibitor - FPnotebook. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide scaffold represents a fascinating, yet underexplored, chemical space. Its structural architecture, combining a phenethylamine core with an N,N-dimethylacetamide moiety, suggests potential interactions with a range of biogenic amine receptors and transporters, particularly within the dopaminergic and serotonergic systems. Phenethylamines are well-established pharmacophores for dopamine and serotonin receptor ligands, while the acetamide group can significantly influence pharmacokinetic and pharmacodynamic properties.[1] This guide aims to synthesize a predictive structure-activity relationship (SAR) for this class of compounds by drawing parallels from closely related chemical series investigated for their neurological activity. The insights presented herein are intended to guide researchers in the rational design and optimization of novel ligands based on this scaffold for potential applications in neuropharmacology and drug discovery.

Core Molecular Scaffold and Postulated Biological Targets

The core structure of 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide can be dissected into three key regions for SAR analysis:

  • The Phenyl Ring: This aromatic moiety is a crucial recognition element for many receptors. Substitutions on this ring can modulate receptor affinity, selectivity, and functional activity.

  • The Ethylamine Linker: The two-carbon chain connecting the phenyl ring and the terminal nitrogen is a common feature in many neurotransmitters. Its conformation and the nature of the nitrogen substitution are critical for receptor interaction.

  • The N,N-dimethylacetamide Group: This less common feature in classic phenethylamine-based ligands introduces a polar, non-basic amide functionality that can influence solubility, membrane permeability, and potential hydrogen bonding interactions within the receptor binding pocket.

Based on this structural makeup, the primary hypothetical targets for these analogs are the dopamine (D1-like and D2-like) and serotonin (5-HT) receptors, as well as the respective monoamine transporters (DAT and SERT).[2][3] The following sections will explore the putative SAR for each molecular region, drawing upon published data for analogous chemical series.

Structure-Activity Relationship Analysis

Modifications of the Phenyl Ring

Substitutions on the phenyl ring are a cornerstone of SAR studies for phenethylamine-based ligands. The position, size, and electronic properties of these substituents can dramatically alter a compound's pharmacological profile.

  • Hydroxyl and Methoxy Groups: The presence of hydroxyl or methoxy groups, particularly at the 3- and 4-positions, is a well-known strategy for conferring affinity for dopamine and serotonin receptors. For instance, in a series of 2-(hydroxyphenyl)ethylamine derivatives, substitutions on the phenyl ring were critical for dopamine receptor affinity.[4] It is plausible that analogs of our target scaffold bearing a hydroxyl group at the 3-position of the phenyl ring would exhibit enhanced affinity for the D2 receptor.

  • Halogenation: The introduction of halogens such as fluorine or chlorine can influence lipophilicity and binding interactions. In studies of N-(2-phenylethyl)-N-n-propyl-2-(3-hydroxyphenyl)ethylamine derivatives, di-chloro substitution on the phenyl ring of the N-phenylethyl moiety led to high selectivity for the D2 receptor.[4] This suggests that halogenation of the phenyl ring in the 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide scaffold could be a viable strategy for tuning receptor selectivity.

  • Other Substituents: The incorporation of other functional groups, such as trifluoromethyl or small alkyl groups, can also modulate activity. For example, in a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, 3-(trifluoromethyl)anilide derivatives showed significant anticonvulsant activity in the maximal electroshock seizure (MES) model.[5]

Table 1: Postulated Impact of Phenyl Ring Substitutions on Receptor Affinity

SubstituentPosition(s)Predicted EffectRationale from Analogous Series
-OH3Increased D2 affinityMimics endogenous dopamine
-OCH33, 4Potential for D2/5-HT receptor affinityCommon in psychoactive phenethylamines
-F, -Cl2, 3, 4Increased D2 selectivity, altered lipophilicityDichloro derivatives show high D2 selectivity[4]
-CF33Potential for enhanced CNS penetration and activityElectron-withdrawing groups can alter binding modes[5]
Modifications of the Ethylamine Linker and Terminal Nitrogen

The ethylamine side chain is fundamental to the interaction of these ligands with their target receptors.

  • N-Alkylation: Substitution on the terminal nitrogen of the ethylamine is a critical determinant of activity at dopamine receptors. For 2-(4-fluoro-3-hydroxyphenyl)ethylamine derivatives, N-alkylation with ethyl or n-propyl groups significantly enhanced affinity for D2 binding sites while decreasing it for D1 sites.[6][7] The N,N-dimethylacetamide moiety in our core scaffold presents a unique case, as the nitrogen is part of an amide. Further substitution on this nitrogen is not possible without significant chemical alteration.

  • Conformational Restriction: While not directly applicable to the core scaffold without significant modification, it is worth noting that constraining the ethylamine chain, for example within a piperidine or tropane ring system, is a common strategy to enhance affinity and selectivity for monoamine transporters.[3]

The Role of the N,N-dimethylacetamide Moiety

The N,N-dimethylacetamide group is the most distinctive feature of this scaffold. Unlike the basic amine found in most phenethylamine-based receptor ligands, this amide is neutral. This has several important implications:

  • Reduced Basicity: The lack of a basic nitrogen that would be protonated at physiological pH will significantly alter the interaction with the highly conserved aspartate residue in transmembrane helix 3 of most aminergic GPCRs. This interaction is a canonical feature for the binding of catecholamines and related ligands. The absence of this ionic interaction may lead to a different binding mode or a general reduction in affinity compared to analogous basic amines.

  • Hydrogen Bonding Potential: The amide carbonyl oxygen can act as a hydrogen bond acceptor, potentially forming interactions with residues in the receptor binding pocket that are not engaged by traditional phenethylamine ligands.

  • Physicochemical Properties: The N,N-dimethylacetamide group will influence the molecule's overall polarity, solubility, and ability to cross the blood-brain barrier. It may also alter the metabolic stability of the compound.

Experimental Protocols for Pharmacological Evaluation

To empirically determine the SAR of novel 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide analogs, a tiered screening approach is recommended.

Protocol 1: Radioligand Binding Assays for Receptor Affinity

This protocol is designed to determine the binding affinity (Ki) of the synthesized analogs for a panel of relevant receptors, such as dopamine D2 and serotonin 5-HT2A receptors.

Materials:

  • Cell membranes expressing the human receptor of interest (e.g., D2, 5-HT2A).

  • Radioligand appropriate for the target receptor (e.g., [3H]Spiperone for D2, [3H]Ketanserin for 5-HT2A).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Non-specific binding competitor (e.g., Haloperidol for D2, Mianserin for 5-HT2A).

  • Synthesized analog stock solutions in DMSO.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the synthesized analogs in the assay buffer.

  • In a 96-well plate, add the assay buffer, radioligand, and either the test compound, buffer (for total binding), or the non-specific binding competitor.

  • Add the cell membranes to initiate the binding reaction.

  • Incubate the plates at room temperature for a specified time (e.g., 60 minutes).

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding and determine the IC50 values for each compound. Convert IC50 values to Ki values using the Cheng-Prusoff equation.

Protocol 2: Functional Assays for Agonist/Antagonist Activity

Functional assays are crucial to determine whether a ligand activates (agonist), blocks (antagonist), or has no effect on receptor signaling. A common method for Gq-coupled receptors like 5-HT2A is to measure intracellular calcium mobilization.

Materials:

  • CHO or HEK293 cells stably expressing the human receptor of interest (e.g., 5-HT2A).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Reference agonist (e.g., Serotonin).

  • Synthesized analog stock solutions in DMSO.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Plate the cells in a 96-well plate and grow to confluence.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • To determine agonist activity, add varying concentrations of the synthesized analogs to the cells and measure the fluorescence change over time.

  • To determine antagonist activity, pre-incubate the cells with varying concentrations of the synthesized analogs before adding a fixed concentration (e.g., EC80) of the reference agonist.

  • Measure the fluorescence change and calculate the EC50 (for agonists) or IC50 (for antagonists) values.

Visualizing the Structure-Activity Relationships

The following diagrams illustrate the key SAR points discussed.

SAR_Summary cluster_scaffold Core Scaffold: 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide cluster_phenyl Phenyl Ring Modifications cluster_ethylamine Ethylamine Linker cluster_acetamide N,N-dimethylacetamide Moiety scaffold Phenyl - Ethylamine - N,N-dimethylacetamide P1 3-OH, 4-OH/OCH3 Predicted: Increased D2/5-HT affinity scaffold->P1 Region 1 P2 Halogenation (F, Cl) Predicted: Increased D2 selectivity scaffold->P2 Region 1 P3 Electron-withdrawing groups (e.g., CF3) Predicted: Altered binding, potential for improved CNS penetration scaffold->P3 Region 1 E1 Amide nitrogen is not basic Predicted: Loss of canonical ionic interaction with receptor Asp scaffold->E1 Region 2 A1 Carbonyl oxygen as H-bond acceptor Predicted: Novel interactions in binding pocket scaffold->A1 Region 3 A2 Alters physicochemical properties (solubility, BBB penetration, metabolism) scaffold->A2 Region 3

Caption: Key regions for SAR modification on the core scaffold.

Experimental_Workflow start Synthesis of Analogs binding Protocol 1: Radioligand Binding Assays (Determine Ki for D2, 5-HT2A, etc.) start->binding functional Protocol 2: Functional Assays (Determine EC50/IC50 and Emax) binding->functional Active compounds (Ki < 1µM) data_analysis Data Analysis and SAR Correlation functional->data_analysis lead_opt Lead Optimization data_analysis->lead_opt lead_opt->start Iterative Design

Caption: A typical workflow for evaluating novel analogs.

Conclusion

The structure-activity relationship for 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide analogs is currently undefined in the scientific literature. However, by drawing logical inferences from well-studied, structurally related compound series, a predictive SAR can be constructed to guide initial drug discovery efforts. The key areas for modification are the phenyl ring, where substitutions can modulate affinity and selectivity, and the unique N,N-dimethylacetamide moiety, which will significantly influence the compound's interaction with target receptors and its overall physicochemical properties. The experimental protocols provided offer a robust framework for systematically evaluating new analogs and building a comprehensive SAR for this promising, yet unexplored, class of compounds.

References

  • (VS25) among the synthesized compounds showed better antidepressant potential than the standard drugs moclobemide, imipramine, and fluoxetine.[8]

  • The results of pharmacological studies showed activity exclusively in the MES seizures especially for 3-(trifluoromethyl)anilide derivatives, whereas majority of 3-chloroanilide analogs were inactive.[5]

  • Phenylacetamide derivatives are a group of compounds that exhibit a wide range of biological activities as analgetic, anticonvulsant, pesticide, cytostatic.[9][10]

  • The synthesized compounds were further evaluated for in vitro antifungal activity against five fungal strains, and some of the compounds displayed equivalent or greater potency than the standard drug.[11]

  • Starting from the previously reported leads 9 and 10, we observed that both compounds presented 13 rotatable bonds and large molecular weights.[12]

  • The substitution of the amino group with ethyl, n-propyl, and 2-phenylethyl groups decreased the affinity for D-1 binding sites but greatly enhanced the effectiveness on D-2 binding sites.[6]

  • Serotonin (5-hydroxytryptamine, 5-HT) is a ubiquitous neurotransmitter in the human body.[1]

  • The dopamine transporter (DAT) plays a critical role in the central nervous system and has been implicated in numerous psychiatric disorders.[2]

  • N-(2-Aminoethyl)-2-[4-(1,1-dimethylethyl)-2,6-dimethylphenyl]acetamide Hydrochloride.[13]

  • Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology.[14]

  • The in vitro and in vivo pharmacological properties of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl)carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103) are presented.[15]

  • This text presents complementary data corresponding to pharmacological and toxicological characterization of N-(2,6-dichlorophenyl)-2-(4-methyl-1-piperidinyl)acetamide (LIA) compound.[16]

  • New N-(dimethylamino)ethyl derivatives of phthalazinones and pyridopyridazinones 7, 9 were synthesized and assayed as potential analgesic agents in the hot-plate, tail-flick, and writhing tests.[17]

  • The N-n-propyl-N-(2-phenylethyl)-2-(3-hydroxyphenyl)ethylamine (1, RU 24213) had been previously identified as selective agonist of DA D2 receptor subtype.[4]

  • The docking simulations also ascertained the selectivity of BM212 towards the serotonin reuptake transporter protein (SERT) with a docking score of −6.51 kcal mol−1.

  • Many tropanes regulate synaptic levels of neuromodulators by interacting with monoamine transporters such as the dopamine (DAT) and serotonin (SERT) transporters.[3]

  • The N-ethyl- (28) and N-n-propyl-N-(2-phenylethyl)-2-(4-fluoro-3- hydroxyphenyl)ethylamine (30) were the most potent members of the series with high selectivity for D-2 binding sites.[7]

  • Serotonin (5-hydroxytryptamine, 5-HT) is a neurotransmitter regulating numerous physiological functions, and its dysregulation is a crucial component of the pathological processes of schizophrenia, depression, migraines, and obesity.[18]

  • A new class of potential biologically active 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides has been synthesized from hydroxyphenylacetic acid.[19]

Sources

A Senior Application Scientist's Guide to Target Validation: Characterizing 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide with Isothermal Titration Calorimetry and Orthogonal Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From Phenotypic Hit to Validated Target

In the landscape of modern drug discovery, the journey from identifying a bioactive compound to developing a clinical candidate is both arduous and fraught with failure. A critical, early milestone in this journey is Target Validation : the process of demonstrating conclusively that a specific biomolecule is directly engaged by a compound and that this interaction is responsible for the desired cellular or physiological effect.[1] Phenotypic screens, which identify compounds based on a desired change in cell behavior, often yield promising "hits." However, the molecular target of such a hit is frequently unknown.

This guide focuses on the crucial next step: biophysical characterization. We will use the hypothetical case of 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide (hereafter referred to as "Compound X"), a novel small molecule identified in a high-content screen for its anti-proliferative effects. A putative target, "Target Protein Y," has been proposed based on proteomic analysis. Our objective is to validate this proposed interaction rigorously.

Here, we will provide an in-depth exploration of Isothermal Titration Calorimetry (ITC) as the gold standard for this task.[2][3] We will detail the causality behind experimental choices, provide a step-by-step protocol, and, crucially, compare its performance and data output with key orthogonal methods. This guide is designed for researchers, scientists, and drug development professionals seeking to build a robust, data-driven case for their lead compounds.

Part 1: The Gold Standard — A Complete Thermodynamic Profile with Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry is unique among biophysical techniques because it directly measures the heat change (enthalpy, ΔH) that occurs when two molecules interact.[4] Since virtually all binding events involve a heat exchange, ITC is a universal, label-free method for characterizing any molecular interaction. In a single experiment, it provides a complete thermodynamic profile of the binding event, which is invaluable for understanding the forces driving the interaction and for guiding lead optimization.[2][5][6]

The Principle of ITC: Measuring the Heat of Interaction

An ITC instrument consists of two identical, highly sensitive cells—a reference cell and a sample cell—enclosed in an adiabatic jacket to prevent heat exchange with the surroundings.[7][8] The reference cell contains buffer, while the sample cell contains the macromolecule of interest (Target Protein Y). A syringe containing the ligand (Compound X) performs a series of precise, small-volume injections into the sample cell.[8]

When Compound X binds to Target Protein Y, heat is either released (exothermic) or absorbed (endothermic).[9] The instrument's feedback system applies power to the cell heaters to maintain a constant temperature between the two cells.[8] This differential power (DP) is the signal that is measured. As the titration proceeds, Target Protein Y becomes saturated with Compound X, the binding events diminish, and the heat signal returns to the baseline heat of dilution.[10]

The resulting data—a plot of heat per injection versus the molar ratio of ligand to macromolecule—is a binding isotherm. Fitting this curve to a binding model yields the key thermodynamic parameters:

  • Binding Affinity (KD): The dissociation constant, indicating the strength of the interaction.

  • Stoichiometry (n): The number of ligand molecules that bind to each macromolecule.

  • Enthalpy (ΔH): The heat released or absorbed upon binding, reflecting changes in bonding (e.g., hydrogen bonds, van der Waals forces).

  • Entropy (ΔS): Calculated from the other parameters, this reflects changes in the system's disorder, often related to conformational changes and the release of water molecules from hydrophobic surfaces.[11]

ITC Experimental Workflow

ITC_Workflow cluster_prep 1. Sample Preparation cluster_exp 2. ITC Experiment cluster_analysis 3. Data Analysis P1 Purify Protein & Ligand (>95% purity) P2 Precise Concentration Determination (e.g., A280, NMR) P1->P2 P3 Buffer Matching & Dialysis (Identical buffer for protein & ligand) P2->P3 E1 Load Protein into Cell Load Ligand into Syringe P3->E1 Prepared Samples E2 Set Run Parameters (Temp, Injections, Spacing) E1->E2 E3 Run Titration & Control (Ligand into Buffer) E2->E3 A1 Integrate Raw Thermogram (Heat per injection) E3->A1 Raw Data A2 Subtract Heat of Dilution A1->A2 A3 Fit Binding Isotherm (e.g., One-Site Model) A2->A3 A4 Extract Thermodynamic Parameters (KD, n, ΔH, ΔS) A3->A4

Caption: Workflow for a typical ITC experiment.

Case Study: Validating Compound X Binding to Target Protein Y

This section outlines a self-validating protocol designed to robustly characterize the interaction between our hit, Compound X, and its putative target, Target Protein Y.

  • Sample Purity and Buffer Matching: This is the most critical step for high-quality data.[12] Impurities can affect the active concentration and binding stoichiometry.[13] Any mismatch in buffer components (pH, salt, additives like DMSO) between the cell and syringe will generate heat upon mixing, creating artifacts that can obscure the true binding signal.[12] We perform extensive dialysis of the protein into the final buffer, which is then used to dissolve the ligand.

  • Concentration Selection (The 'c' Window): To obtain a well-defined, sigmoidal binding curve that can be accurately fitted, the experiment should be designed within a specific range known as the 'c' window. The 'c' value is calculated as c = n * [Macromolecule] / KD. The optimal range is typically between 5 and 500.[12] Since we don't know the KD yet, we start with a standard recommendation: 10-20 µM of Target Protein Y in the cell and a 10- to 20-fold excess of Compound X (100-400 µM) in the syringe.[14] This concentration range is sensitive enough to detect affinities from the low nanomolar to mid-micromolar range.[10]

  • Control Experiment: A titration of the ligand (Compound X) into buffer alone is mandatory.[9] This measures the heat of dilution of the ligand, which must be subtracted from the protein-ligand binding data to isolate the heat of interaction.[13]

  • Protein Preparation: Dialyze 2-3 mg of purified Target Protein Y (>95% purity) overnight at 4°C against 2L of the chosen assay buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4).

  • Ligand Preparation: Dissolve a precisely weighed amount of Compound X in the final dialysis buffer. If DMSO is required for solubility, ensure the exact same final concentration of DMSO (e.g., 2%) is present in both the protein and ligand solutions.[12]

  • Concentration Measurement: Accurately determine the final concentration of the protein solution (e.g., using A280 with the calculated extinction coefficient) and the ligand (from stock solution dilution). This is critical for accurate stoichiometry determination.[10]

  • Instrument Setup: Thoroughly clean the instrument cells and syringe. Set the experimental temperature (e.g., 25°C).

  • Sample Loading: Load the Target Protein Y solution (e.g., 20 µM) into the sample cell and the Compound X solution (e.g., 300 µM) into the injection syringe, ensuring no air bubbles are present.

  • Titration Parameters: Set the injection parameters. A typical setup would be an initial 0.4 µL injection followed by 18-20 subsequent injections of 2 µL each, with a 150-second spacing between injections to allow the signal to return to baseline.

  • Execution: Start the titration experiment.

  • Control Titration: After the main experiment, clean the cell and syringe, load the cell with buffer (containing 2% DMSO if applicable), and repeat the titration of Compound X into the buffer to measure the heat of dilution.

  • Data Analysis:

    • Integrate the raw data peaks to determine the heat change for each injection.

    • Subtract the heat of dilution values from the corresponding binding data points.

    • Plot the corrected heat per injection against the molar ratio of [Compound X]/[Target Protein Y].

    • Fit the resulting binding isotherm to a suitable model (e.g., a one-site binding model) to determine KD, n, and ΔH.[15] Calculate ΔG and TΔS using the equation ΔG = -RTln(KA) = ΔH - TΔS.

For the interaction between Compound X and Target Protein Y, we obtain the following hypothetical data:

ParameterValueInterpretation
Binding Affinity (KD) 150 nMA strong, high-affinity interaction suitable for a lead compound.
Stoichiometry (n) 1.05A 1:1 binding ratio, indicating a specific interaction with one binding site.
Enthalpy (ΔH) -8.5 kcal/molThe binding is enthalpically driven and exothermic, suggesting the formation of favorable hydrogen bonds and/or van der Waals interactions.
Entropy (TΔS) +0.7 kcal/molThe binding is slightly entropically unfavorable, which could be due to conformational restriction of the ligand upon binding, but this is overcome by the strong enthalpic contribution.
Gibbs Free Energy (ΔG) -9.2 kcal/molThe overall negative free energy confirms a spontaneous and favorable binding interaction.

This complete thermodynamic signature provides a deep understanding of the molecular forces driving the interaction, information that is critical for structure-activity relationship (SAR) studies during lead optimization.[6]

Part 2: The Necessity of Orthogonal Validation

While ITC is the gold standard for thermodynamic characterization, relying on a single technique for a critical decision like target validation is unwise.[13] Orthogonal methods, which use different physical principles to measure binding, are essential for confirming an interaction and ruling out technology-specific artifacts. A robust validation strategy integrates data from multiple platforms.

Decision Framework for Biophysical Assays

Decision_Tree Start Goal: Validate Target Interaction Q1 Need High Throughput Screen? Start->Q1 DSF Use DSF (Rapid, Low Sample Use) Q1->DSF Yes Q2 Need Full Thermodynamic Profile? Q1->Q2 No (Hit Confirmation) DSF->Q2 Confirm Hits ITC Use ITC (Gold Standard) (KD, ΔH, ΔS, n) Q2->ITC Yes Q3 Need Kinetic Data (on/off rates)? Q2->Q3 No ITC->Q3 Complementary Data SPR_BLI Use SPR or BLI (ka, kd, KD) Q3->SPR_BLI Yes End Robustly Validated Target Q3->End No SPR_BLI->End

Caption: A decision-making framework for selecting biophysical assays.

Comparison of Key Target Validation Technologies
FeatureIsothermal Titration Calorimetry (ITC) Surface Plasmon Resonance (SPR) Differential Scanning Fluorimetry (DSF) Biolayer Interferometry (BLI)
Principle Measures heat change upon binding in solution.[4]Detects refractive index changes as molecules bind to a sensor surface.[16][17]Measures ligand-induced changes in protein thermal stability.[18][19]Measures shifts in the interference pattern of light reflected from a biosensor tip.[20][21]
Key Outputs KD, Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS).[2]KD, Association Rate (ka), Dissociation Rate (kd).[17]Melting Temperature Shift (ΔTm).[19]KD, Association Rate (ka), Dissociation Rate (kd).[22]
Label-Free Yes.[4]Yes.[23]No (requires fluorescent dye unless using intrinsic fluorescence).[19]Yes.[21]
Immobilization No, both partners are in solution.Yes, one partner is immobilized on a sensor chip.[17]No.Yes, one partner is immobilized on the biosensor tip.[21]
Throughput Low to Medium.Medium to High.[24]High.[19]High.[25]
Sample Use High (mg of protein often needed).[3]Low (µg of protein).[24]Very Low (µg of protein).Low (µg of protein).
Pros Provides complete thermodynamic profile; Gold standard for affinity; No immobilization artifacts.[2]Provides real-time kinetic data (residence time); High sensitivity.[17]High throughput; Low cost; Excellent for screening large libraries.[18]Fluidics-free system is robust; Compatible with crude samples; High throughput.[26]
Cons Lower throughput; High sample consumption; Not suitable for very high or very low affinity interactions.[3]Immobilization can alter protein activity; Mass transport artifacts can occur; Not ideal for weak binders.[17]Indirect measure of binding; Prone to false positives/negatives; Does not provide affinity or kinetics.[18]Lower sensitivity than SPR; Baseline drift can be an issue.[25]

Synthesizing the Data: A Holistic Approach

For our Compound X and Target Protein Y, a robust validation strategy would look like this:

  • Initial Screen (DSF): If we were screening a library of analogs of Compound X, DSF would be the ideal starting point. A positive thermal shift (ΔTm > 2°C) would indicate direct engagement and help rank compounds quickly.[27]

  • Confirmation and Thermodynamic Characterization (ITC): The positive hits from DSF, including Compound X, would then be analyzed by ITC. The ITC data confirms the binding is real (not a DSF artifact), provides the true binding affinity (KD), and reveals the thermodynamic drivers (ΔH and ΔS). This information is crucial for chemists to rationally design improved compounds.

  • Kinetic Analysis (SPR or BLI): Finally, SPR or BLI would be used to determine the on-rate (ka) and off-rate (kd). The off-rate, which determines the drug-target residence time, often correlates better with in vivo efficacy than binding affinity alone.[17] A compound with a slow off-rate (long residence time) may have a more durable effect.

By integrating these orthogonal datasets, we build an unassailable case. We would know that Compound X stabilizes Target Protein Y (from DSF), binds with high affinity in a 1:1 stoichiometry (from ITC), has a binding event driven by specific bond formation (from ITC thermodynamics), and has a residence time of 'X' minutes (from SPR/BLI). This multi-faceted biophysical profile provides the confidence needed to advance the project to the next stage of drug development.

Conclusion

Target validation is a cornerstone of successful drug discovery, demanding rigorous, multi-pronged experimental evidence. While rapid screening methods like DSF are invaluable for identifying hits, Isothermal Titration Calorimetry stands as the definitive gold standard for characterization . Its unique ability to provide a complete thermodynamic signature of a binding interaction in a label-free, in-solution format delivers unparalleled insight into the molecular forces at play.[2][5]

For our compound of interest, 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide, ITC provides the crucial data needed to confirm its interaction with Target Protein Y, determine the binding affinity and stoichiometry, and understand the enthalpic and entropic contributions to binding. When complemented with kinetic data from techniques like SPR or BLI, this forms a comprehensive biophysical dossier that validates the target and empowers rational, data-driven progression of a promising hit into a viable drug candidate.

References

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A Strategic Guide to De-risking Novel Chemical Entities: Assessing the Off-Target Effects of 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Off-Target Profiling

In the landscape of modern drug discovery, the aphorism "know thy compound" has never been more critical. The journey from a promising hit to a viable clinical candidate is fraught with peril, with unforeseen off-target interactions being a primary cause of late-stage attrition. These unintended molecular liaisons can precipitate a cascade of adverse effects, compromise therapeutic efficacy, and ultimately lead to costly failures. This guide provides a comprehensive, technically grounded framework for the systematic assessment of off-target effects, using the novel chemical entity 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide as a practical case study. As we have no prior knowledge of the intended biological target for this compound, our approach will be one of holistic characterization, moving from broad, predictive methods to specific, functional validation. This guide is designed for researchers, scientists, and drug development professionals, offering a self-validating system of experimental and computational workflows to build a robust safety and selectivity profile for any new molecule.

Pillar I: Foundational Strategy - A Tiered Approach to Off-Target Assessment

A successful off-target profiling campaign does not rely on a single experiment but rather on an integrated, tiered strategy. This approach allows for the efficient allocation of resources, starting with broad, cost-effective methods to generate initial hypotheses and progressing to more focused, in-depth studies to validate and characterize any findings. Our assessment of 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide will follow this logical progression.

G cluster_0 Tier 0: In Silico Assessment cluster_1 Tier 1: Broad Experimental Screening cluster_2 Tier 2: Functional Validation & Phenotypic Analysis cluster_3 Tier 3: In Vivo Confirmation a Compound Structure 2-[4-(2-aminoethyl)phenyl]- N,N-dimethylacetamide b Computational Screening (Target Prediction & Docking) a->b Input c Broad Radioligand Binding Panel (e.g., SafetyScreen44) b->c Hypothesis Generation d Comprehensive Kinase Profiling (e.g., KINOMEscan) b->d Hypothesis Generation e Cell-Based Functional Assays (e.g., cAMP, Proliferation) c->e Hit Confirmation d->e Hit Confirmation f High-Content Phenotypic Screening e->f Functional Impact g Animal Models of Toxicity & Efficacy f->g System-Level Effects

Caption: Tiered workflow for off-target assessment.

Pillar II: In Silico Profiling - Predicting Potential Interactions

Before embarking on costly and time-consuming wet-lab experiments, computational tools provide an invaluable first pass at identifying potential off-target liabilities.[1][2] This in silico approach leverages vast databases of known drug-target interactions and sophisticated algorithms to predict the likely binding partners of a novel compound based on its chemical structure.

Methodology 1: Ligand-Based Target Prediction

The principle behind this approach is "guilt by association": molecules with similar structures are likely to bind to similar proteins. We will use publicly available tools like SwissTargetPrediction and ChEMBL to compare the structure of 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide against databases of known bioactive ligands.

Step-by-Step Protocol:

  • Obtain the SMILES string for 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide: CN(C)C(=O)CC1=CC=C(CCN)C=C1.

  • Submit the SMILES string to the SwissTargetPrediction web server.

  • Analyze the output , which provides a ranked list of the most probable macromolecular targets. Pay close attention to target classes that are frequently implicated in adverse drug reactions, such as G-protein coupled receptors (GPCRs), kinases, and ion channels.

Methodology 2: Structure-Based Virtual Screening

If a high-resolution 3D structure of a potential off-target is available, molecular docking can predict the binding affinity and pose of our compound in the protein's binding site. This is particularly useful for assessing interactions with well-known "promiscuous" targets.

Step-by-Step Protocol:

  • Select a panel of high-risk off-targets with available crystal structures (e.g., hERG potassium channel, COX-1/2, and a representative panel of kinases and GPCRs).

  • Prepare the 3D structure of 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide using a molecular modeling program (e.g., AutoDock Tools, Maestro). This involves generating a low-energy 3D conformation.

  • Perform molecular docking of the compound into the binding sites of the selected off-targets using software like AutoDock Vina or Glide.

  • Analyze the predicted binding energies and poses. Favorable binding energies (more negative values) and poses that form key interactions (e.g., hydrogen bonds, hydrophobic contacts) with the protein suggest a higher likelihood of binding.

Table 1: Hypothetical In Silico Prediction Results for 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide

Prediction ToolPredicted Target ClassSpecific ExamplesConfidence ScoreRationale
SwissTargetPredictionKinasesABL1, SRC, LCKHighStructural similarity to known kinase inhibitors with a phenylacetamide scaffold.
SwissTargetPredictionGPCRs (Amine)Dopamine D2, Serotonin 5-HT2AMediumPresence of a basic aminoethyl group, a common feature in aminergic GPCR ligands.
Molecular DockingIon ChannelhERG (KCNH2)-5.2 kcal/molModerate predicted binding energy, warrants experimental follow-up.
Molecular DockingKinaseABL1-8.9 kcal/molStrong predicted binding energy, consistent with ligand-based prediction.

Pillar III: Comparative Analysis - The Importance of Benchmarking

To interpret the experimental data generated for our test compound, it is essential to include relevant comparators. These should include a positive control (a compound known to interact with a suspected off-target class) and a negative control (a structurally similar but biologically inactive molecule).

  • Positive Control Candidate: Dasatinib , a potent dual Src/Abl kinase inhibitor, can serve as a positive control for kinase inhibition assays.[3]

  • Structurally Related Comparator: N-(2-Aminoethyl)-2-[4-(1,1-dimethylethyl)-2,6-dimethylphenyl]acetamide (a known impurity of Xylometazoline) shares the same core scaffold and can provide context for structure-activity relationships.[4]

  • Negative Control Candidate: A close structural analog of the test compound with a key functional group removed or altered to abrogate activity would be ideal. If not available, a simple solvent control (DMSO) is the minimum requirement.

Pillar IV: Experimental Off-Target Profiling - A Two-Tiered Validation

With hypotheses generated from our in silico analysis, we proceed to experimental validation. This phase is divided into two tiers: broad screening to identify a wide range of potential interactions, followed by functional assays to determine the biological consequences of these interactions.

Tier 1, Part A: Broad Off-Target Binding Assessment

The most efficient way to screen for off-target liabilities is to test the compound against a panel of receptors, ion channels, and transporters known to be associated with adverse drug events.[5][6] Commercial services like Eurofins' SAFETYscan47 panel provide a standardized and validated platform for this purpose.[7] These are typically competitive radioligand binding assays.[8][9]

Principle of Competitive Radioligand Binding Assays:

These assays measure the ability of a test compound to displace a radiolabeled ligand from its target receptor. A high degree of displacement indicates that the test compound binds to the same site with significant affinity.[10]

G cluster_0 No Competitor cluster_1 With Test Compound Receptor_A Receptor Radioligand_A Radioligand (*) Receptor_A->Radioligand_A Binding Signal_A High Signal Receptor_B Receptor TestCompound Test Compound Receptor_B->TestCompound Competition Radioligand_B Radioligand (*) Signal_B Low Signal

Caption: Principle of competitive radioligand binding.

Step-by-Step Protocol: General Radioligand Binding Assay

  • Membrane Preparation: Prepare membrane homogenates from cells or tissues expressing the target of interest.[11]

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand, and varying concentrations of the test compound (typically a 10-point dilution series).

  • Incubation: Incubate the plate to allow the binding reaction to reach equilibrium. Incubation time and temperature are target-dependent.[11]

  • Separation: Rapidly separate the bound from free radioligand by vacuum filtration through a glass fiber filter. The membranes and bound radioligand are trapped on the filter.[8]

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that displaces 50% of the radioligand). Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation.[11]

Table 2: Hypothetical Safety Panel Screening Results (% Inhibition at 10 µM)

TargetClass2-[4-(...)]-acetamideDasatinib (Control)Interpretation
Dopamine D2GPCR85%5%Significant hit, consistent with in silico prediction. Warrants functional follow-up.
Serotonin 5-HT2AGPCR78%2%Significant hit, consistent with in silico prediction. Warrants functional follow-up.
Adrenergic α1AGPCR62%1%Moderate hit. Warrants functional follow-up.
hERGIon Channel45%15%Borderline activity. Requires specific electrophysiology testing for confirmation.
M1 MuscarinicGPCR12%3%No significant interaction.
GABA-AIon Channel5%1%No significant interaction.
Tier 1, Part B: Comprehensive Kinase Profiling

Given the prevalence of the phenylacetamide scaffold in kinase inhibitors and the strong in silico prediction, a broad kinase screen is essential.[12][13] Services like Reaction Biology's HotSpot or Eurofins' KINOMEscan offer comprehensive panels covering the human kinome.[14][15]

Step-by-Step Protocol: General Kinase Activity Assay (Radiometric)

  • Assay Setup: In a multi-well plate, combine the purified kinase enzyme, a specific substrate (peptide or protein), and the test compound at one or more concentrations.

  • Reaction Initiation: Start the kinase reaction by adding a mixture of unlabeled ATP and radioactively labeled [γ-³³P]-ATP.[15][16]

  • Incubation: Allow the reaction to proceed for a defined period at an optimal temperature (e.g., 30°C).

  • Reaction Termination & Separation: Stop the reaction and separate the phosphorylated, radiolabeled substrate from the unreacted [γ-³³P]-ATP. This is often done by spotting the reaction mixture onto a filter paper that binds the substrate.[15]

  • Detection: Wash the filters to remove unbound ATP and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of remaining kinase activity relative to a vehicle (DMSO) control.

Table 3: Hypothetical Kinase Profiling Results (% Inhibition at 1 µM)

KinaseFamily2-[4-(...)]-acetamideDasatinib (Control)Interpretation
ABL1Tyrosine92%99%Potent inhibition. Potential primary target or significant off-target.
SRCTyrosine88%98%Potent inhibition.
LCKTyrosine85%97%Potent inhibition.
EGFRTyrosine25%40%Weak inhibition.
CDK2CMGC15%10%No significant inhibition.
PKAAGC5%8%No significant inhibition.
Tier 2: Functional and Phenotypic Validation

Identifying binding or enzymatic inhibition is only the first step. It is crucial to understand if these interactions translate into a cellular effect.

Methodology 1: Cell-Based Functional Assays

  • For GPCR Hits (D2, 5-HT2A, α1A): Perform functional assays in cell lines overexpressing these receptors. For Gs or Gi-coupled receptors, a cAMP assay can determine if the compound acts as an agonist or antagonist. For Gq-coupled receptors (like α1A and 5-HT2A), a calcium flux assay is appropriate.

  • For Kinase Hits (ABL1, SRC, LCK): Use a cell line where these kinases are known to be active (e.g., K562 cells for ABL1). Assess the compound's ability to inhibit the phosphorylation of a known downstream substrate via Western Blot or a cell-based ELISA. A cell proliferation assay (e.g., MTS or CellTiter-Glo) can determine the functional consequence of inhibiting these key signaling kinases.[12]

Methodology 2: Phenotypic Screening

Phenotypic screening assesses the compound's effect on the overall physiology of a cell, which can uncover unexpected effects not predicted by target-based approaches.[17][18]

Step-by-Step Protocol: High-Content Imaging Assay

  • Cell Plating: Plate a relevant cell line (e.g., U2OS) in multi-well imaging plates.

  • Compound Treatment: Treat the cells with a concentration range of 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide for a set period (e.g., 24-48 hours).

  • Staining: Fix the cells and stain them with a cocktail of fluorescent dyes that label different cellular compartments (e.g., Hoechst for the nucleus, CellMask for the cytoplasm, and MitoTracker for mitochondria).

  • Imaging: Acquire images using an automated high-content imaging system.

  • Analysis: Use image analysis software to quantify dozens of cellular features (e.g., cell number, nuclear size, mitochondrial texture). Compare the phenotypic "fingerprint" of the test compound to a library of reference compounds with known mechanisms of action.

Conclusion: Synthesizing a Comprehensive Profile

The systematic, multi-tiered approach outlined in this guide provides a robust framework for assessing the off-target profile of a novel chemical entity like 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide. By integrating in silico predictions with broad experimental screening and functional validation, we can build a comprehensive understanding of a compound's biological interactions.

Based on our hypothetical results, 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide appears to be a potent inhibitor of several tyrosine kinases (ABL1, SRC, LCK) and also interacts significantly with several aminergic GPCRs. This polypharmacology presents both opportunities and risks. The kinase activity could be therapeutically relevant in oncology, but the GPCR interactions could lead to cardiovascular or CNS side effects. The borderline hERG activity, though not a strong hit, cannot be ignored and would require definitive electrophysiological follow-up.

This guide underscores the principle that off-target assessment is not a single experiment but a continuous process of hypothesis generation, testing, and refinement. By embracing this philosophy, we can de-risk novel compounds early, leading to the development of safer, more effective medicines.

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide, a compound with potential biological activity and associated chemical hazards. By understanding the principles behind these procedures, you can ensure the safety of yourself, your colleagues, and the environment.

Hazard Assessment and Chemical Profile
  • Substituted Phenethylamine Core: Compounds in this class are known to exhibit a wide range of pharmacological activities, and many are central nervous system stimulants.[1] Their disposal requires careful consideration to prevent environmental contamination and potential misuse.

  • N,N-Dimethylacetamide (DMAc) Moiety: DMAc is a combustible liquid that is harmful in contact with skin or if inhaled, causes serious eye irritation, and is suspected of damaging fertility or the unborn child.[2][3][4][5][6]

Given these components, 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide should be treated as a hazardous chemical with potential biological and toxicological significance.

Table 1: Assumed Hazard Classification and Safety Precautions

Hazard CategoryAssumed ClassificationRecommended Personal Protective Equipment (PPE)
Acute Toxicity (Dermal, Inhalation) Category 4 (Harmful)Chemical-resistant gloves (Nitrile rubber recommended), Lab coat, Safety goggles with side shields
Eye Irritation Category 2A (Causes serious eye irritation)Safety goggles with side shields
Reproductive Toxicity Category 1B (May damage fertility or the unborn child)Standard PPE, with an emphasis on avoiding skin contact and inhalation.
Flammability Combustible LiquidWork in a well-ventilated area, away from open flames and ignition sources.
The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide.

Diagram 1: Disposal Workflow for 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide

A Step 1: Segregation Isolate waste containing the compound. B Step 2: Containerization Use a designated, compatible, and properly labeled hazardous waste container. A->B C Step 3: Labeling Clearly identify the contents and associated hazards. B->C D Step 4: Storage Store in a designated Satellite Accumulation Area (SAA). C->D E Step 5: Documentation Maintain accurate records of the waste generated. D->E F Step 6: Disposal Request Arrange for pickup by a certified hazardous waste disposal service. E->F

Caption: A flowchart illustrating the key stages of the disposal process.

Step 1: Segregation of Waste

Proper segregation is fundamental to safe and efficient waste management.[7]

  • Solid Waste: Collect any solid residues, contaminated personal protective equipment (PPE) such as gloves and weighing papers, in a designated solid hazardous waste container.

  • Liquid Waste: Solutions containing 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide should be collected in a separate liquid hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Sharps: Any needles, syringes, or broken glass contaminated with the compound must be placed in a designated sharps container.[7]

Step 2: Proper Containerization

The choice of waste container is crucial to prevent leaks and reactions.

  • Use containers that are compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Ensure the container has a secure, tight-fitting lid to prevent spills and the release of vapors.[8][9]

  • Do not overfill containers; leave at least 10% headspace to allow for expansion.

Step 3: Accurate Labeling

Clear and accurate labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.[10]

  • The label must clearly state "Hazardous Waste."

  • Identify the full chemical name: "2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide."

  • List all components of a mixture, including solvents and their approximate concentrations.

  • Indicate the relevant hazards (e.g., "Toxic," "Combustible").

  • Record the accumulation start date (the date the first drop of waste is added to the container).

Step 4: Safe Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[8][11]

  • The SAA should be a secondary containment tray to capture any potential leaks.

  • Store incompatible chemicals separately to prevent accidental mixing. For example, keep acids and bases in separate containment.[8]

  • The SAA must be under the control of the laboratory personnel generating the waste.

Step 5: Meticulous Documentation

Maintain a log of the hazardous waste generated. This log should include:

  • The chemical name and quantity of the waste.

  • The date of accumulation.

  • The container identification number.

Step 6: Arranging for Disposal

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[11][12]

  • Follow your institution's specific procedures for requesting a waste pickup.

  • Ensure all containers are properly sealed and labeled before the scheduled pickup.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use a chemical spill kit with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels to absorb a combustible liquid.

  • Personal Protection: Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, during cleanup.

  • Disposal of Cleanup Materials: All materials used for cleanup must be placed in a sealed, labeled hazardous waste container.[13]

Waste Minimization: A Proactive Approach

Reducing the volume of hazardous waste generated is both environmentally responsible and cost-effective.[11]

  • Source Reduction: Order only the quantity of chemical required for your experiments.

  • Scale Down: Whenever possible, reduce the scale of your experiments to minimize waste generation.

  • Avoid Contamination: Do not mix non-hazardous waste with hazardous waste.

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory and the broader scientific community. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for additional requirements.

References

  • Good Laboratory Practices: Waste Disposal. SCION Instruments. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • How to Safely Handle Dangerous Substances in the Workplace. OSHA.com. [Link]

  • OSHA Hazard Communication Standard and OSHA Guidelines. Centers for Disease Control and Prevention. [Link]

  • OSHA Rules for Hazardous Chemicals. DuraLabel. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Triumvirate Environmental. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]

  • N,N-Dimethylacetamide MSDS. ScienceLab.com. [Link]

  • Substituted phenethylamine. Wikipedia. [Link]

  • N,N-Dimethylacetamide. Wikipedia. [Link]

  • N,N-Dimethylacetamide. American Chemical Society. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.